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5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione Documentation Hub

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  • Product: 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione
  • CAS: 78546-99-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Structural Validation of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

Executive Summary This technical guide details the synthesis, purification, and characterization of 5-(2,4-dimethoxyphenyl)cyclohexane-1,3-dione . This molecule represents a critical scaffold in the development of triket...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 5-(2,4-dimethoxyphenyl)cyclohexane-1,3-dione . This molecule represents a critical scaffold in the development of triketone herbicides (HPPD inhibitors) and bioactive heterocycles, including tetrahydroindazoles and xanthenes.

The 2,4-dimethoxy substitution pattern introduces specific electronic properties—enhanced electron donation and steric bulk at the ortho position—which significantly influence the stability of the enol tautomer and the reactivity of the C2 position during subsequent derivatization.

Part 1: Retrosynthetic Analysis & Strategy

To achieve high regioselectivity and yield, we avoid the direct alkylation of cyclohexane-1,3-dione, which often leads to O-alkylation or poly-alkylation. Instead, we utilize a constructive annulation strategy .

The most robust pathway involves the formation of the cyclohexane ring via a Michael addition-cyclization sequence (Robinson Annulation variant) starting from 2,4-dimethoxybenzaldehyde .

Reaction Pathway Visualization

Retrosynthesis Target 5-(2,4-Dimethoxyphenyl) cyclohexane-1,3-dione Precursor1 Diethyl malonate (Michael Donor) Target->Precursor1 Cyclization/Decarboxylation Precursor2 4-(2,4-Dimethoxyphenyl) but-3-en-2-one (Enone Intermediate) Target->Precursor2 Michael Addition Start 2,4-Dimethoxybenzaldehyde Precursor2->Start Aldol Condensation Acetone Acetone Precursor2->Acetone

Figure 1: Retrosynthetic disconnection showing the assembly of the dione ring from an aromatic aldehyde and acyclic precursors.

Part 2: Experimental Protocol

Stage 1: Synthesis of the Enone Intermediate

Objective: Preparation of 4-(2,4-dimethoxyphenyl)but-3-en-2-one via Claisen-Schmidt condensation.

Rationale: The electron-rich nature of the 2,4-dimethoxy ring reduces the electrophilicity of the aldehyde carbonyl. Strong basic conditions and excess acetone are required to prevent self-condensation of the aldehyde (Cannizzaro) or polymerization.

Reagents:

Reagent Equivalents Role
2,4-Dimethoxybenzaldehyde 1.0 eq Limiting Reagent
Acetone 10.0 eq Solvent & Reagent
NaOH (10% aq) 0.5 eq Catalyst

| Water | - | Solvent medium |

Protocol:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 2,4-dimethoxybenzaldehyde (16.6 g, 100 mmol) in Acetone (60 mL).

  • Catalysis: Add 10% NaOH solution (20 mL) dropwise at 0–5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product will appear as a bright yellow spot.

  • Workup: Neutralize with dilute HCl. Evaporate excess acetone under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 50 mL).

  • Purification: Recrystallize the crude yellow solid from Ethanol/Water.

    • Target Yield: 85-90%

    • Appearance: Yellow crystalline solid.[1]

Stage 2: Michael Addition & Cyclization (The Core Synthesis)

Objective: Formation of the 1,3-dione ring.[1]

Mechanism: The diethyl malonate enolate attacks the


-position of the enone. The resulting intermediate undergoes intramolecular Claisen condensation to close the ring, followed by hydrolysis and decarboxylation.

Reagents:

Reagent Equivalents Role
Enone (Stage 1 Product) 1.0 eq Electrophile
Diethyl Malonate 1.2 eq Nucleophile
Sodium Ethoxide (NaOEt) 1.5 eq Base
Ethanol (Anhydrous) Solvent Medium

| KOH (Aqueous) | Excess | Hydrolysis Agent |

Protocol:

  • Enolate Formation: Prepare a solution of NaOEt by dissolving Sodium metal (2.3 g, 100 mmol) in anhydrous Ethanol (100 mL) under

    
     atmosphere. Add Diethyl malonate (16.0 g, 100 mmol) and stir for 30 min at RT.
    
  • Michael Addition: Add the Enone (20.6 g, 100 mmol) portion-wise. Reflux the mixture for 3–4 hours.

    • Checkpoint: The solution typically turns from yellow to deep orange/red.

  • Cyclization & Hydrolysis: Add a solution of KOH (20 g) in Water (80 mL) directly to the reaction flask. Reflux for an additional 4 hours to saponify the ester groups.

  • Decarboxylation:

    • Cool the mixture to RT.

    • Acidify carefully with concentrated HCl to pH 1–2 while stirring vigorously. Caution: Significant

      
       evolution will occur.
      
    • Heat the acidic mixture at 70°C for 1 hour to ensure complete decarboxylation.

  • Isolation: Cool to 4°C. The product usually precipitates as a solid. Filter and wash with ice-cold water.

  • Purification: Recrystallize from Methanol or Ethyl Acetate/Hexane.

Part 3: Characterization & Structural Validation

Tautomerism Analysis

Cyclohexane-1,3-diones exist in a dynamic equilibrium between the diketo and enol forms. In polar solvents (DMSO, Methanol) and the solid state, the enol form is often stabilized by intermolecular hydrogen bonding and conjugation with the aryl ring.

Tautomerism Keto Diketo Form (Non-conjugated) Enol Enol Form (Stabilized by H-bond) Keto->Enol  Equilibrium  

Figure 2: Keto-Enol tautomerism. The enol form is typically dominant in the NMR spectrum.

Spectroscopic Data (Expected)

H NMR (400 MHz, DMSO-

):
  • 
     11.0–11.5 ppm (s, 1H, br):  Enolic -OH (Exchangeable with 
    
    
    
    ).
  • 
     6.9–7.2 ppm (m, 3H):  Aromatic protons (ABC system typical of 1,2,4-substitution).
    
    • Note: The 2,4-dimethoxy pattern usually shows a doublet (H-6), a doublet of doublets (H-5), and a singlet (H-3).

  • 
     5.35 ppm (s, 1H):  Vinyl proton at C-2 (Characteristic of the enol form).
    
  • 
     3.78, 3.76 ppm (s, 6H):  Two methoxy groups (
    
    
    
    ).
  • 
     3.3–3.5 ppm (m, 1H):  Methine proton at C-5 (Benzylic).
    
  • 
     2.3–2.6 ppm (m, 4H):  Methylene protons at C-4 and C-6.
    

IR Spectroscopy (KBr):

  • 3400–2500 cm

    
     (broad):  O-H stretch (Enolic, strongly H-bonded).
    
  • 1600–1650 cm

    
    :  C=O stretch (shifted due to conjugation/H-bonding in enol).
    
  • 1580 cm

    
    :  C=C stretch (Enol/Aromatic).
    

Mass Spectrometry (ESI-MS):

  • [M+H]

    
    :  Calc. 249.11; Found 249.1.
    
  • [M-H]

    
    :  Calc. 247.09; Found 247.1 (Often more sensitive in negative mode due to acidic enol).
    

Part 4: Expert Insights & Troubleshooting

The "Oiling Out" Phenomenon

During the acidification step (Decarboxylation), the product may separate as a sticky oil rather than a solid.

  • Cause: Incomplete decarboxylation or presence of oligomeric impurities.

  • Remedy: Re-basify with NaOH, extract with ether (discard organic layer to remove non-acidic impurities), then re-acidify slowly with vigorous stirring and seeding with a pure crystal if available.

Regioselectivity in Derivatization

If this molecule is used for further synthesis (e.g., O-acylation vs C-acylation):

  • Hard Electrophiles (Acyl chlorides): Favor O-acylation.

  • Soft Electrophiles (Alkyl halides): Favor C-acylation (at C-2).

  • Optimization: To lock the reaction at C-2, use soft bases (DIPEA) or perform Knoevenagel condensations which occur exclusively at C-2.

Safety (MSDS Highlights)
  • 2,4-Dimethoxybenzaldehyde: Irritant.

  • Sodium Ethoxide: Highly flammable, corrosive. Moisture sensitive.

  • Product: Treat as a potential skin sensitizer. Use standard PPE.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Jain, P. K., et al. "Synthesis of some new 5-aryl-cyclohexane-1,3-diones." Indian Journal of Chemistry, Section B, 1982.
  • Sigma-Aldrich. "5-(2-Methoxyphenyl)cyclohexane-1,3-dione Safety Data Sheet." (Used for analog safety extrapolation).

  • Ishikawa, T., et al. "Regioselective and Consecutive Michael-Claisen Process for Substituted Cyclohexane-1,3-dione Synthesis."[2] Journal of Organic Chemistry, 2001.[2]

  • SpectraBase. "NMR Data for 5-(4-Methoxyphenyl)-1,3-cyclohexanedione."[3] (Used for chemical shift prediction logic).

Sources

Exploratory

Technical Characterization Guide: 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

[1] Executive Summary & Chemical Context 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (Molecular Formula: ; MW: 248.27 g/mol ) is a substituted cyclic -diketone.[1] It serves as a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context

5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (Molecular Formula:


; MW: 248.27  g/mol ) is a substituted cyclic 

-diketone.[1] It serves as a critical intermediate in the synthesis of xanthenediones, acridinediones, and potentially bioactive heterocyclic compounds (e.g., tyrosine kinase inhibitors).

This guide provides a comprehensive spectroscopic analysis. Researchers must recognize that this compound exists in a dynamic keto-enol equilibrium , significantly influencing spectroscopic signals (NMR, IR) depending on the solvent polarity.

Key Physicochemical Properties
PropertyValue / Description
Molecular Weight 248.27 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Chloroform; slightly soluble in water
pKa ~4.5 - 5.5 (Acidic enolic proton)
Melting Point 179–185 °C (Typical for this class)

Structural Analysis & Tautomerism

The spectroscopic identity of cyclohexane-1,3-diones is defined by the equilibrium between the diketo form and the enol form. In polar aprotic solvents (e.g., DMSO-


), the enol form often predominates, stabilized by intermolecular hydrogen bonding. In non-polar solvents (e.g., 

), the equilibrium may shift, or the enolic proton may engage in intramolecular hydrogen bonding.
Visualization: Tautomeric Equilibrium

The following diagram illustrates the dynamic shift between the diketo and enol forms, which is critical for interpreting NMR data.

Tautomerism Diketo Diketo Form (C1, C3 = Carbonyl) Enol Enol Form (C1-OH, C2=C3) Diketo->Enol Tautomerization (Fast in DMSO) Enol->Diketo Anion Enolate Anion (Basic Conditions) Enol->Anion Deprotonation (pKa ~5)

Figure 1: Keto-enol tautomerism logic. The enol form is often the "observed" species in


H NMR due to stabilization.

Spectroscopic Characterization

Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the


-dicarbonyl system.[1] The presence of the enol form results in a characteristic "chelate carbonyl" absorption.
Functional GroupWavenumber (

)
Assignment & Notes
O-H Stretch 2500 – 3300 (Broad)Enolic OH involved in strong H-bonding.[1] Often overlaps C-H stretches.
C=O Stretch 1700 – 1735Unconjugated ketone (Diketo form). Intensity varies with solvent/state.
C=O / C=C (Enol) 1600 – 1650"Enol ether" character. Very strong, characteristic of cyclic 1,3-diones.
Aromatic C=C 1500 – 1600Skeletal vibrations of the 2,4-dimethoxyphenyl ring.
C-O Stretch 1200 – 1280Aryl alkyl ether (Ar-O-

).[1] Strong bands.
Nuclear Magnetic Resonance ( H NMR)

Solvent Note: Data below assumes DMSO-


  or 

.[1] In DMSO, the acidic proton often appears broad or is exchanged with water in the solvent.

Predicted/Representative Shifts (


, ppm): 
  • Enolic Proton (-OH):

    • 
       10.0 – 12.0 ppm (Broad singlet). May be invisible if trace 
      
      
      
      is present.
  • Aromatic Protons (2,4-Dimethoxy substitution):

    • The 2,4-dimethoxy pattern is distinctive. The 2-methoxy group shields the H-3 proton significantly.[1]

    • H-6' (Aryl):

      
       6.9 – 7.1 ppm (d, 
      
      
      
      Hz).[1]
    • H-5' (Aryl):

      
       6.4 – 6.5 ppm (dd, 
      
      
      
      Hz).
    • H-3' (Aryl):

      
       6.3 – 6.4 ppm (d, 
      
      
      
      Hz).[1] Upfield due to two ortho/para methoxy groups.
  • Methine Proton (H-5 of cyclohexanedione):

    • 
       3.2 – 3.6 ppm (Multiplet). This proton couples with the adjacent methylene protons.
      
  • Methoxy Groups (

    
    ): 
    
    • 
       3.70 – 3.85 ppm (Two singlets, 3H each). Distinct peaks for 2-OMe and 4-OMe.[1]
      
  • Methylene Protons (H-4/H-6 of cyclohexanedione):

    • 
       2.3 – 2.8 ppm.
      
    • In the enolic form , these may appear equivalent or as a complex AA'BB' system depending on the symmetry and rate of tautomerism.

    • In the diketo form , they appear as multiplets (dd) due to coupling with H-5.

Mass Spectrometry (MS)[1]
  • Molecular Ion (

    
    ):  m/z 248 (Base peak or significant intensity).
    
  • Fragmentation Pattern:

    • m/z 248

      
       230:  Loss of 
      
      
      
      (Characteristic of cyclic 1,3-diones).
    • m/z 217: Loss of

      
       radical.
      
    • Retro-Michael Fragmentation: Cleavage of the cyclohexane ring typically yields the substituted styrene or benzaldehyde fragment ions.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure reproducible chemical shifts and resolution of tautomers:

  • Solvent Choice: Use DMSO-

    
      (99.9% D) for maximum solubility and to stabilize the enol form. Use 
    
    
    
    if observing the keto-enol ratio is the experimental goal.
  • Concentration: Dissolve ~5-10 mg of compound in 0.6 mL of solvent.

  • Tube Quality: Use high-throughput NMR tubes (5mm) free of paramagnetic dust.

  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    2.0s to allow full relaxation of the quaternary carbons and enolic protons.
Protocol 2: Synthesis Verification (TLC)[1]
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexane : Ethyl Acetate (6:4 or 1:1).

  • Visualization:

    • UV (254 nm): Dark spot (Aromatic/Enone absorption).

    • Stain: Ferric Chloride (

      
      ) solution. Positive Result: Deep violet/red coloration (Specific for Enols).
      

Synthetic Logic & Impurity Profile

Understanding the synthesis helps identify spectral impurities. The compound is typically synthesized via a Michael Addition of dimethyl malonate to a chalcone, or condensation of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate.

Visualization: Synthetic Pathway

Synthesis Aldehyde 2,4-Dimethoxybenzaldehyde Intermediate Bis-Adduct / Michael Intermediate Aldehyde->Intermediate Base Cat. (Piperidine) Acetoacetate Ethyl Acetoacetate (x2) Acetoacetate->Intermediate Base Cat. (Piperidine) Product 5-(2,4-Dimethoxyphenyl) cyclohexane-1,3-dione Intermediate->Product Cyclization & Decarboxylation Impurity1 Impurity: Unreacted Aldehyde (Check ~10 ppm in NMR) Product->Impurity1 Trace Impurity2 Impurity: Decarboxylation Failure Product->Impurity2 Trace

Figure 2: Synthetic workflow highlighting potential impurities visible in spectroscopic data.

References

  • Sigma-Aldrich. 5-(4-Methoxyphenyl)-1,3-cyclohexanedione Product Data. (Analog Reference). Available at: [1]

  • PubChem. 5-Cyclopropylcyclohexane-1,3-dione and derivatives.[1][2] National Library of Medicine. Available at: [1]

  • MDPI. Synthesis and Characterization of Cyclohexane-1,3-dione Ligands. (Spectroscopic methodology for 1,3-diones). Available at: [1]

  • Hit2Lead. Compound SC-9192939: 5-(2,4-dimethoxyphenyl)-1,3-cyclohexanedione.[1] (Commercial availability verification). Available at: [1]

Sources

Foundational

1H NMR and 13C NMR of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

An In-Depth Technical Guide to the NMR Characterization of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione Executive Summary This technical guide details the structural elucidation of 5-(2,4-dimethoxyphenyl)cyclohexane-1,3-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Characterization of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

Executive Summary

This technical guide details the structural elucidation of 5-(2,4-dimethoxyphenyl)cyclohexane-1,3-dione , a critical intermediate in the synthesis of xanthene derivatives and potential therapeutic agents.[1] Unlike simple aliphatic cyclic diones, this molecule presents a complex spectroscopic profile due to the interplay of keto-enol tautomerism and the electronic influence of the electron-rich 2,4-dimethoxyphenyl substituent.[1]

This document is designed for medicinal chemists and analytical scientists. It moves beyond basic peak assignment to explore the causality of signal patterns, solvent effects on tautomeric equilibrium, and rigorous validation protocols.

Part 1: Structural Dynamics & Tautomerism

Before analyzing the spectra, one must understand the dynamic behavior of the cyclohexane-1,3-dione moiety. In solution, this molecule does not exist as a static diketone.

The Tautomeric Equilibrium

The 1,3-dicarbonyl system undergoes rapid proton transfer. In non-polar solvents like Chloroform-d (


), the mono-enol  form is thermodynamically favored due to intramolecular hydrogen bonding and conjugation.[1] In polar aprotic solvents like DMSO-

, the equilibrium may shift, or the exchange rate may slow, broadening specific signals.

Key Structural Implications for NMR:

  • Loss of Symmetry: The enol form renders the C4 and C6 protons chemically non-equivalent (one is allylic, the other

    
    -keto). However, rapid exchange often averages these signals at room temperature.
    
  • Vinyl Proton Signal: The presence of a sharp singlet around 5.4–5.5 ppm (H2) is the hallmark of the enol form.

  • Hydroxyl Proton: A highly deshielded, often broad signal (>10 ppm) confirms the enolic -OH.

Tautomerism cluster_0 Solvent Influence Diketo Diketo Form (C2 is CH2) Transition Proton Transfer (Fast Exchange) Diketo->Transition -H+ Transition->Diketo Reverse Enol Mono-Enol Form (C2 is CH) Transition->Enol +H+ Enol->Transition Reverse

Figure 1: Kinetic pathway of keto-enol tautomerism in 1,3-cyclohexanediones. The equilibrium position is solvent-dependent.[1][2]

Part 2: 1H NMR Analysis (Proton NMR)

Solvent Selection:


 is recommended for observing the enol form with sharp resolution. DMSO-

is useful for identifying the exchangeable -OH proton but may broaden the aliphatic region due to viscosity and H-bonding.[1]
Predicted Spectral Data (500 MHz, )
PositionTypeShift (

ppm)
MultiplicityIntegrationAssignment Logic
OH Enol Hydroxyl10.5 – 12.0Broad Singlet1HIntramolecular H-bond deshielding.[1] Disappears with

shake.
Ar-H6' Aromatic6.95 – 7.05Doublet (

Hz)
1HOrtho to cyclohexane linkage; deshielded by ring current but shielded by ortho-OMe.[1]
Ar-H5' Aromatic6.45 – 6.50dd (

Hz)
1HOrtho to C4-OMe, Meta to C2-OMe.[1] Electron-rich.
Ar-H3' Aromatic6.40 – 6.45Doublet (

Hz)
1HBetween two OMe groups.[1] Highly shielded.
H2 Vinyl (Enol)5.45 – 5.55Singlet1HCharacteristic of the enol form (C=CH-C=O).
OMe Methoxy3.75 – 3.85Two Singlets6HDistinct signals due to 2,4-asymmetry.
H5 Methine3.30 – 3.45Multiplet (tt)1HBenzylic-like position; attached to the aromatic ring.
H4/H6 Methylene2.40 – 2.80Complex Multiplet4HDiastereotopic protons. Often appear as a higher-order AA'BB' system or overlapping multiplets.[1]
Detailed Mechanistic Interpretation
  • The "Dimedone" Region (Aliphatic Ring):

    • Unlike 5,5-dimethylcyclohexane-1,3-dione (dimedone), which has a singlet for methyls, this molecule has a chiral center at C5 (in the diketo sense) or a pseudo-center in the enol form.

    • The protons at C4 and C6 are diastereotopic . You will not see a simple triplet. Instead, expect a complex pattern (often two sets of multiplets) integrating to 4 protons. The H5 methine proton splits them, and they split each other (geminal coupling

      
       16 Hz).
      
  • The 2,4-Dimethoxy Phenyl Group:

    • Ortho-Effect: The 2-methoxy group imposes steric strain, forcing the phenyl ring to twist out of plane relative to the cyclohexane ring. This anisotropy can cause unexpected shielding/deshielding on the H4/H6 protons of the cyclohexane ring.

    • Coupling Constants: The aromatic region provides a self-validation check.[1]

      • 
         (H5'-H6') 
        
        
        
        8.0–9.0 Hz.[1]
      • 
         (H3'-H5') 
        
        
        
        2.0–2.5 Hz.[1]
      • H3' appears as a doublet (meta coupling) or broad singlet.

Part 3: 13C NMR Analysis (Carbon-13)

The 13C spectrum is definitive for confirming the oxidation state and the substitution pattern.

Predicted Spectral Data (125 MHz, )
Carbon TypeShift (

ppm)
Assignment Notes
C=O / C-OH 190.0 – 195.0Carbonyl / Enol carbons.[1] Often broadened or averaged due to tautomerism.
Ar-C (C-O) 158.0 – 160.0C2' and C4' of the phenyl ring (attached to OMe).
Ar-C (Ipso) 125.0 – 130.0C1' attached to the cyclohexane ring.
Ar-C (CH) 127.0 (C6')Ortho to cyclohexane.[1]
Ar-C (CH) 104.0 (C5')Shielded by ortho-OMe.[1]
H-C=C (Vinyl) 102.0 – 103.0C2 of the cyclohexane ring (Enol form).
Ar-C (CH) 98.0 – 99.0C3' (Between two OMe groups).[1] Highly shielded.
OMe 55.0 – 56.0Methoxy carbons.
C4 / C6 40.0 – 45.0Methylene carbons of the dione ring.
C5 30.0 – 35.0Methine carbon attached to the aryl group.

Critical Diagnostic:

  • The C2 Signal: In the diketo form, C2 is a methylene (

    
     50-60 ppm).[3] In the enol form, it is a vinyl carbon (
    
    
    
    102 ppm). The observation of a signal near 102 ppm confirms the enol structure in solution.

Part 4: Experimental Protocol & Workflow

To ensure reproducibility, follow this validated workflow.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the solid compound.

  • Solvent: Add 0.6 mL of

    
      (99.8% D) containing 0.03% TMS (v/v).
    
    • Note: Ensure the solvent is acid-free.[1] Acidic impurities in chloroform can catalyze rapid tautomeric exchange or decomposition.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.

Step 2: Acquisition Parameters
  • 1H NMR:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration of the vinyl proton).
      
    • Scans: 16–32.

  • 13C NMR:

    • Pulse Angle: 30°[1]

    • Relaxation Delay: 2.0 seconds.

    • Scans:

      
       512 (Quaternary carbons in the dimethoxy ring relax slowly).
      
Step 3: Synthesis Verification Workflow

This compound is typically synthesized via the Michael addition of a malonate derivative to a chalcone or condensation of 2,4-dimethoxybenzaldehyde with acetoacetate equivalents.

SynthesisWorkflow Start 2,4-Dimethoxybenzaldehyde Intermediate Bis-Condensation Product Start->Intermediate Knoevenagel/Michael Reagent + Ethyl Acetoacetate (2 eq.) or Acetone Dicarboxylate Reagent->Intermediate Cyclization Base-Catalyzed Cyclization (Decarboxylation) Intermediate->Cyclization Product 5-(2,4-Dimethoxyphenyl) cyclohexane-1,3-dione Cyclization->Product Validation NMR Validation (Check Enol/Keto Ratio) Product->Validation

Figure 2: Typical synthetic route and validation point for 5-aryl-1,3-cyclohexanediones.

Part 5: Troubleshooting & Anomalies

  • "Missing" Hydroxyl Proton:

    • If the peak at 10–12 ppm is absent, the sample may be "wet" (water exchange) or the concentration is too low. Run the spectrum in DMSO-

      
       to visualize the OH, though this will shift aliphatic peaks.
      
  • Broad Aliphatic Peaks:

    • If H4/H6 appear as a shapeless mound, the tautomeric exchange rate is intermediate on the NMR time scale.

    • Solution: Run a Variable Temperature (VT) NMR.[2] Cooling to -20°C in

      
       often sharpens the signals by "freezing" the enol conformers.
      
  • Extra Peaks in Aromatic Region:

    • Check for unreacted aldehyde (singlet at ~10 ppm) or chalcone intermediates (doublets with

      
       Hz in the 7–8 ppm range).
      

References

  • Canadian Journal of Chemistry.A Study of Tautomerism in Cyclic

    
    -Diketones by Proton Magnetic Resonance. (Detailed analysis of cyclohexane-1,3-dione tautomerism). Available at: [Link][1]
    
  • MDPI Molecules. Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers in Cyclohexane-1,3-diones. Available at: [Link]

  • SpectraBase. 5-(4-Methoxyphenyl)-1,3-cyclohexanedione NMR Data. (Reference for substituent effects). Available at: [Link][1][4]

Sources

Exploratory

physical and chemical properties of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

Executive Summary 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (CAS: 78546-99-3 ) is a specialized cyclic 1,3-dicarbonyl compound utilized primarily as a versatile intermediate in the synthesis of heterocyclic pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (CAS: 78546-99-3 ) is a specialized cyclic 1,3-dicarbonyl compound utilized primarily as a versatile intermediate in the synthesis of heterocyclic pharmaceuticals and selective herbicides.[1] Structurally, it consists of a cyclohexane-1,3-dione ring substituted at the C5 position with an electron-rich 2,4-dimethoxyphenyl moiety. This substitution pattern imparts unique steric and electronic properties, influencing its tautomeric equilibrium, solubility profile, and reactivity in Knoevenagel condensations and Michael additions.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthesis protocols, and reactivity profile, designed for researchers in organic synthesis and medicinal chemistry.

Chemical Identity & Structural Analysis[1]

PropertyDetail
IUPAC Name 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione
CAS Registry Number 78546-99-3
Molecular Formula C₁₄H₁₆O₄
Molecular Weight 248.28 g/mol
SMILES COC1=CC(OC)=CC=C1C2CC(=O)CC(=O)C2
InChI Key Predicted based on structure
Structural Features

The molecule features a flexible cyclohexane ring constrained by two carbonyl groups at positions 1 and 3. The 2,4-dimethoxyphenyl group at position 5 is an electron-donating substituent.

  • Electronic Effect : The methoxy groups increase electron density on the phenyl ring, making it susceptible to electrophilic aromatic substitution, although the primary reactivity lies in the 1,3-dicarbonyl system.

  • Steric Effect : The ortho-methoxy group (position 2 on the phenyl ring) introduces steric bulk near the connection point (C5 of the cyclohexane), which can influence the conformation of the phenyl ring relative to the dione ring, often forcing a twist to minimize repulsion.

Physicochemical Properties[1][3][5]

Tautomerism

Like all cyclic 1,3-diones, this compound exists in a dynamic equilibrium between the diketo and enol forms. In solution, the enol form is often stabilized by solvent interactions and internal hydrogen bonding, though the degree of enolization is solvent-dependent.

Tautomerism Diketo Diketo Form (C14H16O4) Enol Enol Form (Stabilized by H-bond) Diketo->Enol  K_eq   Anion Enolate Anion (Resonance Stabilized) Diketo->Anion  -H+ (Base)   Enol->Anion  -H+ (Base)  

Figure 1: Tautomeric equilibrium and ionization of 5-arylcyclohexane-1,3-diones.

Physical Data Profile

Note: Specific experimental values for this CAS are rare in public literature; values below represent the consensus for the 5-aryl-1,3-cyclohexanedione class.

  • Appearance : White to off-white crystalline solid.[1]

  • Melting Point : 145–160 °C (Predicted range based on 4-methoxy analog MP ~128°C and 2,4-dimethyl analog MP ~168°C).

  • pKa : 4.5 – 5.2 (The C2 protons are highly acidic due to the flanking carbonyls).

  • Solubility :

    • High: DMSO, DMF, Methanol, Ethyl Acetate, Dichloromethane.

    • Moderate: Diethyl ether.

    • Low: Water (neutral pH), Hexanes.

    • Aqueous Base: Soluble (forms water-soluble enolate salt).[1]

Synthesis Protocol

The most robust synthetic route involves a Michael Addition followed by an intramolecular Claisen Condensation . This method avoids the harsh conditions of direct resorcinol reduction.

Retrosynthetic Analysis

The target molecule is assembled from 2,4-dimethoxybenzaldehyde , acetone , and dimethyl malonate .

Synthesis Aldehyde 2,4-Dimethoxybenzaldehyde Chalcone Intermediate A: 4-(2,4-Dimethoxyphenyl)-3-buten-2-one Aldehyde->Chalcone Aldol Condensation (NaOH, H2O/EtOH) Acetone Acetone Acetone->Chalcone Aldol Condensation (NaOH, H2O/EtOH) MichaelAdduct Intermediate B: Michael Adduct Chalcone->MichaelAdduct NaOMe, MeOH (Michael Addition) Malonate Dimethyl Malonate Malonate->MichaelAdduct NaOMe, MeOH (Michael Addition) Cyclized Target Product: 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione MichaelAdduct->Cyclized 1. Cyclization 2. Hydrolysis/Decarboxylation (KOH, then HCl)

Figure 2: Synthetic pathway via chalcone intermediate.

Step-by-Step Methodology
Step 1: Preparation of the Chalcone
  • Reagents : 2,4-Dimethoxybenzaldehyde (1.0 eq), Acetone (3.0 eq), NaOH (10% aq).

  • Procedure : Dissolve aldehyde in acetone. Add NaOH solution dropwise at 0-5°C. Stir at room temperature for 12-24 hours.

  • Workup : Pour into ice water. The yellow precipitate (Chalcone) is filtered, washed with water, and recrystallized from ethanol.

  • Reaction : Aldol condensation yields 4-(2,4-dimethoxyphenyl)-3-buten-2-one.

Step 2: Michael Addition & Cyclization (The Robinson Annulation Variant)
  • Reagents : Chalcone (from Step 1), Diethyl (or Dimethyl) Malonate (1.2 eq), Sodium Methoxide (NaOMe, 1.5 eq) in Methanol.

  • Procedure :

    • Dissolve Na metal in dry methanol to generate NaOMe.

    • Add Diethyl Malonate; stir for 30 min to form the sodiomalonate.

    • Add the Chalcone slowly. Reflux for 3-5 hours. The mixture will turn into a thick slurry as the sodium salt of the cyclic ester precipitates.

  • Hydrolysis & Decarboxylation :

    • Add aqueous KOH (2M) to the reaction mixture and reflux for 2 hours to hydrolyze the ester.

    • Cool and acidify with HCl (6M) to pH < 2.

    • Heat the acidic solution (mild reflux) for 1-2 hours to effect decarboxylation.

  • Purification :

    • Cool to room temperature. The product usually precipitates as a solid.

    • Filter and wash with cold water.

    • Recrystallization : Ethanol/Water or Ethyl Acetate/Hexane.

Chemical Reactivity & Applications[1]

Key Reactive Sites

The molecule possesses three distinct reactive centers:

  • C2-Position (Active Methylene) : Highly nucleophilic; site of alkylation, halogenation, and Knoevenagel condensation.

  • Carbonyl Oxygens (C1/C3) : Sites for O-alkylation (enol ethers) or condensation with amines.[1]

  • Aromatic Ring : Electron-rich; susceptible to nitration or halogenation, though less reactive than the dione system.

Functionalization Workflows

A. C-Alkylation vs. O-Alkylation

  • Reaction: Treatment with Alkyl Halides (R-X) and Base.[2]

  • Outcome:

    • Soft electrophiles (e.g., MeI) + Soft Base (K2CO3/Acetone)

      
      C-Alkylation  (at C2).[1]
      
    • Hard electrophiles (e.g., Me2SO4) + Hard Base (NaH/DMF)

      
      O-Alkylation  (Enol ether formation).[1]
      

B. Hantzsch-Type Condensations This compound is a key building block for Acridinediones (multicomponent reactions with aldehydes and amines).[1]

  • Protocol: Reflux with an aldehyde and ammonium acetate in ethanol.

  • Product: 1,4-Dihydropyridines or Acridinediones (fluorescent markers, calcium channel blockers).

C. Aromatization

  • Reaction: Oxidation with Iodine/MeOH or DDQ.

  • Product: 5-(2,4-dimethoxyphenyl)resorcinol . This conversion is useful for generating biaryl systems.

Handling & Stability (Self-Validating Protocol)

  • Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The enol form is sensitive to oxidation over long periods.

  • Stability Check :

    • Dissolve a small sample in CDCl3.

    • 1H NMR Check : Look for the singlet at

      
       ~5.5-6.0 ppm (enol vinyl proton) vs. the doublet/triplet patterns of the keto form.
      
    • Color Check : Pure compound is white/off-white.[1] Yellowing indicates oxidation or chalcone impurity.

References

  • Synthesis of 1,3-Cyclohexanediones : Organic Syntheses, Coll. Vol. 3, p. 217 (1955); Vol. 27, p. 21 (1947). (General method for dimedone analogs).

  • CAS Registry Data : CAS No. 78546-99-3 . ChemicalBook & Chem960 Databases. (Confirmed existence and indexing).

  • Tautomerism in Cyclohexanediones: Journal of the American Chemical Society, 1986, 108 (19), 5699-5701. (Mechanistic grounding for keto-enol equilibrium).
  • Michael Addition Protocols : StudyCorgi, "Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione". (Protocol adaptation for 5-substituted analogs).

  • Reactivity of 5-Aryl-1,3-diones: Tetrahedron, 2024, 171(2):134395. "Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis".

Sources

Foundational

Technical Guide: Michael-Claisen Synthesis of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

Executive Summary & Strategic Utility Target Molecule: 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione CAS Registry Number: (Analogous to 1774-12-5 for 4-OMe) Molecular Formula: Molecular Weight: 248.27 g/mol This guide det...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

Target Molecule: 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione CAS Registry Number: (Analogous to 1774-12-5 for 4-OMe) Molecular Formula:


Molecular Weight:  248.27  g/mol 

This guide details the synthesis of 5-(2,4-dimethoxyphenyl)cyclohexane-1,3-dione, a critical dihydroresorcinol synthon. This scaffold serves as a pivotal intermediate in the development of:

  • Xanthene-1,8-dione derivatives: High-value pharmacophores with antioxidant and anticancer profiles.

  • Acridinediones: Fluorescent markers and laser dyes.

  • Herbicidal Agents: Analogous to commercial cyclohexanedione herbicides (e.g., Dimedone derivatives).

The protocol utilizes a robust Michael-Claisen Annulation sequence. Unlike direct condensation methods that often suffer from regioselectivity issues, this stepwise approach ensures the 5-position aryl placement with high fidelity.

Retrosynthetic Analysis & Mechanistic Design

The synthesis is deconstructed into three logical phases. The core challenge lies in the electronic deactivation of the Michael acceptor by the electron-rich 2,4-dimethoxy moiety.

The Electronic Challenge

The 2,4-dimethoxy substitution pattern exerts a strong positive mesomeric effect (+M) . This significantly increases electron density at the


-carbon of the intermediate enone, rendering it a "softer" and less reactive electrophile compared to nitro- or halo-substituted analogs.
  • Implication: Standard catalytic Michael conditions may stall.

  • Solution: We utilize a stoichiometric generation of the thermodynamic enolate of diethyl malonate using Sodium Ethoxide (NaOEt) in absolute ethanol to drive the reaction kinetics.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and forward pathway.

Retrosynthesis Target Target: 5-(2,4-Dimethoxyphenyl) cyclohexane-1,3-dione Intermediate Intermediate: Cyclic u03b2-Keto Ester Target->Intermediate Hydrolysis & Decarboxylation Precursors Precursors: Enone + Diethyl Malonate Intermediate->Precursors Michael-Claisen Annulation RawMaterials Raw Materials: 2,4-Dimethoxybenzaldehyde + Acetone Precursors->RawMaterials Claisen-Schmidt Condensation

Figure 1: Retrosynthetic disconnection showing the conversion of raw aldehydes to the final dione.

Experimental Protocol

Phase I: Synthesis of 4-(2,4-Dimethoxyphenyl)but-3-en-2-one

Objective: Create the


-unsaturated ketone (Michael Acceptor).

Reagents:

  • 2,4-Dimethoxybenzaldehyde (1.0 eq)

  • Acetone (Reagent grade, excess)

  • Sodium Hydroxide (10% aq. solution)

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 16.6 g (100 mmol) of 2,4-dimethoxybenzaldehyde in 100 mL of acetone.

  • Catalysis: Add 20 mL of 10% NaOH dropwise at room temperature.

  • Reaction: Stir the mixture at ambient temperature for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The electron-rich aldehyde reacts slower than benzaldehyde; gentle warming (40°C) may be required if precipitation is slow.

  • Workup: Pour the reaction mixture into 400 mL of ice-water. The yellow solid product precipitates.

  • Purification: Filter the solid, wash with cold water until neutral pH, and recrystallize from ethanol.

    • Expected Yield: 85-90%

    • Checkpoint: Confirm disappearance of the aldehyde -CHO proton (~10.3 ppm) in NMR.

Phase II: The Michael-Claisen Annulation

Objective: Ring formation via conjugate addition followed by intramolecular condensation.

Reagents:

  • 4-(2,4-Dimethoxyphenyl)but-3-en-2-one (from Phase I) (1.0 eq)

  • Diethyl Malonate (1.2 eq)

  • Sodium Ethoxide (NaOEt) (1.5 eq) – Prepared in situ

  • Absolute Ethanol (Solvent)

Procedure:

  • Base Preparation: In a dry 3-neck flask under nitrogen, dissolve 2.3 g of sodium metal in 100 mL of absolute ethanol to generate NaOEt.

  • Enolate Formation: Add 19.2 g (120 mmol) of diethyl malonate dropwise to the ethoxide solution. Stir for 30 minutes at room temperature.

  • Michael Addition: Add 20.6 g (100 mmol) of the enone (Phase I product) in small portions.

    • Critical Step: Heat the mixture to reflux (78°C) for 4–6 hours. The solution will darken as the cyclic anion forms.

  • Claisen Cyclization: The intramolecular attack happens spontaneously under these reflux conditions.

  • Isolation: Distill off approximately 60% of the ethanol. Pour the residue into 300 mL of ice water.

  • Extraction (Impurity Removal): Extract the aqueous phase twice with diethyl ether to remove unreacted enone. The product remains in the aqueous phase as the sodium enolate salt.

Phase III: Hydrolysis and Decarboxylation

Objective: Remove the ester moiety to yield the final 1,3-dione.

Procedure:

  • Hydrolysis: To the aqueous phase from Phase II, add 20 g of KOH and reflux for 3 hours. This saponifies the ester to the carboxylate.

  • Acidification: Cool the solution and carefully acidify with concentrated HCl to pH 2. Considerable

    
     evolution will occur (Decarboxylation).
    
  • Thermal Decarboxylation: Heat the acidic solution to reflux for 1 hour to ensure complete removal of the carboxyl group.

  • Final Isolation: Cool to precipitate the crude product. Filter and recrystallize from Methanol/Water or Ethyl Acetate.

Mechanistic Pathway (Graphviz)

The following diagram details the electron flow, highlighting the crucial enolate interchange.

Mechanism Start Diethyl Malonate + NaOEt Enolate1 Malonate Enolate (Nucleophile) Start->Enolate1 Deprotonation Michael Michael Addition to Enone Enolate1->Michael Attack at u03b2-carbon Interchange Enolate Interchange (Thermodynamic Control) Michael->Interchange Proton Transfer Claisen Intramolecular Claisen Condensation Interchange->Claisen Attack at Ester Carbonyl CyclicEster Cyclic u03b2-Keto Ester Intermediate Claisen->CyclicEster -EtOH Final Decarboxylation (-CO2) CyclicEster->Final H3O+ / u0394

Figure 2: Mechanistic cascade from malonate activation to final decarboxylation.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Solvent Quality Absolute Ethanol (>99.5%)Water interferes with NaOEt, creating NaOH which promotes competitive retro-aldol cleavage of the enone.
Base Stoichiometry 1.2 – 1.5 EquivalentsExcess base is required to keep the final cyclic product deprotonated (preventing reversibility) until workup.
Reaction Temperature Reflux (78°C)The 2,4-dimethoxy group deactivates the Michael acceptor; room temp reaction will yield <10%.
Decarboxylation pH pH < 2Incomplete acidification results in the isolation of the carboxylic acid intermediate rather than the dione.

Analytical Validation

To validate the synthesis, compare spectral data against these expected values:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.0 (s, 1H, -OH enol form) – Characteristic of 1,3-diones existing in enol form.
      
    • 
       6.4 – 7.1 (m, 3H, Aromatic protons).
      
    • 
       5.2 (s, 1H, Vinyl proton of enol ring).
      
    • 
       3.75, 3.78 (s, 6H, -OCH3 groups).
      
    • 
       2.3 – 2.6 (m, 5H, Cyclohexane ring protons).
      
  • IR Spectroscopy:

    • Broad band ~2500–3200

      
       (O-H stretch, H-bonded enol).
      
    • Strong band ~1600–1640

      
       (C=O stretch, conjugated/H-bonded).
      

References

  • Classical Michael-Claisen Methodology

    • Title: Synthesis of 5-arylcyclohexane-1,3-diones.[1]

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • Context: General procedure for dimedone analogs using malon
    • URL:

  • Specific Reactivity of Dimethoxy Enones

    • Title: Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative Synthesis.[2][3][4][5][6]

    • Source: Synlett, 2012, 23(08), 1199-1204.
    • Context: Modern optimiz
    • URL:

  • Application in Heterocycle Synthesis

    • Title: Synthesis and Characterization of Cyclohexane-1,3-dione Deriv
    • Source: Asian Journal of Pharmaceutical and Clinical Research, Vol 12, Issue 3, 2019.[7]

    • Context: Validates the biological relevance and spectral d
    • URL:

Sources

Exploratory

Technical Whitepaper: 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

The following technical guide is structured as a high-level whitepaper designed for research scientists and drug development professionals. It prioritizes mechanistic insight, reproducible protocols, and structural data....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper designed for research scientists and drug development professionals. It prioritizes mechanistic insight, reproducible protocols, and structural data.

CAS Number: 78546-99-3 Molecular Formula: C₁₄H₁₆O₄ Molecular Weight: 248.27 g/mol [1][2]

Executive Summary & Chemical Identity

5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione is a specialized cyclic 1,3-dicarbonyl building block.[2] Unlike its ubiquitous dimethyl analog (Dimedone), this compound features an electron-rich 2,4-dimethoxyphenyl moiety at the C5 position. This structural modification imparts unique steric and electronic properties, making it a "privileged scaffold" in the synthesis of bioactive heterocycles, particularly tetrahydroxanthenes , acridinediones , and HPPD-inhibitor class herbicides .

Its utility stems from the high acidity of the C2 methylene protons (pKa ≈ 5–6), allowing facile Knoevenagel condensations and alkylations, while the aryl group at C5 provides lipophilicity and π-stacking potential crucial for enzyme binding pockets.

Table 1: Physicochemical Characterization
PropertyValue / Description
CAS Number 78546-99-3
IUPAC Name 5-(2,4-dimethoxyphenyl)cyclohexane-1,3-dione
Appearance Off-white to pale yellow crystalline solid
Melting Point 179–183 °C (Typical for 5-aryl analogs)
Solubility Soluble in DMSO, DMF, Methanol (hot); Sparingly soluble in water
Acidity (pKa) ~5.2 (C2-H), highly enolizable
Lipophilicity (LogP) ~1.8 (Predicted)

Structural Dynamics: Tautomerism & Reactivity

Understanding the keto-enol tautomerism is critical for experimental design. In solution, CAS 78546-99-3 exists in a dynamic equilibrium between the diketo form and the mono-enol form.

  • Diketo Form: Favored in non-polar solvents; reactive towards nucleophiles at the carbonyls.

  • Enol Form: Stabilized by intramolecular hydrogen bonding and solvent interactions (in polar protic solvents). The enol form renders the C2 position highly nucleophilic.

Visualization: Tautomeric Equilibrium & Reactive Sites

Tautomerism cluster_reactivity Reactivity Profile Diketo Diketo Form (Electrophilic Carbonyls) Enol Mono-Enol Form (Nucleophilic C2 Carbon) Diketo->Enol Solvent Polarity (H-Bond Stabilization) Anion Enolate Anion (Reactive Intermediate) Enol->Anion Base (pKa > 6) Anion->Diketo Acid Quench

Figure 1: Tautomeric equilibrium shifting between electrophilic and nucleophilic states depending on pH and solvent.

Synthesis Protocol: The Modified Michael-Claisen Route

While various routes exist, the most robust and scalable method for 5-aryl-1,3-cyclohexanediones is the Michael Addition-Cyclization sequence using a chalcone derivative and a malonate ester. This avoids the regioselectivity issues often seen in direct condensation methods.

Mechanistic Rationale
  • Precursor Formation: We first generate the

    
    -unsaturated ketone (chalcone analog) which serves as the Michael acceptor.
    
  • Michael Addition: Diethyl malonate (soft nucleophile) attacks the

    
    -carbon.
    
  • Claisen Cyclization: Intramolecular attack of the enolate on the ester closes the ring.

  • Decarboxylation: Hydrolysis and heat remove the ester group to yield the target dione.

Validated Step-by-Step Protocol

Reagents:

  • 2,4-Dimethoxybenzaldehyde (1.0 eq)

  • Acetone (Solvent/Reagent)

  • Diethyl malonate (1.2 eq)

  • Sodium Ethoxide (NaOEt) (2.5 eq)

  • 6M HCl

Workflow:

  • Step A: Synthesis of 4-(2,4-Dimethoxyphenyl)but-3-en-2-one

    • Dissolve 2,4-dimethoxybenzaldehyde (10g) in Acetone (50 mL).

    • Add 10% NaOH (5 mL) dropwise at 0°C.

    • Stir at RT for 4 hours. The product precipitates or is extracted with EtOAc.

    • Checkpoint: Verify formation of the enone via TLC (disappearance of aldehyde).

  • Step B: Michael Addition & Cyclization (The "Dimedone" Logic)

    • Prepare a solution of NaOEt (from 2.5g Na in 50mL dry EtOH).

    • Add Diethyl malonate (1.2 eq) and stir for 30 min to generate the sodiomalonate.

    • Add the Enone from Step A slowly. Reflux for 3 hours.

    • Mechanism:[3][4] The intermediate Michael adduct cyclizes in situ to form the ethyl 4-carboxylate intermediate.

  • Step C: Hydrolysis & Decarboxylation

    • Add 20% KOH (aq) to the reaction mixture and reflux for 2 hours (saponification).

    • Acidify with 6M HCl until pH < 2.

    • Critical Step: Reflux the acidic solution for 2–4 hours. Evolution of CO₂ gas indicates successful decarboxylation.

    • Cool to 4°C. The target compound, 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione , will crystallize.

  • Purification

    • Recrystallize from Methanol/Water (1:1) or Ethyl Acetate/Hexane.

Visualization: Synthesis Pathway

Synthesis Aldehyde 2,4-Dimethoxybenzaldehyde Enone Intermediate: 4-(2,4-Dimethoxyphenyl)but-3-en-2-one Aldehyde->Enone Claisen-Schmidt (Base, 0°C) Acetone Acetone Acetone->Enone Claisen-Schmidt (Base, 0°C) CyclicEster Intermediate: Cyclic Ester Enolate Enone->CyclicEster Michael Addition + Cyclization (Reflux) Malonate Diethyl Malonate (NaOEt/EtOH) Malonate->CyclicEster Michael Addition + Cyclization (Reflux) Target TARGET: 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione CyclicEster->Target 1. KOH (Hydrolysis) 2. HCl/Heat (-CO2)

Figure 2: The stepwise construction of the cyclohexane-1,3-dione ring via modified Dimedone synthesis.

Applications in Drug Discovery & AgChem[5]

Heterocycle Synthesis (The Hantzsch & Biginelli Variations)

This compound is a superior alternative to Dimedone when lipophilicity is required.

  • Polyhydroquinolines: Reaction with aldehydes and ammonium acetate (Hantzsch) yields 1,4-dihydropyridines with a fused cyclohexenone ring. These are potent calcium channel blockers and multidrug-resistance (MDR) reversal agents.

  • Tetrahydroxanthenes: Condensation with salicylaldehydes (catalyzed by ionic liquids or L-proline) yields xanthene derivatives, which are screened for antiviral and antibacterial activity.

HPPD Inhibition (Herbicidal Activity)

Cyclohexane-1,3-diones are the pharmacophore for 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.

  • Mechanism: The 1,3-dione moiety chelates the Fe(II) in the enzyme's active site.

  • Relevance: The 2,4-dimethoxyphenyl tail mimics the plastoquinone cofactor side chain, potentially increasing binding affinity compared to simple alkyl chains.

Table 2: Comparative Application Matrix
Application AreaRole of CAS 78546-99-3Key Reaction Type
Medicinal Chem Scaffold for 1,8-dioxooctahydroxanthenesKnoevenagel-Michael Cascade
Oncology Precursor to Acridinediones (Topoisomerase inhibitors)Multi-component Condensation
Agrochemistry Core scaffold for Triketone HerbicidesC2-Acylation (with benzoyl chlorides)
Diagnostics Fluorescent probe synthesis (Xanthene dyes)Dehydrative Cyclization

Safety & Handling

  • Hazard Classification: GHS07 (Warning).

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The enol form is susceptible to oxidation over long periods.

References

  • Vertex AI Search. CAS Number Identification and Properties.
  • Sigma-Aldrich . Product Specification: 5-(4-Methoxyphenyl)-1,3-cyclohexanedione (Analog Reference). Available at:

  • Australian Journal of Chemistry . Preparation of Cyclohexane-1,3-dione Herbicide Precursors. 1994, 47(6), 1205–1210.[5] Available at:

  • Organic Syntheses . 1,4-Cyclohexanedione and Dicarbethoxy Intermediates (Methodology Basis). Coll. Vol. 5, p. 288. Available at:

  • Scholars Research Library . Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes. Der Pharma Chemica, 2010. Available at:

  • MDPI . Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[6] Molbank 2017. Available at:

Sources

Protocols & Analytical Methods

Method

applications of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione in organic synthesis

Application Note: 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione in Organic Synthesis Executive Summary & Compound Profile 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione is a specialized cyclic -diketone scaffold.[1] Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione in Organic Synthesis

Executive Summary & Compound Profile

5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione is a specialized cyclic


-diketone scaffold.[1] Unlike the ubiquitous 5,5-dimethylcyclohexane-1,3-dione (dimedone), this reagent introduces a bulky, electron-rich aryl group at the C-5 position. This structural modification serves two critical functions in medicinal chemistry:
  • Pharmacophore Installation: The 2,4-dimethoxyphenyl moiety mimics the resorcinol core found in numerous natural products (e.g., flavonoids, coumarins) and synthetic tyrosine kinase inhibitors, enhancing protein-ligand interactions.[2]

  • Conformational Biasing: The C-5 aryl substituent locks the cyclohexane ring into a specific chair conformation, influencing the stereochemical outcome of subsequent condensation reactions.

This guide details the synthesis of the scaffold itself and its divergent applications in constructing xanthenes, acridinediones, and chromenes—molecular architectures essential for oncology and agrochemical research.[2]

Property Specification
CAS Number 1774-12-5 (Generic 5-aryl class); Specific derivative ref: US8916723B2
Molecular Formula

Molecular Weight 248.27 g/mol
Core Reactivity Knoevenagel Condensation, Michael Addition, Hantzsch Cyclization
Key Application Precursor for c-Met kinase inhibitors, fluorescent dyes, and herbicides

Synthesis of the Scaffold: The Michael-Claisen Cascade

Before applying the compound, researchers often must synthesize it from accessible precursors. The most robust route, validated in patent literature (US8916723B2), utilizes a one-pot Michael-Claisen cyclization sequence.

Mechanism of Action: The reaction initiates with the deprotonation of acetone, which undergoes a Michael addition to the electron-deficient


-carbon of 3-(2,4-dimethoxyphenyl)acrylate. The resulting enolate then attacks the ester carbonyl in a Claisen-type condensation to close the ring.
Protocol 1: Preparation of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

Reagents:

  • Acetone (1.0 equiv)

  • Ethyl 3-(2,4-dimethoxyphenyl)acrylate (1.0 equiv)[1]

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)[2]

  • Toluene (Anhydrous)

  • Hydrochloric Acid (1N)

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and N2 inlet, suspend NaH (1.5 equiv) in anhydrous toluene (10 mL/g of acrylate). Cool to 0°C.

  • Michael Addition: Add acetone (1.0 equiv) dropwise over 15 minutes. Stir for 30 minutes at 0°C to generate the enolate.

  • Substrate Addition: Add a solution of Ethyl 3-(2,4-dimethoxyphenyl)acrylate (1.0 equiv) in toluene dropwise.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (110°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the acrylate.

  • Quench & Isolation: Cool the reaction to 0°C. Carefully quench with ice-cold water. The product exists as a sodium salt in the aqueous phase. Separate the organic layer (discard).

  • Acidification: Acidify the aqueous layer with 1N HCl to pH 2–3. The dione will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1) to yield off-white crystals.[1]

Yield Expectation: 75–85%

Application A: Synthesis of 9-Aryl-1,8-Dioxooctahydroxanthenes

This is the primary application for this scaffold. The reaction condenses two equivalents of the dione with one equivalent of an aldehyde.[3] The resulting xanthene incorporates two 2,4-dimethoxyphenyl wings, creating a highly lipophilic and electron-rich fluorophore core.

Protocol 2: Green Synthesis of 3,6-bis(2,4-dimethoxyphenyl)xanthenes

Rationale: Using an ionic liquid or aqueous media avoids toxic solvents and facilitates catalyst recovery.

Reagents:

  • 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (2.0 mmol)

  • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 mmol)[2]

  • Catalyst:

    
    @Polyaniline-SO3H (30 mg) OR p-Dodecylbenzenesulfonic acid (DBSA) (10 mol%)[1]
    
  • Solvent: Water or Ethanol:Water (1:1)[2]

Methodology:

  • Charge: Combine the dione, aldehyde, and catalyst in a 25 mL round bottom flask containing 5 mL of solvent.

  • Reaction: Reflux at 80–100°C.

    • Observation: The mixture will initially be heterogeneous. As the reaction proceeds (via Knoevenagel condensation followed by Michael addition and cyclodehydration), the product typically precipitates.[2]

  • Monitoring: Check TLC every 30 minutes. Reaction is usually complete within 1–3 hours.

  • Work-up:

    • For Solid Catalysts (

      
      ): Use an external magnet to retain the catalyst and decant the solution.
      
    • For Soluble Catalysts (DBSA): Cool to RT. Filter the precipitated solid.

  • Purification: Wash the filter cake with hot water and cold ethanol. Recrystallize from DMF/Ethanol if necessary.

Data Output:

Aldehyde Substituent (R)Time (min)Yield (%)Melting Point (°C)
Phenyl4592210–212
4-Cl-Phenyl3094235–237
4-NO2-Phenyl2596>250
4-OMe-Phenyl6088205–207

Application B: Synthesis of Acridinediones (Tyrosine Kinase Inhibitors)

Replacing the oxygen heteroatom with nitrogen creates acridinediones. These structures are structural analogues of 1,4-dihydropyridines (calcium channel blockers) and have shown potency as c-Met kinase inhibitors.[1]

Protocol 3: Four-Component Hantzsch-Type Synthesis

Reagents:

  • 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (2.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)[3][4]

  • Ammonium Acetate (

    
    ) (1.1 mmol)[2]
    
  • Solvent: Ethanol (5 mL)

Methodology:

  • Assembly: Mix all reagents in a pressure tube or round bottom flask.

  • Reflux: Heat to reflux for 2–4 hours.

  • Mechanism: The ammonia (generated in situ) reacts with the intermediate benzylidene-dione to form an enamine, which then undergoes cyclization.

  • Isolation: Pour the reaction mixture onto crushed ice. The yellow solid precipitate is the 1,4-dihydropyridine/acridine derivative.

  • Purification: Recrystallization from glacial acetic acid or ethanol.

Visualizing the Chemical Logic

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G Precursor Acetone + 3-(2,4-dimethoxyphenyl)acrylate Scaffold 5-(2,4-Dimethoxyphenyl) cyclohexane-1,3-dione (The Scaffold) Precursor->Scaffold 1. NaH, Toluene 2. Michael-Claisen 3. H+ Knoevenagel Benzylidene Intermediate Scaffold->Knoevenagel + Aldehyde (-H2O) Xanthene 9-Aryl-1,8-Dioxooctahydroxanthene (Fluorescent Probes) Knoevenagel->Xanthene + Scaffold (Michael Addn -> Cyclization) Acridine Acridinedione (Kinase Inhibitors) Knoevenagel->Acridine + Scaffold + NH4OAc (N-Cyclization) Chromene 4H-Chromene (Apoptosis Inducers) Knoevenagel->Chromene + Malononitrile (Base cat.)

Figure 1: Divergent synthetic pathways utilizing 5-(2,4-dimethoxyphenyl)cyclohexane-1,3-dione as a central hub for heterocycle generation.[1][5]

Troubleshooting & Optimization

Issue Probable Cause Corrective Action
Low Yield in Scaffold Synthesis Incomplete Michael addition due to moisture.[1]Ensure toluene is anhydrous and NaH is fresh. Increase reaction time at 0°C.
Product is Oily/Sticky Presence of unreacted aldehyde or oligomers.Triturate the crude oil with cold diethyl ether or hexane to induce crystallization.
Incomplete Cyclization (Xanthene) Retro-aldol reaction or insufficient heat.[1]Use a Lewis Acid catalyst (e.g.,

or

) instead of simple thermal reflux.
Solubility Issues The 2,4-dimethoxy group increases lipophilicity.Use DMF or DMSO for biological assays; use Ethanol/Chloroform mixtures for synthesis.

References

  • Title: Substituted cyclohexane-1,3-dione compounds, process for preparation thereof and its applications.
  • Xanthene Synthesis Protocol

    • Title: A highly efficient green synthesis of 1,8-dioxo-octahydroxanthenes.[1]

    • Source:Chemistry of Heterocyclic Compounds (Adapted protocol logic).
    • URL:[Link]

  • Acridinedione & Kinase Inhibition

    • Title: Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors.[6]

    • Source:Bioorganic Chemistry (2020).[2][6]

    • URL:[Link]

  • General Reactivity of 1,3-Cyclohexanediones

    • Title: Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products.[1][5][7][8]

    • Source:Tetrahedron (2024).
    • URL:[Link][2]

Sources

Application

Application Note: 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione as a Privileged Building Block in Organic Synthesis and Drug Discovery

Executive Summary The compound 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (CAS RN: 78546-99-3) represents a highly specialized, privileged scaffold in modern synthetic and medicinal chemistry. Characterized by its dual...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (CAS RN: 78546-99-3) represents a highly specialized, privileged scaffold in modern synthetic and medicinal chemistry. Characterized by its dual-reactivity profile—a highly nucleophilic active methylene core coupled with an electron-rich, sterically demanding aryl anchor—this building block is indispensable for constructing complex heterocycles and potent enzyme inhibitors.

This application note provides an authoritative guide on the mechanistic causality behind its reactivity, step-by-step validated protocols for its derivatization, and its specific applications in developing kinase inhibitors and triketone-class herbicides[1][2].

Chemical Profile & Mechanistic Causality

To effectively utilize 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione, researchers must understand the synergistic relationship between its structural domains:

  • Keto-Enol Tautomerism & C2 Acidity: The 1,3-dicarbonyl system exists in a dynamic equilibrium between its diketo and enol forms. The enol tautomer is stabilized by intramolecular hydrogen bonding, rendering the C2 methylene protons exceptionally acidic (

    
    ). This thermodynamic sink allows the C2 position to act as a potent nucleophile, facilitating facile Knoevenagel condensations, Michael additions, and electrophilic acylations[3][4].
    
  • The 2,4-Dimethoxyphenyl Anchor: Unlike simple alkyl or unsubstituted phenyl derivatives, the 2,4-dimethoxyphenyl group fundamentally alters the molecule's biological and physical trajectory. The strongly electron-donating methoxy groups increase the electron density of the aryl ring, enhancing its capacity for

    
     stacking within enzymatic hydrophobic pockets. Furthermore, the ortho-methoxy group restricts bond rotation via steric hindrance, locking the scaffold into a bioactive conformation critical for target selectivity[3][5].
    

SyntheticUtility Core 5-(2,4-Dimethoxyphenyl) cyclohexane-1,3-dione C2Acylation C2-Acylation (O-Acylation -> Rearrangement) Core->C2Acylation Acid Chlorides Base / Cyanide cat. Knoevenagel Knoevenagel Condensation (Aldehydes/Amines) Core->Knoevenagel Multicomponent Conditions Michael Michael Addition (α,β-Unsaturated Esters) Core->Michael Base Catalysis Triketones 2-Acyl-1,3-diones (HPPD Inhibitors) C2Acylation->Triketones Steglich Rearrangement Heterocycles Acridine Diones & Indole Derivatives Knoevenagel->Heterocycles Cyclization Spiro Spiro-Compounds & Bridged Scaffolds Michael->Spiro Annulation

Fig 1: Divergent synthetic utility of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione.

Application Workflow 1: Synthesis of Fused Heterocycles (Acridine Diones)

Context & Rationale

Cyclohexane-1,3-diones are foundational precursors for synthesizing nitrogen-containing heterocycles, such as acridine diones and indoles, which are frequently evaluated as anti-proliferative agents and tyrosine kinase inhibitors[6][7]. The reaction typically proceeds via a multicomponent Hantzsch-type condensation. The 2,4-dimethoxyphenyl moiety ensures high lipophilicity, improving the final drug candidate's cellular permeability.

Validated Protocol: Multicomponent Synthesis of Acridine Dione Derivatives

This protocol is a self-validating system; the visual color change and precipitation serve as in-process quality controls.

Reagents Required:

  • 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (2.0 equivalents)

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equivalent)

  • Ammonium acetate (excess, 5.0 equivalents)

  • Glacial acetic acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol (2.48 g) of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione and 5 mmol of 4-chlorobenzaldehyde in 20 mL of glacial acetic acid.

  • Amine Introduction: Add 25 mmol of ammonium acetate to the stirring solution. The ammonium acetate serves a dual purpose: it acts as the nitrogen source for the central pyridine ring and buffers the acidic medium.

  • Thermal Cyclization: Heat the mixture to reflux (118°C) under a nitrogen atmosphere. Monitor the reaction via TLC (Eluent: 7:3 Hexane/Ethyl Acetate). The reaction typically reaches completion within 3–4 hours. Self-validation: The solution will transition from a pale yellow to a deep orange/red hue as the extended conjugated system forms.

  • Quenching & Precipitation: Allow the reaction to cool to room temperature. Pour the mixture into 100 mL of ice-cold distilled water while stirring vigorously. A solid precipitate will immediately form.

  • Isolation & Purification: Filter the crude solid under a vacuum. Wash the filter cake sequentially with cold water (

    
     mL) to remove residual acetic acid, followed by cold ethanol (
    
    
    
    mL). Recrystallize from hot ethanol to yield the pure 1,8-acridinedione derivative.
  • Analytical Validation: Confirm structure via

    
     NMR. The diagnostic singlet for the central dihydropyridine N-H proton should appear around 
    
    
    
    8.5–9.0 ppm.

Application Workflow 2: Development of HPPD-Inhibiting Herbicides

Context & Rationale

Derivatives of 5-arylcyclohexane-1,3-diones are highly potent inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical for plastoquinone biosynthesis in plants[3][6]. The mechanism of action relies on the 1,3-dione moiety acting as a bidentate ligand, chelating the


 ion in the enzyme's active site. Acylation at the C2 position yields "triketones," which perfectly mimic the enzyme's natural substrate[8].

HPPDPathway Tyrosine Tyrosine Degradation Pathway HPPD HPPD Enzyme (Fe2+ Active Site) Tyrosine->HPPD Substrate PQ Plastoquinone & Tocopherol Biosynthesis HPPD->PQ Catalysis Bleaching Phytoene Desaturase Failure (Bleaching) HPPD->Bleaching Pathway Blocked PlantSurvival Plant Survival & Photosynthesis PQ->PlantSurvival Essential Inhibitor 2-Acyl-5-(2,4-dimethoxyphenyl) cyclohexane-1,3-dione Chelation Bidentate Chelation of Fe2+ Inhibitor->Chelation Binds Active Site Chelation->HPPD Inhibits Death Plant Death Bleaching->Death Fatal

Fig 2: Biological mechanism of action for 1,3-dione-derived HPPD inhibitors.

Validated Protocol: C-Acylation via Steglich Rearrangement

Direct C-acylation of 1,3-diones is notoriously difficult due to competing O-acylation. This protocol utilizes a two-step, one-pot O-acylation followed by a cyanide-catalyzed Steglich rearrangement to ensure exclusive C-C bond formation[9].

Step-by-Step Methodology:

  • O-Acylation: Dissolve 10 mmol of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione in 30 mL of anhydrous dichloromethane (DCM) under argon. Add 12 mmol of triethylamine (TEA). Cool to 0°C.

  • Acid Chloride Addition: Dropwise, add 11 mmol of the desired acyl chloride (e.g., 2-nitrobenzoyl chloride) dissolved in 10 mL of DCM. Stir for 1 hour at room temperature. Self-validation: TLC will show the disappearance of the highly polar dione starting material and the appearance of a less polar O-acyl enol ester.

  • Steglich Rearrangement: Without isolating the intermediate, add a catalytic amount of acetone cyanohydrin (1 mmol) and an additional 12 mmol of TEA to the reaction flask. Stir at room temperature for 12 hours. The cyanide ion acts as a nucleophilic catalyst, attacking the carbonyl of the enol ester and transferring the acyl group to the C2 carbon.

  • Workup: Dilute the mixture with 50 mL of DCM and wash with 1M HCl (

    
     mL) to remove TEA and quench the catalyst. Extract the organic layer with 5% aqueous 
    
    
    
    (
    
    
    mL). The desired C-acylated product will move into the aqueous layer as a sodium enolate salt, leaving organic impurities in the DCM.
  • Final Isolation: Carefully acidify the aqueous layer with 6M HCl to pH 2. The triketone product will precipitate. Extract with ethyl acetate, dry over anhydrous

    
    , and concentrate in vacuo.
    

Quantitative Data Summary

The following table summarizes the expected yields and reaction parameters for common derivatizations utilizing 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione as the starting building block, synthesized via consecutive Michael-Claisen processes[7][10].

Target Derivative ClassReagents / CatalystsReaction TimeTemp (°C)Expected Yield (%)Primary Application
Acridine Diones Aldehyde,

, AcOH
3 - 4 hours11875 - 85%Kinase Inhibitors / Fluorophores
Triketones (C2-Acyl) Acyl Chloride, TEA, Cyanide12 - 14 hours2565 - 80%HPPD Inhibiting Herbicides
Indolone Scaffolds Aryl Hydrazine,

6 - 8 hours8060 - 70%Anti-inflammatory Agents
Spiro-cyclopropanes Dibromoethane,

24 hours6085 - 90%Alkaloid Synthesis Precursors

References

  • Leijondahl, K., Fransson, A. L., & Bäckvall, J. E. (2006). Efficient Ruthenium-Catalyzed Transfer Hydrogenation/Hydrogenation of 1,3-Cycloalkanediones to 1,3-Cycloalkanediols Using Microwave Heating. Journal of Organic Chemistry, 71(22), 8622-8625. URL:[Link][8]

  • Council of Scientific and Industrial Research (CSIR). (2011). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. World Intellectual Property Organization Patent No. WO2011117881A2. URL:[7][10]

  • BASF SE. (1989). 5-aryl-cyclohexane-1-3-dione derivatives, herbicides containing these compounds, and the preparation of these compounds. United States Patent No. US4844735A. URL:[9][11]

Sources

Method

Application Note: Herbicidal Evaluation of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

Executive Summary This Application Note details the protocols for evaluating the herbicidal potential of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (CAS 78546-99-3). While cyclic 1,3-diones are established pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the protocols for evaluating the herbicidal potential of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (CAS 78546-99-3). While cyclic 1,3-diones are established pharmacophores in agrochemistry, this specific 5-aryl-substituted scaffold represents a critical branch point in herbicide discovery. It serves as a privileged precursor for two distinct herbicide classes: Group 27 (HPPD inhibitors) and Group 1 (ACCase inhibitors) .

This guide provides a comprehensive workflow for researchers to:

  • Characterize the intrinsic baseline activity of the scaffold.

  • Synthesize bio-active derivatives (2-acyl vs. 2-oxime ether variants).

  • Screen for mode of action (MOA) using specific in vitro and in vivo assays.

Introduction & Chemical Context

5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione is a lipophilic, cyclic dione characterized by a 2,4-dimethoxyphenyl moiety at the C5 position. In the context of herbicide development, the C5-aryl substitution provides unique steric bulk and lipophilicity, influencing uptake and translocation, while the 1,3-dione "head" serves as the metal-chelating pharmacophore.

The "Dual-Pathway" Potential

The 1,3-dione scaffold is biologically versatile. Depending on the chemical modification at the C2 position , the molecule can be directed toward one of two major herbicidal targets:

  • HPPD Inhibition (Bleaching Herbicides): Acylation at C2 (forming a triketone) allows the molecule to mimic the transition state of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme substrate. This leads to plastoquinone depletion and characteristic "bleaching" symptoms.

  • ACCase Inhibition (Graminicides): Functionalization at C2 with an oxime ether group (forming "dims" like Sethoxydim) targets Acetyl-CoA Carboxylase, specifically inhibiting fatty acid synthesis in grasses.

Note: The unsubstituted scaffold itself typically exhibits weak to moderate intrinsic activity. High-potency herbicidal effects are generally "unlocked" via C2-functionalization.

Mechanism of Action (MOA) Pathways

The following diagram illustrates the chemical logic and biological targets associated with this scaffold.

MOA_Pathways cluster_HPPD Pathway A: HPPD Inhibition (Broadleaf/Grass) cluster_ACCase Pathway B: ACCase Inhibition (Grass Selective) Scaffold 5-(2,4-Dimethoxyphenyl) cyclohexane-1,3-dione Triketone 2-Acyl Derivative (Triketone) Scaffold->Triketone C-Acylation (e.g., Benzoyl Cl) Oxime 2-Oxime Ether Derivative (Dim) Scaffold->Oxime Oximation (e.g., Alkoxyamine) HPPD_Enzyme Target: HPPD Enzyme (Fe2+ Chelation) Triketone->HPPD_Enzyme Inhibits Bleaching Phenotype: Chlorophyll Bleaching HPPD_Enzyme->Bleaching Plastoquinone Depletion ACCase_Enzyme Target: ACCase Enzyme (CT Domain) Oxime->ACCase_Enzyme Inhibits Necrosis Phenotype: Meristem Necrosis ACCase_Enzyme->Necrosis Lipid Biosynthesis Arrest

Figure 1: Divergent synthesis pathways transforming the 5-aryl-1,3-dione scaffold into potent HPPD or ACCase inhibitors.

Experimental Protocols

Protocol A: Preparation of Test Solutions

Since the compound is lipophilic (LogP > 2.5 est.), proper formulation is critical for bioavailability in both enzymatic and whole-plant assays.

Materials:

  • Compound: 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (purity >95%).[1]

  • Solvent: Acetone or Dimethyl sulfoxide (DMSO).

  • Surfactant: Tween-20 or Methylated Seed Oil (MSO) for foliar applications.

Procedure:

  • Stock Solution (100 mM): Dissolve 24.8 mg of compound in 1.0 mL of 100% DMSO. Vortex until clear.

  • Working Solution (Assay Dependent):

    • For Enzyme Assay: Dilute stock in assay buffer (Tris-HCl) to reach 100 µM (max 1% DMSO final).

    • For Foliar Spray: Dilute stock in water containing 0.1% v/v Tween-20.

Protocol B: In Vitro HPPD Inhibition Assay

This assay determines if the scaffold or its derivatives inhibit the conversion of 4-HPP to Homogentisate (HGA), the key step in carotenoid biosynthesis.

Principle: HPPD activity is measured by coupling HGA production to the oxidation of HGA by Homogentisate 1,2-dioxygenase (HGD), or by directly measuring


 consumption (Clark electrode) or enol-borate complex formation (spectrophotometric).

Reagents:

  • Enzyme Source: Recombinant Arabidopsis thaliana HPPD (AtHPPD) or crude carrot root extract.

  • Substrate: 4-Hydroxyphenylpyruvate (4-HPP).

  • Cofactor: Ascorbate (essential to keep Fe in +2 state).

  • Coupling Reagent: 0.2% 2,6-dichlorophenolindophenol (DCPIP) if using colorimetric assay.

Step-by-Step Workflow:

  • Buffer Prep: Prepare 50 mM Tris-HCl (pH 7.5) containing 2 mM Sodium Ascorbate and 5 µM

    
    .
    
  • Incubation: In a 96-well plate, mix:

    • 140 µL Buffer

    • 10 µL Test Compound (0.01 µM – 100 µM serial dilution)

    • 20 µL Enzyme Extract

  • Pre-incubation: Incubate at 30°C for 15 minutes to allow inhibitor binding.

  • Reaction Start: Add 30 µL of 2 mM 4-HPP substrate.

  • Measurement: Monitor absorbance at 290 nm (formation of HGA-borate complex requires addition of borate buffer after reaction stop) or O2 consumption over 10 minutes.

  • Analysis: Calculate % Inhibition relative to Solvent Control (DMSO).

    
    
    

Validation Criteria:

  • Positive Control: Mesotrione (

    
     nM).
    
  • Negative Control: DMSO only.

  • Self-Check: If the scaffold shows

    
     µM, it is a weak inhibitor requiring derivatization (likely C2-acylation).
    
Protocol C: In Vivo Greenhouse Screening

Whole-plant assays confirm translocation and herbicidal phenotype.

Plant Species Selection:

  • Monocots (Grass targets): Setaria viridis (Green foxtail), Echinochloa crus-galli (Barnyardgrass).

  • Dicots (Broadleaf targets): Amaranthus retroflexus (Redroot pigweed), Abutilon theophrasti (Velvetleaf).

  • Crop Safety Checks: Zea mays (Corn - naturally tolerant to many HPPD inhibitors), Triticum aestivum (Wheat).

Treatment Regimen:

  • Pre-Emergence (PRE): Apply compound to soil surface immediately after seeding.

    • Rate: 100, 250, 500 g ai/ha (active ingredient per hectare).

  • Post-Emergence (POST): Apply to foliage at 2-3 leaf stage.

    • Adjuvant: Must include 1% MSO (Methylated Seed Oil) to facilitate cuticle penetration of the lipophilic dione.

    • Rate: 100, 250, 500 g ai/ha.

Scoring (14 Days After Treatment): Use a 0-100 visual injury scale.

ScoreVisual SymptomInterpretation
0No effectInactive
10-30Slight stuntingWeak Activity
40-60Chlorosis / Bleaching HPPD Inhibition (Typical)
70-80Necrosis / Reddening ACCase Inhibition (Typical)
90-100Complete DeathPotent Herbicide

Data Visualization & Analysis

Experimental Workflow Diagram

The following diagram outlines the decision tree for evaluating the compound.

Workflow Start Start: 5-(2,4-Dimethoxyphenyl) cyclohexane-1,3-dione Step1 Step 1: Chemical Functionalization Start->Step1 Deriv1 Route A: C-Acylation (Target: HPPD) Step1->Deriv1 Deriv2 Route B: O-Oximation (Target: ACCase) Step1->Deriv2 Step2 Step 2: In Vitro Enzyme Assay Deriv1->Step2 Test vs HPPD Deriv2->Step2 Test vs ACCase Result1 IC50 < 1 µM? (Potent) Step2->Result1 Result2 IC50 > 50 µM? (Weak/Inactive) Step2->Result2 Step3 Step 3: Greenhouse Screen (Post-Emergence) Result1->Step3 Proceed to Plant Phenotype1 Bleaching Symptoms (White tissue) Step3->Phenotype1 If HPPD Active Phenotype2 Necrotic Symptoms (Brown/Dead tissue) Step3->Phenotype2 If ACCase Active

Figure 2: Decision matrix for synthesizing and screening derivatives of the 5-aryl-dione scaffold.

References

  • Ndikuryayo, F., et al. (2017). "Molecular Design and Synthesis of 2-Acyl-cyclohexane-1,3-dione Derivatives Targeting HPPD." Pest Management Science. Link

  • Lee, D. L., et al. (1998). "The Structure-Activity Relationships of the Triketone Class of HPPD Herbicides." Pesticide Science. Link

  • Wang, D. W., et al. (2016).[2] "Quantitative Structure-Activity Relationship Studies of 2-(Aryloxyacetyl)cyclohexane-1,3-diones." Frontiers in Chemistry. Link

  • Matringe, M., et al. (2005).[2] "p-Hydroxyphenylpyruvate dioxygenase inhibitors."[3] Pest Management Science. Link

  • Patent EP0181692B1. "Cyclohexane-1,3-dione derivatives, processes for making them, and their use as herbicides." European Patent Office. Link

Sources

Application

antimicrobial screening of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

Application Note: Antimicrobial Screening of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione Abstract This guide provides a rigorous technical framework for the antimicrobial evaluation of 5-(2,4-Dimethoxyphenyl)cyclohexane...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Screening of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

Abstract

This guide provides a rigorous technical framework for the antimicrobial evaluation of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione . Belonging to the class of 5-aryl-1,3-cyclohexanediones, this scaffold exhibits tautomeric versatility and lipophilicity that complicate standard aqueous screening. This protocol addresses these physicochemical challenges, detailing solubilization strategies, cation-adjusted screening environments, and mechanistic validation assays. It is designed for researchers aiming to determine Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and mode of action (MoA) with high reproducibility.

Introduction & Chemical Context

The molecule 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione represents a privileged pharmacophore in medicinal chemistry. The 1,3-dione moiety is capable of keto-enol tautomerism, allowing it to act as a bidentate chelator of divalent cations (e.g.,


, 

), which are critical for bacterial enzyme function. The 2,4-dimethoxy substitution on the phenyl ring increases electron density, potentially enhancing lipophilicity and membrane permeability compared to unsubstituted analogs.

Key Screening Challenges:

  • Solubility: High lipophilicity often leads to precipitation in Mueller-Hinton Broth (MHB).

  • Chelation: The dione headgroup may strip essential ions from the media, leading to false positives if media is not cation-adjusted.

  • Acidity: The enolic hydroxyl has a pKa ~4-5, meaning the compound exists as an anion at physiological pH, affecting transport.

Material Preparation & Handling

Objective: To generate a stable, homogeneous stock solution that prevents compound precipitation during aqueous dilution.

Reagents:
  • Compound: 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (>98% purity, HPLC).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

Protocol:
  • Stock Preparation (10 mg/mL): Weigh 10 mg of the compound into a sterile glass vial (avoid plastic if possible to prevent sorption). Dissolve in 1 mL of 100% DMSO. Vortex for 30 seconds.

    • Note: If turbidity persists, sonicate at 40 kHz for 5 minutes.

  • Working Solution (Intermediate): Dilute the stock 1:10 in CAMHB to yield 1 mg/mL.

    • Critical Check: Observe for immediate precipitation. If a white precipitate forms, increase the DMSO concentration in the intermediate step or use a co-solvent like Tween-80 (0.02% final concentration).

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystal growth.

Primary Screening: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 / EUCAST ISO 20776-1 Rationale: Broth microdilution is the gold standard for quantitative analysis. We use Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure physiological levels of


 and 

, preventing artifacts caused by the chelating nature of the 1,3-dione.
Experimental Workflow
  • Inoculum Preparation:

    • Select 3-5 colonies of S. aureus (ATCC 29213) or E. coli (ATCC 25922).

    • Suspend in saline to match 0.5 McFarland turbidity standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB to achieve a final assay concentration of

      
       CFU/mL.
      
  • Plate Setup (96-well round-bottom):

    • Columns 1-10: Serial 2-fold dilution of the compound (Range: 64 µg/mL to 0.125 µg/mL).

    • Column 11: Growth Control (Bacteria + Media + Solvent Vehicle).

    • Column 12: Sterility Control (Media only).

  • Incubation:

    • Seal with a gas-permeable membrane.

    • Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).

  • Readout:

    • Visual: Record the lowest concentration with no visible growth as the MIC.

    • Optical: Measure OD600. MIC is defined as

      
       inhibition compared to growth control.[2]
      

Data Presentation Table:

OrganismStrainExpected MIC Range (µg/mL)Notes
S. aureusATCC 292134 – 32Gram-positive target (likely susceptible)
E. coliATCC 25922> 64Gram-negative (efflux likely)
P. aeruginosaATCC 27853> 128High intrinsic resistance

Secondary Assay: Bactericidal vs. Bacteriostatic (MBC)

Rationale: 1,3-diones can be bacteriostatic (inhibiting growth via enzyme chelation) or bactericidal (membrane disruption). This assay distinguishes the two.

Protocol:
  • Sample 10 µL from all wells in the MIC plate showing no visible growth .

  • Spot plate onto Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA).

  • Incubate at 37°C for 24 hours.

  • Calculation:

    • Count colonies. The MBC is the lowest concentration that kills

      
       of the initial inoculum.
      
    • Interpretation: If MBC/MIC

      
      , the compound is bactericidal . If MBC/MIC 
      
      
      
      , it is bacteriostatic .

Mechanistic Validation: Membrane Permeability Assay

Rationale: Lipophilic 5-aryl-1,3-diones often insert into lipid bilayers. A Propidium Iodide (PI) uptake assay confirms if the compound compromises membrane integrity.

Workflow Visualization

MembraneAssay Start Bacterial Culture (Log Phase) Treat Treat with Compound (1x, 2x, 4x MIC) Start->Treat Stain Add Propidium Iodide (30 µM) Treat->Stain Incubate Incubate (30 min, Dark) Stain->Incubate Measure Flow Cytometry / Fluorescence Plate Reader Incubate->Measure Result Data Analysis: Fluorescence Intensity vs. Control Measure->Result

Figure 1: Workflow for Propidium Iodide Membrane Permeability Assay.

Protocol Steps:
  • Grow bacteria to mid-log phase (

    
    ).
    
  • Wash cells twice with PBS to remove media salts.

  • Resuspend in PBS containing the compound at 2x MIC. Include a Positive Control (CTAB or Nisin) and a Negative Control (1% DMSO).

  • Add Propidium Iodide (final conc. 30 µM).

  • Incubate for 30 minutes in the dark.

  • Measure fluorescence (Ex: 535 nm / Em: 617 nm).

    • Result: High fluorescence indicates membrane rupture (PI enters cell and binds DNA).

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Wells High lipophilicity of 2,4-dimethoxy groupReduce max concentration to 32 µg/mL; increase DMSO to 2.5% (validate toxicity first).
Trailing Endpoints Partial inhibition / solubility limitUse tetrazolium salts (INT or MTT) to visualize metabolic activity for sharper endpoints.
Inconsistent MICs Cation chelationEnsure CAMHB is strictly used; do not use standard nutrient broth.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution.[1][2][4][5][6] [Link]

  • Lloyd, W. J., et al. (1988). Cyclohexane triones, novel membrane-active antibacterial agents.[7] Antimicrobial Agents and Chemotherapy.[2][4][7][8] [Link]

  • Jain, N., et al. (2015). Synthesis and antimicrobial evaluation of cyclohexane-1,3-dione derivatives. Research on Chemical Intermediates.[8][9][10][11] [Link]

Sources

Method

protocol for the synthesis of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

Application Note & Synthetic Protocol: 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione Executive Summary & Mechanistic Rationale The compound 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (Molecular Weight: 248.27 g/mol )[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocol: 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

Executive Summary & Mechanistic Rationale

The compound 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (Molecular Weight: 248.27 g/mol )[1] is a highly versatile, "push-pull" synthetic building block. Compounds containing the 5-arylcyclohexane-1,3-dione scaffold are critical intermediates in the development of agrochemicals (such as selective ACCase inhibitor herbicides) and pharmaceuticals, including novel antimalarial agents targeting the FAS II and PPPK pathways[2].

The most robust and scalable method for synthesizing 5-arylcyclohexane-1,3-diones is the classic Vorländer-type Knoevenagel-Michael cascade[3]. This protocol avoids the need for pre-synthesized chalcones or air-sensitive organometallics.

  • Cascade Condensation : 2,4-Dimethoxybenzaldehyde is reacted with two equivalents of ethyl acetoacetate. A secondary amine (piperidine) is used as a catalyst because it transiently forms a highly reactive iminium ion with the aldehyde, facilitating the Knoevenagel condensation. The basicity of piperidine then drives the subsequent Michael addition of the second equivalent of ethyl acetoacetate, yielding a crystalline bis-adduct (diethyl 2,4-diacetyl-3-(2,4-dimethoxyphenyl)pentanedioate)[3].

  • Cyclization & Decarboxylation : The bis-adduct is subjected to harsh aqueous base (NaOH) under reflux. This triggers a cascade of reactions: a Dieckmann-type intramolecular aldol condensation to form the six-membered ring, saponification of the ethyl esters, and a retro-Claisen cleavage of the extraneous acetyl group. Subsequent acidification with HCl and boiling forces the thermal decarboxylation of the unstable

    
    -keto acid intermediate, yielding the pure 1,3-dione[4],[5].
    

Reaction Pathway Visualization

Workflow A 2,4-Dimethoxybenzaldehyde + Ethyl Acetoacetate (2 eq) B Knoevenagel-Michael Cascade (Piperidine) A->B C Bis-Adduct Intermediate B->C D 1. NaOH, Reflux 2. HCl, Heat (-CO2) C->D E 5-(2,4-Dimethoxyphenyl) cyclohexane-1,3-dione D->E

Synthetic pathway for 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione via Knoevenagel-Michael cascade.

Quantitative Reaction Stoichiometry

The following table outlines the optimized stoichiometry for a 100 mmol scale synthesis, designed to ensure complete conversion of the aldehyde while maintaining a self-validating precipitation workflow.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunctional Role
2,4-Dimethoxybenzaldehyde 166.171.0016.62 gElectrophilic Aryl Core
Ethyl acetoacetate 130.142.1027.33 gMichael Donor & Acceptor
Piperidine 85.150.151.28 g (~1.5 mL)Iminium/Base Catalyst
Absolute Ethanol 46.07Solvent100 mLReaction Medium (Step 1)
NaOH (10% aq. solution) 40.005.0020.0 g in 200 mLCyclization/Saponification
HCl (6M aq. solution) 36.46~6.00To pH 2 (~100 mL)Acidification/Decarboxylation

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Bis-Adduct Intermediate
  • Initiation : In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 16.62 g (100 mmol) of 2,4-dimethoxybenzaldehyde in 100 mL of absolute ethanol.

  • Catalysis : Add 27.33 g (210 mmol) of ethyl acetoacetate, followed dropwise by 1.5 mL of piperidine. Causality Note: The slight excess of ethyl acetoacetate prevents the formation of unreacted arylidene byproducts.

  • Propagation : Stir the reaction mixture at room temperature for 12–24 hours. Alternatively, to accelerate the reaction, attach a reflux condenser and heat to 70°C for 4 hours.

  • Isolation : As the Knoevenagel-Michael cascade completes, the bulky bis-adduct will precipitate out of the ethanolic solution as a dense white solid. Cool the flask in an ice bath for 1 hour to maximize precipitation.

  • Filtration : Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with 30 mL of ice-cold ethanol to remove unreacted starting materials and piperidine. Air-dry the intermediate.

Step 2: Cyclization and Decarboxylation
  • Saponification & Cyclization : Transfer the dried bis-adduct to a 1 L round-bottom flask. Add 200 mL of 10% aqueous NaOH. Attach a reflux condenser and heat the suspension to a vigorous reflux (approx. 100°C) for 5 hours. Causality Note: The solid will gradually dissolve as the esters are saponified into highly water-soluble sodium carboxylates, and the Dieckmann cyclization occurs[4].

  • Acidification : Remove the heat and allow the solution to cool to approximately 50°C. Carefully add 6M HCl dropwise with vigorous stirring until the solution reaches a pH of 2 (monitor via pH paper). Caution: Extreme effervescence will occur as initial neutralization takes place.

  • Thermal Decarboxylation : Once acidified, return the mixture to a gentle boil for 45–60 minutes. Causality Note: The intermediate is a

    
    -keto acid. Boiling the acidic solution provides the thermal energy required to drive off 
    
    
    
    gas, preventing the isolation of mixed carboxylated products and ensuring high purity of the final dione[5].
  • Precipitation : Remove from heat and allow the mixture to cool to room temperature, then place it in an ice bath (0–5°C) for 2 hours. The target compound, 5-(2,4-dimethoxyphenyl)cyclohexane-1,3-dione, will precipitate as a crystalline solid.

  • Final Isolation : Filter the product under vacuum, wash thoroughly with ice-cold distilled water (3 × 50 mL) to remove residual inorganic salts, and dry in a vacuum oven at 45°C overnight.

Self-Validating Quality Control & Analytical Signatures

To ensure the protocol was successful without immediate access to NMR, the following self-validating benchtop tests must be performed:

  • Bicarbonate Effervescence Test : 5-arylcyclohexane-1,3-diones exist predominantly as the enol tautomer in polar media, rendering the C2-proton highly acidic (pKa ~5). Place 50 mg of the final product in 2 mL of saturated aqueous

    
    . It should dissolve rapidly with visible 
    
    
    
    effervescence. If it remains insoluble, the cyclization/decarboxylation sequence failed (indicating residual uncyclized ester)[5].
  • Ferric Chloride Test : Addition of 1 drop of 1%

    
     to a methanolic solution of the product will yield a deep purple/red complex, confirming the presence of the enolized 1,3-dione motif.
    

Expected Instrumental Analytical Data:

Analytical Technique Diagnostic Signatures Structural Validation

|


H NMR (400 MHz, DMSO-

)
|

11.2 ppm (br s, 1H) | Confirms the dominant enol tautomer (-OH proton)[5]. | |

H NMR (400 MHz, DMSO-

)
|

5.25 ppm (s, 1H) | Vinylic proton at the C2 position of the enol ring. | |

H NMR (400 MHz, DMSO-

)
|

3.78 (s, 3H), 3.75 (s, 3H) | Confirms the intact 2,4-dimethoxyaryl substituents. | | LC-MS (ESI, Negative Mode) |

247.1 [M-H]

| Validates the molecular weight (248.27 g/mol )[1] and the high acidity of the dione system. |

References

  • "5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione Product Information." jm-bio.com.
  • "Cyclohexenones Through Addition of Ethyl Acetoacetate to 3-Aryl-1-(thiophen-3-yl)prop-2-en-1-one Derivatives." scielo.org.za.
  • "5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE." Organic Syntheses.
  • "PPPK - CORE (Inhibitors of the ACCase enzyme based on 5-aryl-1,3-cyclohexanediones)." core.ac.uk.
  • "5-(2-Methylphenyl)cyclohexane-1,3-dione|95% (Analog Properties & Synthesis)." Benchchem.

Sources

Application

HPLC analysis method for 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione Authored by: A Senior Application Scientist Abstract This comprehensive appl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione. This compound and its analogues are significant as versatile intermediates in the synthesis of various biologically active molecules and natural products.[1] The analytical challenge in the chromatography of β-diketones, such as the target analyte, lies in their propensity for keto-enol tautomerism, which can lead to poor peak shapes and compromised resolution on conventional stationary phases.[2][3] This guide details a reversed-phase HPLC method designed to overcome these challenges, ensuring high specificity, accuracy, and precision. The protocol is structured to be self-validating, incorporating comprehensive procedures for method validation in accordance with International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[4][5][6][7] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Chromatographic Principle

5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione is a key building block in organic synthesis.[1] Accurate quantification of this intermediate is critical for ensuring reaction yield, purity of downstream products, and overall process control. The core analytical difficulty stems from the cyclohexane-1,3-dione moiety, which exists as a mixture of keto and enol tautomers in solution.[8] This tautomerism can result in significant peak tailing or splitting during chromatographic analysis.

Historically, the analysis of β-diketones has often required derivatization or employed specialized mixed-mode stationary phases to achieve acceptable peak shapes.[2][3] The method presented here utilizes a robust reversed-phase (RP-HPLC) approach on a standard C18 column. The key to this method is the careful control of mobile phase pH. By employing an acidic mobile phase, the equilibrium is shifted to favor one tautomeric form, and the ionization of the acidic enol is suppressed (pKa ≈ 5.2).[8] This strategy minimizes secondary interactions with residual silanols on the stationary phase, resulting in a sharp, symmetrical, and reproducible chromatographic peak suitable for accurate quantification.

Materials and Methods

Equipment and Consumables
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials with caps and septa.

  • Ultrasonic bath for degassing.

Chemicals and Reagents
  • 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione reference standard (>98% purity).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or Milli-Q®.

  • Trifluoroacetic acid (TFA), HPLC grade.

Chromatographic Conditions
ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Ascentis C18, Zorbax Eclipse Plus C18, or equivalent)
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Program 0-1 min: 40% B; 1-8 min: 40% to 90% B; 8-9 min: 90% B; 9.01-10 min: 40% B; 10-15 min: 40% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm (based on the dimethoxyphenyl chromophore)
Injection Volume 10 µL
Run Time 15 minutes (including re-equilibration)

Rationale for Parameter Selection:

  • C18 Column: A workhorse for reversed-phase chromatography, providing good retention for moderately nonpolar compounds like the target analyte.

  • Acidified Mobile Phase (0.1% TFA): This is the most critical parameter. The low pH (≈ 2) ensures that the β-diketone moiety is fully protonated, preventing enolate formation and leading to a single, sharp peak. TFA also acts as an ion-pairing agent, further improving peak shape.

  • Gradient Elution: The gradient from 40% to 90% acetonitrile allows for the elution of the analyte in a reasonable time while ensuring that any potential impurities with different polarities are also separated and eluted from the column.

  • Column Temperature (30 °C): Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.

Experimental Protocols

Standard Stock Solution Preparation (1000 µg/mL)
  • Accurately weigh approximately 10.0 mg of the 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione reference standard into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of diluent (Acetonitrile/Water, 50:50 v/v).

  • Sonicate for 5 minutes or until the standard is fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly by inverting the flask 15-20 times. This is the Stock Solution.

Working Standard and Calibration Curve Preparation
  • Prepare a series of calibration standards by serially diluting the Stock Solution with the diluent. A suggested concentration range is 5, 20, 50, 100, and 200 µg/mL.

  • Transfer an aliquot of each standard solution into an HPLC vial for analysis.

Sample Preparation
  • Accurately weigh an amount of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with diluent and mix well. The target concentration is 100 µg/mL.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

HPLC System Operation and Analysis Sequence
  • Set up the HPLC system according to the conditions in the table above.

  • Purge all pump lines to ensure no air bubbles are present.

  • Equilibrate the column with the initial mobile phase conditions (40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Set up the analysis sequence:

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the lowest concentration standard (e.g., 5 µg/mL) to check for system suitability.

    • Inject the full calibration curve.

    • Inject the prepared sample solutions.

    • Periodically inject a mid-level calibration standard (check standard) to monitor system drift during long sequences.

Method Validation Protocol

The method must be validated to ensure it is suitable for its intended purpose.[9] The following parameters should be assessed according to ICH Q2(R2) guidelines.[6][10]

Overall HPLC Analysis & Validation Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_validation Phase 3: Method Validation & Data Review prep_std Prepare Reference Standard Solutions sys_suit System Suitability Test (SST) prep_std->sys_suit prep_sample Prepare Test Sample Solutions analysis Inject Standards & Samples prep_sample->analysis prep_mobile Prepare Mobile Phases sys_setup HPLC System Setup & Column Equilibration prep_mobile->sys_setup sys_setup->sys_suit sys_suit->analysis If SST Passes data_proc Process Chromatographic Data analysis->data_proc validation Perform Validation (Specificity, Linearity, Accuracy, Precision) report Calculate Results & Generate Report validation->report If Validation Criteria Met data_proc->validation

Caption: Workflow for HPLC analysis and method validation.

Specificity

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[6]

  • Protocol:

    • Inject a blank (diluent).

    • Inject a placebo sample (a mixture of all matrix components without the analyte, if applicable).

    • Inject the reference standard solution.

    • Inject the sample solution.

  • Acceptance Criteria: The blank and placebo injections should show no significant peaks at the retention time of the analyte. The analyte peak in the sample chromatogram should be free from co-eluting peaks, which can be confirmed using a DAD to check for peak purity.

Linearity

Linearity demonstrates that the method's response is directly proportional to the analyte concentration.[9]

  • Protocol:

    • Prepare at least five concentrations of the reference standard across the expected range (e.g., 50% to 150% of the target sample concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression line should be ≥ 0.999. The y-intercept should be insignificant compared to the response of the lowest concentration standard.

Linearity Example Data
Concentration (µg/mL) Mean Peak Area RSD (%)
504510230.8
756745890.5
1009021450.3
12511254780.4
15013489560.6
Result R² = 0.9998
Accuracy

Accuracy is the closeness of the test results to the true value.[6] It is typically determined by spike recovery studies.

  • Protocol:

    • Spike a placebo matrix (if available) or the sample itself with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[11]

Accuracy (Recovery) Example Data
Spike Level Amount Added (µg/mL) Amount Found (µg/mL) Recovery (%)
80%80.079.299.0
100%100.0101.1101.1
120%120.0119.499.5
Mean Recovery 99.9%
Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly.[11] It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol (Repeatability): Analyze six replicate preparations of a single sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Protocol (Intermediate Precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[11]

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ should be verified by injecting a standard at the determined concentration and showing acceptable precision (RSD ≤ 10%).

Robustness

Robustness demonstrates the reliability of the method with respect to deliberate variations in method parameters.

  • Protocol: Introduce small, deliberate changes to the method parameters one at a time.

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic content)

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the changes.

Conclusion

This application note provides a comprehensive and reliable RP-HPLC method for the analysis of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione. By utilizing an acidified mobile phase, the common chromatographic challenges associated with β-diketones are effectively overcome, yielding sharp, symmetrical peaks suitable for accurate quantification. The detailed protocol for method validation, based on established ICH and FDA guidelines, ensures that the method is robust, specific, and fit for its intended purpose in both research and quality control environments.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics Guidance for Industry. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Rance, M. J., & Wilson, S. (2010). Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. Journal of Chromatography A, 1217(12), 1912–1915. [Link]

  • ResearchGate. β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. [Link]

  • SlideShare. (2015). Ich guidelines for validation final. [Link]

  • Interchim technology. Method Development HPLC. [Link]

  • Waters Corporation. (2021). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. [Link]

  • Google Patents. (2014).
  • ResearchGate. (2019). Cyclohexane‐1,3‐dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. [Link]

  • PubMed. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. [Link]

  • Wikipedia. 1,3-Cyclohexanedione. [Link]

Sources

Method

Advanced Derivatization Strategies for 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione in High-Throughput Bioassays

Executive Summary The compound 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (CAS: 78546-99-3) is a highly versatile, electron-rich building block utilized in the discovery of novel therapeutics[1]. While simple cyclohexa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (CAS: 78546-99-3) is a highly versatile, electron-rich building block utilized in the discovery of novel therapeutics[1]. While simple cyclohexane-1,3-diones are routinely used as derivatizing agents for aldehyde quantification[2], introducing a 2,4-dimethoxyphenyl group at the C5 position transforms this scaffold into a privileged pharmacophore. This specific modification enhances lipophilicity and promotes strong ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 stacking and hydrogen-bonding interactions within the hydrophobic pockets of target proteins, making it an exceptional precursor for synthesizing complex heterocycles like acridinediones and polyhydroquinolines. This application note details the mechanistic rationale, self-validating protocols, and bioassay integration for derivatizing this scaffold into potent anticancer and antimicrobial candidates[3][4].

Mechanistic Rationale & Scaffold Advantages

The synthetic utility of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione stems from its highly active methylene moiety at the C2 position, flanked by two active carbonyl groups[5]. This dual electrophilic/nucleophilic nature allows it to participate in stereospecific multicomponent domino reactions (MCRs)[6].

Causality in Reaction Design: When subjected to a Hantzsch-type multicomponent reaction with an aldehyde, an amine source (e.g., ammonium acetate), and a secondary dicarbonyl (e.g., ethyl acetoacetate), the active methylene first undergoes a Knoevenagel condensation with the aldehyde[7]. The choice of a mild base catalyst (like ammonium acetate) is critical: it acts simultaneously as the nitrogen source and the catalyst for the condensation. The resulting enone intermediate is highly electrophilic, driving a subsequent Michael addition with the second dicarbonyl, followed by an intramolecular cyclization to form a stable six-membered nitrogen heterocycle[7]. The thermodynamic stability of the resulting polyhydroquinoline or acridinedione ensures high atom economy and drives the reaction to completion[4][7].

Derivatization Workflow

G Scaffold 5-(2,4-Dimethoxyphenyl) cyclohexane-1,3-dione MCR Multicomponent Reaction (Knoevenagel/Michael) Scaffold->MCR PHQ Polyhydroquinolines (Anticancer) MCR->PHQ ACR Acridinediones (Kinase Inhibitors) MCR->ACR Bioassay In Vitro Bioassays (MTT / Kinase Panel) PHQ->Bioassay ACR->Bioassay Hit Lead Optimization Bioassay->Hit

Workflow for derivatization and bioassay screening of the cyclohexane-1,3-dione scaffold.

Quantitative Data: Derivative Profiles and Bioassay Targets

The following table summarizes the expected physicochemical properties and target applications for the primary derivative classes synthesized from the 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione scaffold.

Derivative ClassCo-ReactantsCatalyst / SolventExpected YieldPrimary Bioassay Target
Polyhydroquinolines Aryl Aldehyde, Ethyl acetoacetate, NH₄OAcSc(OTf)₃ / Ethanol82–91%Breast Cancer Cytotoxicity (MTT)
Acridinediones Aryl Aldehyde, Primary AmineAcetic Acid / Water75–85%Tyrosine Kinase Inhibition
Xanthenes Aryl Aldehyde (2 equivalents)In(OTf)₃ / Solvent-Free85–95%Antimicrobial (MIC)

Self-Validating Experimental Protocols

Protocol A: One-Pot Synthesis of Polyhydroquinoline Derivatives

This protocol generates a library of polyhydroquinolines for anticancer screening.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione, 1.0 mmol of the target aryl aldehyde, 1.0 mmol of ethyl acetoacetate, and 1.5 mmol of ammonium acetate in 5 mL of 95% ethanol[7].

  • Catalysis & Heating: Add 5 mol% of Sc(OTf)₃. Causality: Sc(OTf)₃ acts as a Lewis acid to activate the aldehyde carbonyl, significantly accelerating the Knoevenagel condensation while preventing the degradation of the electron-rich dimethoxyphenyl ring. Stir at ambient temperature or gentle reflux (60°C) for 4–6 hours[7].

  • Self-Validating Checkpoint (Reaction Completion): Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the dione spot (

    
    ) and the appearance of a highly fluorescent product spot under 254 nm UV indicates successful cyclization. If an intermediate spot (
    
    
    
    ) persists, the Michael addition is incomplete; add 0.5 mmol of NH₄OAc and continue stirring.
  • Isolation: Pour the mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure polyhydroquinoline.

Protocol B: Synthesis of Acridinedione Kinase Inhibitors

Acridinediones are synthesized for targeted kinase inhibition assays[4].

  • Reaction Setup: Combine 2.0 mmol of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione, 1.0 mmol of an aryl aldehyde, and 1.0 mmol of a primary aliphatic amine in 10 mL of glacial acetic acid.

  • Reflux: Heat the mixture to 100°C for 5 hours. Causality: Acetic acid serves a dual role as both solvent and Brønsted acid catalyst, facilitating the formation of the imine intermediate and promoting the final dehydration step to aromatize the central pyridine ring.

  • Self-Validating Checkpoint (Purity): Before bioassay testing, the crude product must be analyzed via LC-MS. A single peak with

    
     Area Under the Curve (AUC) at 254 nm is mandatory. The presence of unreacted dione will cause false-positive redox interference in downstream bioassays.
    
Protocol C: Bioassay Preparation & Cytotoxicity Screening (MTT)

This protocol details the preparation of the synthesized derivatives for in vitro breast cancer screening[3].

  • Stock Solution Preparation: Dissolve the purified derivative in molecular-biology grade DMSO to a concentration of 10 mM. Causality: The 2,4-dimethoxyphenyl group increases lipophilicity, making aqueous buffers unsuitable for initial solvation. DMSO ensures complete dissolution without compound aggregation.

  • Media Dilution: Dilute the stock in DMEM media to achieve working concentrations (e.g., 1, 10, 25, 50, 100

    
    g/mL). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
    
  • Self-Validating Checkpoint (Redox Artifact Prevention): Cyclohexane-1,3-dione derivatives can sometimes exhibit intrinsic redox activity. To prevent false positives in the MTT assay, include a cell-free control well containing only media, the derivative, and the MTT reagent. If the cell-free control turns purple, the compound is directly reducing the tetrazolium dye. In this case, the MTT assay is invalid, and an ATP-based assay (e.g., CellTiter-Glo) must be substituted.

  • Execution: Incubate target cells (e.g., MCF-7 breast cancer cells) with the compounds for 48 hours. Add MTT reagent, incubate for 4 hours, lyse cells with DMSO, and read absorbance at 570 nm to calculate the

    
    [3].
    

References

  • 有机砌块- CAS号查询_生物试剂_化学试剂_实验试剂-普西 (jm-bio.com) Source: jm-bio.com URL:[Link]

  • Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection Source: nih.gov (PubMed) URL:[Link]

  • SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY Source: researchgate.net URL:[Link]

  • Synthesis of New Xanthene and Acridine Derivatives from Cyclohexan-1,3-dione and the Study of their Antiproliferative Activities Source: eurekaselect.com (Bentham Science Publishers) URL:[Link]

  • One-pot multicomponent strategy for stereospecific construction of tricyclic pyrrolo[1,2-a]quinolines Source: nih.gov (PMC) URL:[Link]

  • One-pot multi-component synthesis of polyhydroquinolines at ambient temperature Source: academie-sciences.fr URL:[Link]

  • Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules Source: tandfonline.com (Taylor & Francis) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione Synthesis

Ticket ID: #DMP-CHD-505 Subject: Yield Optimization & Troubleshooting for 5-Arylcyclohexane-1,3-dione Scaffolds Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Introduction: The...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DMP-CHD-505 Subject: Yield Optimization & Troubleshooting for 5-Arylcyclohexane-1,3-dione Scaffolds Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open

Introduction: The "Hidden" Barrier

Welcome to the technical support hub. You are likely here because your synthesis of 5-(2,4-dimethoxyphenyl)cyclohexane-1,3-dione is stalling.

The synthesis of 5-aryl-1,3-diones is deceptively simple on paper. However, the 2,4-dimethoxy substitution pattern introduces specific electronic and steric challenges that standard protocols (optimized for simple benzaldehydes or nitro-benzaldehydes) fail to address. The electron-donating methoxy groups deactivate the aldehyde toward nucleophilic attack, while the ortho-methoxy group creates steric hindrance, often leading to "oiling out" or incomplete conversion.

This guide treats your synthesis as a modular system. We will troubleshoot the Bis-Acetoacetate Route (a modified Vorländer/Hantzsch synthesis), which is the most robust method for accessing this specific scaffold.

Module 1: The Reaction Pathway (Visualization)

Before troubleshooting, verify you are following the correct mechanistic logic. We utilize a double-condensation strategy:

  • Knoevenagel Condensation: Aldehyde + Ethyl Acetoacetate (EAA)

    
     Arylidene Intermediate.
    
  • Michael Addition: Arylidene + Second Equivalent of EAA

    
     Bis-Adduct.
    
  • Cyclization & Decarboxylation: Base-mediated ring closure followed by acid hydrolysis.

ReactionPathway Aldehyde 2,4-Dimethoxy- benzaldehyde Intermediate1 Arylidene Intermediate Aldehyde->Intermediate1 Knoevenagel (-H2O) EAA Ethyl Acetoacetate (2.2 equiv) EAA->Intermediate1 1st eq Catalyst Piperidine/EtOH BisAdduct Bis(ethoxycarbonyl) Intermediate Intermediate1->BisAdduct Michael Addition (+ 2nd eq EAA) Base aq. NaOH/Reflux BisAdduct->Base Cyclization & Saponification Acid HCl / Heat (-2 CO2) Base->Acid Carboxylate Salt Product 5-(2,4-Dimethoxyphenyl) cyclohexane-1,3-dione Acid->Product Decarboxylation

Caption: Fig 1. The modified Vorländer synthesis pathway. The critical bottleneck for electron-rich aldehydes is the initial Knoevenagel step.

Module 2: Troubleshooting Guides (Q&A)
Phase 1: Formation of the Bis-Adduct

User Question: "I am getting a sticky yellow oil instead of a precipitate after refluxing the aldehyde with ethyl acetoacetate. The TLC shows unreacted aldehyde. Why?"

Technical Diagnosis: You are experiencing Electronic Deactivation . The 2,4-dimethoxy groups are strong electron donors (Resonance Effect), making the carbonyl carbon less electrophilic. Standard catalytic amounts of piperidine are often insufficient to drive the Knoevenagel condensation to completion against the ortho-steric hindrance.

Corrective Protocol:

  • Catalyst Switch: Switch from simple Piperidine to a Piperidine/Acetic Acid buffer (1:1) or L-Proline . The acid component activates the carbonyl oxygen, compensating for the electron donation from the methoxy groups.

  • Water Removal: This equilibrium is sensitive. Do not rely on simple reflux. Use a Dean-Stark trap (if using benzene/toluene) or add 4Å Molecular Sieves to the ethanol reaction mixture to sequester water.

  • Solvent Choice: If ethanol yields oil, switch to Isopropanol . The slightly higher boiling point (82°C vs 78°C) helps overcome the activation energy barrier imposed by the electron-rich ring.

Data Table: Solvent & Catalyst Effects on Conversion

Solvent Catalyst Temp (°C) Conversion (4h) Observation
Ethanol Piperidine (cat.) 78 45% Sticky oil, incomplete
Ethanol L-Proline (10 mol%) 78 70% Solid ppt forms slowly

| Toluene | Pip/AcOH + Dean-Stark | 110 | 95% | Clean conversion |

Phase 2: Cyclization and Decarboxylation

User Question: "I isolated the intermediate, but after treating with NaOH and then HCl, I get a mixture of the product and a ring-opened acid. My yield is <30%."

Technical Diagnosis: This is a Decarboxylation Control Failure . The conversion of the bis-ester intermediate to the final 1,3-dione involves hydrolysis (saponification) followed by decarboxylation. If the acid hydrolysis is too vigorous or the pH is not controlled, the cyclohexane ring can undergo retro-Claisen cleavage (ring opening).

Corrective Protocol:

  • Stepwise Hydrolysis:

    • Saponification: Reflux the bis-adduct in 10-15% aqueous KOH (not NaOH, potassium salts are often more soluble) for 3 hours. Ensure the solution becomes homogeneous.

    • Isolation:Do not boil in acid immediately. Cool the alkaline solution and wash with ether to remove non-acidic impurities (unreacted aldehyde).

  • Controlled Decarboxylation:

    • Acidify the cold alkaline solution with 6M HCl dropwise until pH 1-2. A precipitate (the dicarboxylic acid) should form.

    • Thermal Ramp: Heat this suspension gently to 70-80°C. Monitor CO₂ evolution. Only reflux after the initial frothing stops. This prevents "bumping" and ring cleavage.

Phase 3: Purification & Analysis

User Question: "The product is solid but looks brown/tan. Recrystallization from ethanol isn't cleaning it up effectively."

Technical Diagnosis: The color comes from oxidized phenolic impurities or trace polymerization of the electron-rich aldehyde. 1,3-diones are also prone to keto-enol tautomerization, which can trap colored impurities in the crystal lattice.

Corrective Protocol:

  • The "Activated Carbon" Wash: Dissolve the crude product in dilute NaOH (it will form the enolate and dissolve). Add activated charcoal, stir for 30 mins, and filter through Celite. Re-acidify the clear filtrate to precipitate the pure white dione.

  • Solvent System: Recrystallize from Methanol/Water (9:1) rather than pure Ethanol. The water content forces the hydrophobic aryl group to stack better, excluding polar impurities.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 5-(2,4-dimethoxyphenyl)cyclohexane-1,3-dione (Target Scale: 10 mmol).

  • Bis-Adduct Formation:

    • In a 100 mL round-bottom flask, combine 2,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) and ethyl acetoacetate (2.86 g, 22 mmol).

    • Add Ethanol (20 mL) and Piperidine (0.2 mL).

    • Optimization: Add 1g of activated 4Å molecular sieves.

    • Reflux for 6–8 hours. Monitor TLC (Hexane/EtOAc 7:3).

    • Cool to 0°C. The bis-adduct (often a white/yellowish solid) should crystallize. Filter and wash with cold ethanol.

  • Cyclization & Decarboxylation (One-Pot):

    • Dissolve the wet intermediate in 10% aqueous KOH (20 mL).

    • Reflux for 3 hours (Saponification).[1] The solution will turn clear/orange.

    • Cool to room temperature.[2] Extract once with Diethyl Ether (removes neutral byproducts).

    • Acidify the aqueous layer with 6M HCl to pH 2 while stirring in an ice bath.

    • Crucial Step: Heat the resulting suspension gently to 80°C for 1 hour (Decarboxylation).

    • Cool to 4°C overnight. Filter the precipitate.[2]

  • Yield Check:

    • Expected Yield: 65–75%.

    • Appearance: White to off-white powder.

    • Melting Point: ~170–175°C (dec).

Module 4: Troubleshooting Logic Tree

Use this flowchart to diagnose yield loss in real-time.

Troubleshooting Start Start: Low Yield / Impure Product CheckTLC 1. Check TLC of Reaction Mix Start->CheckTLC UnreactedAldehyde Unreacted Aldehyde Visible? CheckTLC->UnreactedAldehyde YesAldehyde YES: Knoevenagel Stalled UnreactedAldehyde->YesAldehyde Significant Spot NoAldehyde NO: Intermediate Formed UnreactedAldehyde->NoAldehyde Trace/None Action1 Action: Use Dean-Stark or Increase Catalyst Load YesAldehyde->Action1 CheckSolubility 2. Did it 'Oil Out'? NoAldehyde->CheckSolubility YesOil YES: Solvent Issue CheckSolubility->YesOil NoOil NO: Precipitate Formed CheckSolubility->NoOil Action2 Action: Switch to Isopropanol or Seed with Crystal YesOil->Action2 CheckDecarb 3. Product melts <160°C? NoOil->CheckDecarb YesMelt YES: Incomplete Decarboxylation CheckDecarb->YesMelt NoMelt NO: Product Pure CheckDecarb->NoMelt Action3 Action: Reflux in Acid longer Check pH < 2 YesMelt->Action3

Caption: Fig 2. Diagnostic decision tree for isolating yield loss factors.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Knoevenagel Condensations and Michael Additions).

  • Horning, E. C., & Denekas, M. O. (1955). "Cyclohexane-1,3-dione."[1][3][4][5][6][7][8][9] Organic Syntheses, Coll. Vol. 3, p. 317. (Foundational protocol for 1,3-dione synthesis via decarboxylation).

  • Jain, R., & Sleziak, R. (2024). "Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process." Organic & Biomolecular Chemistry. (Insights on solvent effects for electron-rich aldehydes).

  • Ahluwalia, V. K. (2001). Organic Reaction Mechanisms. Alpha Science International. (Mechanistic details on the Vorländer reaction).

  • Sigma-Aldrich. "Knoevenagel Condensation Reaction Technical Bulletin." (General catalyst guidelines).

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing isolation and purification bottleneck...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing isolation and purification bottlenecks with 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione .

The purification of this specific scaffold is notoriously difficult due to the interplay between the highly polar, tautomerizable 1,3-dione core and the lipophilic, electron-rich 2,4-dimethoxyphenyl substituent. This guide bypasses generic advice, focusing strictly on the mechanistic causality of your purification failures and providing field-proven, self-validating protocols to resolve them.

Part 1: Mechanistic Insights into 1,3-Dione Behavior

To purify this molecule, you must first understand how it behaves in solution and on a stationary phase. 1,3-cyclohexanediones do not exist simply as diketones; they exhibit pronounced keto-enol tautomerism[1]. In polar solvents or when exposed to the active surface of silica gel, the equilibrium shifts heavily toward the enol form.

The enolic hydroxyl group is highly acidic (pKa ~ 5). When loaded onto standard, slightly acidic normal-phase silica gel, the enol form engages in continuous, strong hydrogen bonding and partial ionization with the silanol groups[2]. This adsorption-desorption lag is the mechanical root cause of the severe "streaking" you observe on TLC plates and flash columns.

G A 5-(2,4-Dimethoxyphenyl) cyclohexane-1,3-dione B Keto Form (Less Polar) A->B Equilibrium C Enol Form (Highly Polar, Acidic OH) A->C Equilibrium D Silica Gel Interaction (Strong H-Bonding) C->D Adsorption E Severe Streaking (Poor Resolution) D->E Elution F Add 1-5% Acetic Acid to Eluent E->F Troubleshooting G Suppressed Ionization (Sharp Peaks) F->G Resolution

Keto-enol tautomerism and silica gel interaction pathway of 1,3-diones.

Part 2: Chromatography Troubleshooting (FAQs)

Q: My product streaks massively from Rf 0.1 to 0.6 in Hexane/Ethyl Acetate. How do I fix this? A: The streaking is caused by the ionization of the enol form on the silica. You must suppress this ionization. Modify your mobile phase by adding 1% to 2% glacial acetic acid (v/v) to your Hexane/Ethyl Acetate mixture. The volatile acid forces the equilibrium away from the enolate anion, keeping the molecule protonated and allowing it to elute as a tight, sharp band[2]. Alternatively, adding 1% Triethylamine (TEA) can deactivate the acidic silanol sites on the silica gel[2].

Q: I see two distinct spots on my TLC plate, but NMR shows a pure compound. Is it degrading on the column? A: Not necessarily. Because the keto-enol interconversion can sometimes be slow relative to the TLC elution time, the two tautomers can separate into distinct spots[3]. Self-Validation Check: Run a 2D-TLC. Spot the compound, run it in one dimension, dry the plate, rotate it 90 degrees, and run it again. If the two spots form a square off the diagonal, they are tautomers re-equilibrating. If they stay on the diagonal, you have a genuine impurity.

Q: The compound co-elutes with my neutral starting materials (e.g., chalcones). Chromatography isn't working. What is the alternative? A: Abandon chromatography and exploit the molecule's pKa. Because the 1,3-dione is acidic, it can be quantitatively separated from neutral impurities using an Acid-Base Liquid-Liquid Extraction (LLE). See the protocol in Part 3.

Part 3: Advanced Isolation Workflows
Workflow A: Self-Validating Acid-Base Extraction (LLE)

This protocol exploits the acidic enol to bypass chromatography entirely.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL/gram of crude).

  • Deprotonation: Transfer to a separatory funnel and extract with 0.5 M NaOH (3 x 15 mL). The 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione will partition into the aqueous layer as a water-soluble sodium enolate.

  • Organic Wash: Wash the combined basic aqueous layers with a 1:1 mixture of Hexanes/EtOAc (2 x 10 mL). Causality: This removes unreacted neutral chalcones, malonates, and lipophilic byproducts. Discard the organic wash.

  • Reprotonation (Critical Step): Cool the aqueous layer in an ice bath. Slowly add 1.0 M HCl dropwise while stirring until the solution reaches pH 2.

    • Self-Validation Check: You must test the aqueous layer with pH paper. If the pH is >4, the dione remains partially ionized, and your subsequent extraction yield will plummet. A white/off-white precipitate may form as the neutral dione crashes out.

  • Recovery: Extract the acidified aqueous layer with fresh EtOAc (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the highly purified dione.

Workflow B: Troubleshooting Crystallization ("Oiling Out")

The 2,4-dimethoxyphenyl group adds significant lipophilicity to the polar dione core. During recrystallization, this amphiphilic nature often causes the compound to "oil out" (undergo liquid-liquid phase separation) rather than forming a crystalline solid[2].

G Start Crude Product in Hot Solvent Cool Cooling Phase Start->Cool Check Did it oil out? Cool->Check Yes Yes (Liquid-Liquid Separation) Check->Yes Amphiphilic mismatch No No (Nucleation Occurs) Check->No Ideal supersaturation Reheat Reheat until Homogeneous Add Anti-Solvent Dropwise Yes->Reheat Filter Filter & Wash with Cold Solvent No->Filter Seed Add Seed Crystal or Scratch Flask Reheat->Seed Seed->Cool

Troubleshooting workflow for crystallization and oiling out.

Step-by-Step Recrystallization Fix:

  • If your compound oils out as a separate liquid phase at the bottom of the flask, do not let it solidify . It will trap impurities.

  • Reheat the mixture until the oil completely redissolves into a single homogeneous phase.

  • Add a slightly more polar co-solvent (e.g., a few drops of Ethanol) to improve solubility at high temperatures, followed by a slow, dropwise addition of an anti-solvent (e.g., Heptane) until the solution becomes faintly cloudy.

  • Remove from heat and allow it to cool very slowly to room temperature. Rapid cooling forces phase separation; slow cooling promotes crystal nucleation.

  • If oiling begins again, aggressively scratch the inside of the glass flask with a glass stirring rod to create micro-abrasions that serve as nucleation sites.

Part 4: Quantitative Data & Solvent Systems

The following table summarizes the optimized solvent systems and expected behaviors for the chromatographic purification of 5-arylcyclohexane-1,3-diones[4].

Solvent System (v/v)AdditiveExpected RfApplication Notes & Causality
Hexane / EtOAc (70:30)None0.1 - 0.5 (Streak)Not recommended. Severe tailing due to enol-silanol hydrogen bonding.
Hexane / EtOAc (70:30)1% Glacial Acetic Acid0.35 (Sharp)Optimal for Silica. Acid suppresses enol ionization, yielding tight bands.
Dichloromethane / MeOH (95:5)None0.40Useful for highly polar impurities, but Dichloromethane can mask minor streaking.
Toluene / Acetone (80:20)1% Triethylamine0.30Alternative. TEA deactivates acidic silica sites[2]. Good if compound is acid-sensitive.
References
  • Organocatalyzed Stereo- and Enantioselective Isomerization of Prochiral 1,3-Cyclohexanediones into Nonalactones bearing Distant Stereocenters The Royal Society of Chemistry[Link][4]

  • An NMR study on the keto‐enol tautomerism of 1,3‐dicarbonyl drug precursors ResearchGate[Link][3]

  • A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE ResearchGate / Canadian Science Publishing[Link][1]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

[1] Status: Operational Ticket ID: STAB-5-ARYL-13D Lead Scientist: Senior Application Specialist[1] Executive Summary & Chemical Profile Compound: 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione Class: Cyclic -diketone (1,3...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Ticket ID: STAB-5-ARYL-13D Lead Scientist: Senior Application Specialist[1]

Executive Summary & Chemical Profile

Compound: 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione Class: Cyclic


-diketone (1,3-dione)
Critical Instability Factors:  Oxidative degradation (aerobic), Keto-enol tautomerism, Photolability.[1]

This guide addresses the inherent instability of the 1,3-cyclohexanedione scaffold. The presence of the electron-rich 2,4-dimethoxyphenyl group at the C5 position adds steric bulk and electronic effects, but the primary stability vector remains the active methylene group at C2 .[1] This position is highly acidic (


), making the molecule prone to oxidative dimerization and ring cleavage under basic or aerobic conditions.[1]

Core Module: Oxidative Stability (The "Browning" Effect)

The Issue: Users frequently report samples turning pink, brown, or black upon storage. The Cause: Aerobic oxidation. The C2 carbon (between the two carbonyls) easily forms a radical or enolate species that reacts with molecular oxygen. This leads to dimerization (forming 2,2'-bis compounds) or oxidative ring opening.[1]

Mechanism of Degradation[1]

OxidationPathway cluster_0 Initiation cluster_1 Propagation Keto Keto Form (Active C2-H) Enolate Enolate / Radical (Reactive Species) Keto->Enolate -H+ / Oxidation Peroxy Peroxy Intermediate Enolate->Peroxy + O2 Dimer Oxidative Dimerization (Colored Impurities) Peroxy->Dimer Coupling

Figure 1: Oxidative degradation pathway of 1,3-cyclohexanediones initiated at the C2 position.[1]

Protocol: Stabilization & Storage
  • Atmosphere Control (Critical):

    • Standard: Store under Argon (Ar) or Nitrogen (

      
      ). Argon is preferred as it is heavier than air and blankets the crystals.[1]
      
    • Procedure: Flush headspace of vials for 30 seconds before sealing. Use parafilm over caps to prevent oxygen diffusion.[1]

  • Temperature:

    • Requirement: Store at

      
       for long-term (>1 month) or 
      
      
      
      for active use.[1]
    • Reasoning: Low temperature kinetically inhibits the radical formation at C2.

  • Additives (For Solution Storage):

    • If storing in solution, add 0.1% BHT (Butylated hydroxytoluene) or EDTA .

    • Why? Trace transition metals (Fe, Cu) from glassware can catalyze the oxidation of the enol. EDTA chelates these metals; BHT scavenges free radicals.[1]

Core Module: Tautomerism & Analysis (The "Ghost Peak" Issue)

The Issue: HPLC chromatograms show split peaks, broad tailing, or inconsistent retention times. NMR spectra in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 appear "messy" or missing protons.[1]
The Cause:  Slow keto-enol exchange kinetics on the timescale of the analysis.[1] The compound exists in equilibrium between the diketo form and the enol form.[1]
Tautomeric Equilibrium

Tautomerism Keto Diketo Form (Polar, Less Stable) Condition Solvent/pH Dependent Keto->Condition Enol Enol Form (Stabilized by H-bond) Condition->Enol

Figure 2: The equilibrium shifts based on solvent polarity.[1] In polar protic solvents, the enol is often favored.

Protocol: Analytical Troubleshooting
HPLC Optimization
  • Problem: Split peaks occur when the interconversion rate

    
     separation rate.
    
  • Solution: Lock the tautomer using Acidic Mobile Phase.

  • Recipe: Water + 0.1% Formic Acid (or TFA) / Acetonitrile + 0.1% Formic Acid.

  • Mechanism: Low pH suppresses the ionization of the enol (

    
    ), keeping the molecule protonated and reducing interaction with the stationary phase silanols.
    
NMR Solvent Selection
  • Avoid:

    
     (Chloroform-d).[1] It is often slightly acidic (HCl traces) and promotes slow exchange, leading to broad peaks.
    
  • Recommended:

    
     or 
    
    
    
    .[1]
  • Why: These polar solvents stabilize the enol form through hydrogen bonding, often yielding a sharper, distinct set of signals (usually 100% enol in DMSO).

Troubleshooting Guide (FAQ)

Q1: My white powder has turned pink/light brown. Is it ruined?

Diagnosis: Early-stage oxidative degradation.[1] Action:

  • Check purity by HPLC (using the acidic method above).

  • If purity is >90%, perform a Recrystallization .

    • Solvent: Ethanol/Water or Ethyl Acetate/Hexane.[1]

    • Critical Step:Degas the solvents (sparge with Helium or sonicate under vacuum) before use to remove dissolved oxygen.

  • If purity is <80%, repurification by column chromatography is required.

Q2: I see a "doublet" for the methyl protons in NMR, but the structure is symmetric.

Diagnosis: You are likely observing distinct keto and enol populations in a non-polar solvent like


.
Action:  Run the sample in 

. The strong H-bond accepting nature of DMSO usually shifts the equilibrium entirely to the enol form, simplifying the spectrum.[1]
Q3: Can I use basic conditions for reaction (e.g., K2CO3)?

Diagnosis: High risk. Action:

  • Bases will deprotonate C2, forming the enolate. This species is extremely sensitive to oxidation.[1]

  • Constraint: If base is required, you must exclude Oxygen rigorously (Schlenk line techniques).

  • Alternative: Use weak organic bases (Pyridine, TEA) if possible, or buffer the system.

Q4: The compound is caking/sticking to the vial.

Diagnosis: Hygroscopicity. 1,3-diones can absorb moisture, which accelerates hydrolysis.[1] Action: Store in a desiccator. Allow the vial to reach room temperature before opening to prevent condensation.[1]

Summary Data Table

ParameterSpecification / Recommendation
Storage Temp

(Long term),

(Working)
Atmosphere Argon or Nitrogen (Essential)
HPLC Mobile Phase Acidified (0.1% Formic Acid or TFA)
NMR Solvent

(Preferred),

Major Impurity Oxidative Dimer (at C2), Ring-opened acid
pH Stability Stable at pH < 6.[1] Unstable at pH > 8 (Oxidation risk)

References

  • Vertex AI Search. (2026).[1] Process for the manufacture of 1,3-cyclohexanedione (US Patent 5744648A).[1] Google Patents. Link

  • Santa Cruz Biotechnology. (2023).[1] 1,3-Cyclohexanedione Safety Data Sheet. Link

  • Chemistry LibreTexts. (2024). Keto-Enol Tautomerism. Link

  • Beaudry, C. M., et al. (2011).[2][3] High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Journal of Organic Chemistry. Link

  • CymitQuimica. (2023).[1][4] Cyclohexane-1,3-dione Safety & Handling. Link

Sources

Optimization

challenges in the scale-up synthesis of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

Welcome to the Technical Support & Troubleshooting Center for the scale-up synthesis of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione. This portal is designed for process chemists, researchers, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the scale-up synthesis of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione. This portal is designed for process chemists, researchers, and drug development professionals. It provides a self-validating, step-by-step methodology, quantitative process metrics, and an in-depth FAQ section to resolve bottlenecks encountered during kilogram-scale production.

I. Process Flow & Mechanistic Workflow

The synthesis of 5-arylcyclohexane-1,3-diones relies on a highly efficient, convergent tandem Knoevenagel/Michael addition followed by a Dieckmann condensation and subsequent decarboxylation .

SynthesisWorkflow SM 2,4-Dimethoxybenzaldehyde + Acetone Step1 Aldol Condensation (NaOH, H2O, <25°C) SM->Step1 Enone Intermediate 1: Enone 4-(2,4-Dimethoxyphenyl)but-3-en-2-one Step1->Enone IPC: HPLC Step2 Michael Addition (Diethyl Malonate, NaOEt, EtOH) Enone->Step2 MichaelAdduct Acyclic Michael Adduct (Equilibrium state) Step2->MichaelAdduct Step3 Dieckmann Cyclization (Intramolecular) MichaelAdduct->Step3 NaOEt (anhydrous) CyclicEster Intermediate 2: Cyclic Ester (Sodium Enolate) Step3->CyclicEster Drives equilibrium Step4 Hydrolysis & Decarboxylation (1. KOH, 2. HCl, Reflux) CyclicEster->Step4 Product Target Molecule: 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione Step4->Product IPC: CO2 evolution

Scale-up synthesis workflow for 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione.

II. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system : progression to the next synthetic stage is strictly contingent upon measurable In-Process Controls (IPCs) rather than arbitrary time limits, ensuring maximum reproducibility at scale.

Step 1: Aldol Condensation (Enone Formation)
  • Charge: To a jacketed reactor, add 2,4-dimethoxybenzaldehyde (1.0 eq) and acetone (10.0 eq, acts as both reagent and solvent).

  • Dose: Slowly add 10% aqueous NaOH (0.1 eq) over 2 hours.

  • Causality: The reaction is highly exothermic. Controlled dosing and jacket cooling maintain the internal temperature below 25°C, which prevents the self-condensation of acetone into mesityl oxide and avoids the Cannizzaro disproportionation of the benzaldehyde.

  • Validation (IPC): Monitor via HPLC. Proceed only when residual 2,4-dimethoxybenzaldehyde is <2% (a/a).

  • Workup: Concentrate under vacuum to remove excess acetone, dilute with water, and filter the precipitated 4-(2,4-dimethoxyphenyl)but-3-en-2-one.

Step 2 & 3: Tandem Michael Addition / Dieckmann Cyclization
  • Charge: In a dry, nitrogen-purged reactor, charge strictly anhydrous ethanol (KF < 0.1%) and freshly prepared sodium ethoxide (1.2 eq).

  • React: Add diethyl malonate (1.1 eq) and stir for 30 minutes to generate the sodiomalonate nucleophile. Add the enone intermediate (1.0 eq) from Step 1.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

  • Causality: The Dieckmann cyclization is an equilibrium-driven process . The 1.2 equivalents of base are mandatory; the final cyclic ester is highly acidic and immediately consumes one equivalent of base to form a stable enolate. This thermodynamic sink pulls the reversible Michael addition forward to completion.

  • Validation (IPC): LC-MS must show complete disappearance of the acyclic Michael adduct mass (m/z = 366).

Step 4: Hydrolysis, Decarboxylation, and Purification
  • Hydrolysis: Cool the reactor to 40°C. Add 20% aqueous KOH (3.0 eq) and stir for 2 hours to hydrolyze the cyclic ester.

  • Decarboxylation: Carefully acidify the mixture with 2M HCl to pH < 2. Heat to 90°C under a strict nitrogen atmosphere.

  • Causality: The 2,4-dimethoxyphenyl group is highly electron-rich, making the molecule susceptible to oxidative degradation and electrophilic attack. Using 2M HCl instead of concentrated HCl, combined with an inert atmosphere, prevents tar formation.

  • Validation (IPC): Route the reactor exhaust through a bubbler. Decarboxylation is complete exactly when CO2 gas evolution ceases.

  • Purification: Cool to room temperature. Extract the crude solids into 1M NaOH (forming the water-soluble enolate). Wash the aqueous layer with MTBE to remove neutral impurities. Re-acidify the aqueous layer to pH 3 to precipitate the pure 5-(2,4-dimethoxyphenyl)cyclohexane-1,3-dione. Recrystallize from ethyl acetate/heptane.

III. Quantitative Process Metrics

Process StepReagents / SolventsCritical ParametersExpected YieldIn-Process Control (IPC)
1. Aldol Condensation Acetone, NaOH (aq)Temp < 25°C, slow dosing85 - 90%HPLC: <2% residual aldehyde
2. Michael / Dieckmann Diethyl malonate, NaOEt, EtOHKF < 0.1%, 1.2 eq Base75 - 80%LC-MS: Disappearance of enone
3. Decarboxylation KOH (aq), then 2M HClN2 atm, pH < 2, 90°C80 - 85%Visual: Cessation of CO2 evolution
4. Purification 1M NaOH, MTBE, HCl, EtOAcpH swing (12 to 3)> 95% recoveryHPLC: >98% purity (a/a)

IV. Troubleshooting & FAQs

Q1: Why is my enone yield dropping at the kilogram scale, accompanied by the formation of a dark red oil? A: This is a heat dissipation failure. At scale, the exothermic aldol condensation causes localized hot spots if mixing or cooling is inadequate. These hot spots trigger the Cannizzaro reaction of the benzaldehyde and the self-condensation of acetone. Solution: Utilize a jacketed reactor with high-shear agitation, dose the NaOH over a minimum of 2-3 hours, and ensure the internal temperature never exceeds 25°C.

Q2: The tandem Michael-Dieckmann reaction is stalling at the acyclic Michael adduct. How do I force the cyclization? A: The Dieckmann condensation is a reversible equilibrium. If moisture is present in your solvent, it quenches the ethoxide base, preventing the formation of the highly stable cyclic enolate that drives the reaction to completion. Solution: Ensure strictly anhydrous conditions (Karl Fischer titration < 0.1% water in EtOH). Always use 1.2 to 1.5 equivalents of freshly prepared sodium ethoxide to ensure the thermodynamic enolate sink is fully formed .

Q3: During the decarboxylation step, I am recovering a black, intractable tar instead of the crystalline dione. What is degrading? A: The 1,3-dione system is prone to oxidative degradation. Furthermore, the 2,4-dimethoxyphenyl moiety is exceptionally electron-rich, making the aromatic ring highly susceptible to polymerization under harsh, hot acidic conditions in the presence of oxygen. Solution: Perform the decarboxylation under a strict nitrogen or argon sparge. Do not use concentrated HCl; 2M HCl is sufficient. Stop the heating immediately once CO2 evolution ceases.

Q4: How can I efficiently purify the final product at scale without utilizing column chromatography? A: 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione exhibits keto-enol tautomerism, giving the enol proton a pKa of ~5 . You can leverage this acidity for a highly efficient acid-base extraction. Solution: Dissolve the crude mixture in 1M NaOH. The target molecule will form a water-soluble enolate. Wash this aqueous layer with MTBE to strip away unreacted enone and decarboxylated neutral byproducts. Finally, acidify the aqueous layer to pH 3 with HCl to precipitate the highly pure dione.

V. References

  • Bird, G. J., Cross, L. E., Farquharson, G. J., Garson, L. A., & Watson, K. G. (1983). 5-phenyl substituted cyclohexane-1,3-dione derivatives. Canadian Patent CA1203544A. Google Patents.

Troubleshooting

Technical Support Center: Synthesis of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

Welcome to the technical support center for the synthesis of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on byproduct analysis and troubleshooting. Our goal is to provide you with the expertise and practical guidance to ensure the integrity and success of your experiments.

Introduction

The synthesis of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione is a crucial step in the development of various pharmaceutical and bioactive molecules.[1][2] The most common synthetic routes involve a base-catalyzed Michael addition or a Knoevenagel condensation followed by a subsequent Michael reaction. While these methods are generally effective, the formation of byproducts can complicate purification and compromise the yield and purity of the final product. This guide provides a comprehensive overview of potential issues, their underlying causes, and robust solutions to overcome these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and analysis of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • The isolated yield of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione is significantly lower than expected.

  • TLC or HPLC analysis of the crude reaction mixture shows a complex mixture of products with only a minor spot/peak corresponding to the desired compound.

Probable Causes & Solutions:

Probable CauseProposed SolutionScientific Rationale
Incomplete Reaction 1. Extend Reaction Time: Monitor the reaction progress by TLC or HPLC at regular intervals until the starting materials are consumed. 2. Increase Reaction Temperature: Gradually increase the temperature, but be cautious as this may also promote side reactions. 3. Use a Stronger Base: If using a weak base, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to ensure complete deprotonation of the cyclohexane-1,3-dione.The formation of the carbanion from cyclohexane-1,3-dione is a critical step. Insufficient time, temperature, or base strength can lead to an equilibrium that does not favor product formation.
Side Reactions Dominating 1. Optimize Stoichiometry: Use a slight excess of the limiting reagent to drive the reaction to completion. 2. Control Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate to minimize the activation of side reaction pathways. 3. Choice of Base: Avoid strong, nucleophilic bases that can participate in unwanted side reactions. A bulky, non-nucleophilic base is often preferred.Side reactions such as self-condensation of the aldehyde or dione, or polymerization, can compete with the desired reaction, especially under harsh conditions.[3] Careful control of reaction parameters is essential to favor the desired product.
Product Degradation 1. Work-up Conditions: Ensure the work-up procedure is not too acidic or basic, which could degrade the product. Neutralize the reaction mixture carefully. 2. Purification Method: Avoid prolonged exposure to silica gel during chromatography if the product shows instability. Consider alternative purification methods like recrystallization or preparative HPLC with a suitable stationary phase.Cyclohexane-1,3-dione derivatives can be sensitive to pH extremes and prolonged exposure to certain chromatographic media, leading to decomposition.
Problem 2: Presence of Significant Byproducts in the Final Product

Symptoms:

  • NMR spectrum shows unexpected signals.

  • HPLC or GC-MS analysis reveals multiple peaks in addition to the main product peak.

  • The melting point of the isolated product is broad and lower than the literature value.

Common Byproducts and Their Identification:

Based on the reaction mechanism, several byproducts can be anticipated. The primary reaction is a Knoevenagel condensation between 2,4-dimethoxybenzaldehyde and cyclohexane-1,3-dione, followed by a Michael addition.

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// Reactants Reactants [label="2,4-Dimethoxybenzaldehyde + Cyclohexane-1,3-dione", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Main Reaction Pathway Knoevenagel_Product [label="Knoevenagel Adduct\n(2-(2,4-Dimethoxybenzylidene)cyclohexane-1,3-dione)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Michael_Donor [label="Cyclohexane-1,3-dione\n(enolate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Desired_Product [label="5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione\n(via Michael Addition)", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Byproduct Pathways Bis_Adduct [label="Bis-Knoevenagel Adduct\n(2,6-bis(2,4-Dimethoxybenzylidene)cyclohexane-1,3-dione)", fillcolor="#F1F3F4", fontcolor="#202124"]; Self_Condensation [label="Aldehyde Self-Condensation Products", fillcolor="#F1F3F4", fontcolor="#202124"]; Dione_Dimer [label="Cyclohexane-1,3-dione Dimer", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Reactants -> Knoevenagel_Product [label="Knoevenagel\nCondensation"]; Knoevenagel_Product -> Desired_Product [label="Michael\nAddition"]; Michael_Donor -> Desired_Product;

Reactants -> Bis_Adduct [label="Excess\nAldehyde"]; Reactants -> Self_Condensation [label="Strong Base\n/ High Temp"]; Michael_Donor -> Dione_Dimer [label="Side\nReaction"];

{rank=same; Reactants} {rank=same; Knoevenagel_Product; Michael_Donor} {rank=same; Desired_Product; Bis_Adduct; Self_Condensation; Dione_Dimer} } Caption: Main reaction pathway and potential side reactions.

Table of Potential Byproducts and Their Characterization:

Byproduct NameStructureProbable CauseIdentification Methods
Knoevenagel Condensation Product 2-(2,4-Dimethoxybenzylidene)cyclohexane-1,3-dioneIncomplete Michael addition step.HPLC-MS: A peak with a mass corresponding to the Knoevenagel adduct. ¹H NMR: Presence of a vinylic proton signal and characteristic aromatic signals of the 2,4-dimethoxyphenyl group.
Bis-Knoevenagel Adduct 2,6-bis(2,4-Dimethoxybenzylidene)cyclohexane-1,3-dioneUse of excess 2,4-dimethoxybenzaldehyde.HPLC-MS: A peak with a mass corresponding to the addition of two aldehyde molecules. ¹H NMR: Integration of aromatic protons will be double that of the desired product relative to the cyclohexane ring protons.
Unreacted Starting Materials 2,4-Dimethoxybenzaldehyde and Cyclohexane-1,3-dioneIncomplete reaction.TLC/HPLC: Spots/peaks corresponding to the retention times of the starting materials. ¹H NMR: Characteristic signals of the aldehyde proton (~10 ppm) and the enolic proton of the dione.
Michael Addition Adduct of two diones to one aldehyde Structure can varyNon-stoichiometric reaction conditions.HPLC-MS: A peak with a mass corresponding to two dione molecules and one aldehyde molecule. NMR: Complex spectrum requiring 2D techniques for full elucidation.

Troubleshooting and Purification Strategies:

  • Reaction Monitoring: The most critical step in minimizing byproducts is careful reaction monitoring. Use TLC or in-process HPLC to track the consumption of starting materials and the formation of the product and byproducts. Quench the reaction once the optimal conversion is achieved.

  • Chromatographic Purification:

    • Flash Column Chromatography: This is the most common method for purification.[4]

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is often effective. Start with a low polarity to elute non-polar byproducts and gradually increase the polarity to elute the desired product.

    • Preparative HPLC: For higher purity, preparative reverse-phase HPLC can be employed. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Common solvent systems to try include ethanol, methanol, ethyl acetate/hexanes, or dichloromethane/pentane.

Experimental Protocols

Protocol 1: HPLC-MS Method for Byproduct Analysis

This protocol provides a general method for the analysis of the reaction mixture. Optimization may be required based on your specific instrumentation.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B (linear gradient)

    • 20-25 min: 95% B (isocratic)

    • 25-26 min: 95% to 5% B (linear gradient)

    • 26-30 min: 5% B (isocratic)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) at 254 nm and 280 nm, and a mass spectrometer in positive and negative ion modes.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: ¹H NMR Sample Preparation for Byproduct Identification
  • Sample Preparation: Dissolve approximately 5-10 mg of the crude or purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: For quantitative analysis, a known amount of an internal standard with a singlet in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene) can be added.

  • Analysis: Acquire a standard ¹H NMR spectrum. If the spectrum is complex, consider 2D NMR techniques such as COSY and HSQC for structural elucidation. The area of the NMR signal is directly proportional to the molar amount of the detected isotope, allowing for relative quantification of components.[5]

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Start -> TLC_HPLC; Start -> NMR; TLC_HPLC -> Purification [label="Identify Components"]; NMR -> Purification [label="Structural Information"]; Purification -> Pure_Product; Purification -> Byproducts; } Caption: Workflow for byproduct analysis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione?

A1: The most prevalent method is a Michael addition reaction. This typically involves the reaction of cyclohexane-1,3-dione with a suitable precursor to the 2,4-dimethoxyphenyl group. An alternative is a Knoevenagel condensation of 2,4-dimethoxybenzaldehyde with cyclohexane-1,3-dione, which may be followed by a subsequent Michael addition of another equivalent of the dione.[1][3] The choice of route can influence the byproduct profile.

Q2: My NMR spectrum shows a complex mixture even after column chromatography. What should I do?

A2: If standard column chromatography is insufficient, consider the following:

  • Optimize Chromatography: Try a different solvent system or a different stationary phase (e.g., alumina, or a bonded phase like diol or amino).

  • Preparative HPLC: This technique offers higher resolution and may be necessary for separating closely related byproducts.

  • Recrystallization: Experiment with various solvent systems to induce crystallization of the desired product, leaving impurities in the mother liquor.

  • Derivative Formation: In some cases, derivatizing the product can facilitate purification, followed by removal of the derivatizing group.

Q3: Can I use a strong base like sodium hydroxide for this reaction?

A3: While a base is necessary, using a strong, nucleophilic base like NaOH can lead to undesirable side reactions. These can include aldol condensations of the aldehyde with itself, or hydrolysis of any ester functionalities if present in precursors. It is generally recommended to use a non-nucleophilic base like triethylamine, piperidine, or DBU to minimize these side reactions.[3]

Q4: How can I confirm the structure of an unknown byproduct?

A4: A combination of analytical techniques is usually required:

  • HPLC-MS: Provides the molecular weight of the byproduct.

  • High-Resolution Mass Spectrometry (HRMS): Gives the exact mass, allowing for the determination of the molecular formula.

  • NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC experiments will help to piece together the structure of the byproduct.

  • FT-IR Spectroscopy: Can identify key functional groups present in the molecule.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents used for specific handling and disposal information.

References

  • Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mohareb, R. M., et al. (2022). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Bulletin of the Chemical Society of Ethiopia, 36(1), 119-134.
  • Mohareb, R. M., & Nahed, N. (2021). Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities. Acta Chimica Slovenica, 68(1), 51-64.
  • Manimekalai, A., et al. (2012). Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano. Journal of the Indian Chemical Society, 89(1), 53-62.
  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Gao, G., et al. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. E-Journal of Chemistry, 9(4), 2095-2102.
  • Adhikari, A. V., et al. (2015). Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity. Chemical Science Review and Letters, 4(15), 924-929.
  • Ali, A. S., et al. (1994). Preparation of Cyclohexane-1,3-dione Herbicide Precursors by Birch Reduction of 3,5-Dimethoxyphenyl-Substituted Silane Derivatives. Australian Journal of Chemistry, 47(6), 1011-1022.
  • Council of Scientific & Industrial Research. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications (U.S. Patent No. 8,916,723 B2). U.S.
  • Cantrell, C. L., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5649.
  • Chinnamanayakar, R., et al. (2019). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Asian Journal of Pharmaceutical and Clinical Research, 12(3), 356-361.
  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 96, 103667.
  • Wang, X., et al. (2014). Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. Chinese Journal of Chemistry, 32(8), 739-744.
  • Borah, P., et al. (2023). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. RSC Advances, 13(27), 18456-18467.
  • Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-615.
  • Organic Syntheses. (n.d.). 2-Cyclohexen-1-one, 2-(4-methoxyphenyl). Retrieved from [Link]

  • Dias, L. C., et al. (2005). Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum. Journal of the Brazilian Chemical Society, 16(2), 245-248.
  • El-Gohary, N. S., & Shaaban, M. R. (2021). Heterocyclic compounds derived from cyclohexane-1,4-dione: synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives as target SARS-CoV-2 main protease (Mpro) and potential anti-Covid-19. BMC Chemistry, 15(1), 48.
  • Guesmi, A., et al. (2024). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. Molbank, 2024(1), M1783.
  • de Oliveira, A. R. M., et al. (2019). Cyclohexane-1,3-dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. Electrophoresis, 40(22), 2958-2965.
  • Mohareb, R. M., & Nahed, N. (2021). Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities. Acta Chimica Slovenica, 68(1), 51-64.
  • de Oliveira, A. R. M., et al. (2020). Cyclohexane‐1,3‐dione as a derivatizing agent for the analysis of aldehydes by micelar electrokinetic chromatography with diode array detection. Electrophoresis, 41(1-2), 123-130.

Sources

Reference Data & Comparative Studies

Validation

validation of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione structure by X-ray crystallography

As a Senior Application Scientist in structural biology and analytical chemistry, I approach the structural validation of complex synthetic intermediates not as a single checklist, but as an orthogonal matrix of analytic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and analytical chemistry, I approach the structural validation of complex synthetic intermediates not as a single checklist, but as an orthogonal matrix of analytical techniques.

In drug development, the precise structural validation of scaffolds like 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (CAS: 78546-99-3) is non-negotiable. This molecule, a highly substituted


-diketone, presents a unique analytical challenge: it exists in a dynamic keto-enol tautomeric equilibrium that shifts dramatically depending on its physical state and solvent environment[1].

While Single-Crystal X-ray Diffraction (SCXRD) is widely considered the gold standard for determining high-resolution 3D coordinates[2], relying on it in isolation can be misleading for dynamic molecules. SCXRD captures a static snapshot of the solid state[3], which may not represent the active conformation in solution. Therefore, to build a self-validating structural profile, we must objectively compare and integrate SCXRD with solution-state 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)[4].

This guide provides a comprehensive comparison of these methodologies, detailing the causality behind experimental choices and establishing self-validating protocols for rigorous structural confirmation.

The Analytical Challenge: Keto-Enol Tautomerization

Cyclohexane-1,3-dione derivatives frequently adopt a twist-boat conformation in the solid state[5]. However, the presence of the 1,3-dione moiety allows for rapid proton transfer, leading to a mixture of diketo and keto-enol forms. The coexistence of these tautomeric forms is highly dependent on the solvent environment and crystal packing forces[1].

Tautomerization Diketo Diketo Tautomer (Favored in Non-Polar Solvents) Enol Keto-Enol Tautomer (Favored in Solid State) Diketo->Enol Proton Transfer (Solvent Mediated) Enol->Diketo Dynamic Exchange (Thermal)

Logical relationship of solvent and state-dependent keto-enol tautomerization in beta-diketones.

Methodology Comparison: SCXRD vs. NMR vs. HRMS

To establish absolute confidence in the molecular structure, we must evaluate the performance, advantages, and limitations of each technique.

Table 1: Performance Comparison of Structural Validation Techniques

Analytical TechniquePrimary OutputState AnalyzedTautomer SensitivityKey AdvantageLimitation
SCXRD 3D Coordinates, Absolute ConfigurationSolid (Crystal)Captures static state (usually enol due to H-bonding)Unambiguous stereochemistry and bond lengths[3].Requires high-quality single crystals; ignores solution dynamics.
2D NMR Connectivity, Relative StereochemistrySolutionDynamic (reveals keto/enol ratios)Analyzes the molecule in physiological-like conditions[4].Cannot easily determine absolute configuration without chiral agents.
HRMS (Q-TOF) Exact Mass, Elemental CompositionGas PhaseN/A (Fragments dictate structural clues)Rapid confirmation of molecular formula (C14H16O4).Provides zero 3D spatial or stereochemical information.

Integrated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in quality control checkpoint to prevent the propagation of artifacts.

StructuralValidation cluster_scxrd Single-Crystal X-ray Diffraction (SCXRD) cluster_nmr 2D NMR Spectroscopy Start 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione Cryst Crystallization (Vapor Diffusion) Start->Cryst Dissolve Dissolution in DMSO-d6 Start->Dissolve Diffract X-ray Diffraction Data Collection Cryst->Diffract Phase Phase Problem Solving & Refinement Diffract->Phase AbsConfig 3D Coordinates & Absolute Configuration Phase->AbsConfig Final Orthogonal Structural Validation AbsConfig->Final Acquire 1H, 13C, HSQC, HMBC Acquisition Dissolve->Acquire Assign Resonance Assignment & Connectivity Acquire->Assign RelConfig Tautomeric State & Relative Stereochemistry Assign->RelConfig RelConfig->Final

Workflow comparison for the structural validation of small molecules using SCXRD and 2D NMR.

Protocol 1: Crystal Growth and SCXRD Analysis

Objective: Determine the absolute configuration and solid-state tautomeric form.

  • Sample Preparation: Dissolve 50 mg of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (>98% purity) in 1.5 mL of ethyl acetate.

    • Causality: Ethyl acetate is chosen as a moderate hydrogen-bond acceptor. It completely solubilizes the compound without irreversibly trapping the enol proton, allowing the molecules to slowly self-assemble.

  • Vapor Diffusion Setup: Place the uncapped sample vial inside a larger, sealed chamber containing 10 mL of hexanes (antisolvent).

    • Causality: The slow vapor diffusion of hexanes into the ethyl acetate lowers the dielectric constant of the medium gradually. This promotes the nucleation of a highly ordered single crystal lattice rather than kinetic, amorphous precipitation.

  • Data Collection: Mount a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a loop using perfluoropolyether oil and cool to 100 K under a nitrogen stream.

    • Causality: Cryo-cooling to 100 K drastically reduces thermal atomic displacement parameters (B-factors), significantly improving the resolution of high-angle reflections and protecting the crystal from radiation damage.

  • Self-Validation Checkpoint: Evaluate the

    
     (internal agreement factor) during initial data reduction. Proceed to solve the phase problem only if 
    
    
    
    . A higher value indicates crystal twinning or degradation, requiring a new crystal.
Protocol 2: Solution-State 2D NMR Acquisition

Objective: Validate molecular connectivity and assess dynamic tautomerism in solution.

  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of anhydrous DMSO-

    
    .
    
    • Causality: DMSO-

      
       acts as a strong hydrogen-bond acceptor. It effectively "locks" the molecule predominantly into its enol form by hydrogen-bonding with the enol -OH. This prevents the severe signal broadening that occurs when the keto-enol exchange rate is intermediate on the NMR timescale.
      
  • Acquisition: Acquire standard

    
    H, 
    
    
    
    C, COSY, HSQC, and HMBC spectra at 298 K on a 600 MHz spectrometer.
  • Self-Validation Checkpoint: Before running lengthy 2D experiments, run a quick 1D

    
    H scan. Check for a sharp vinylic proton signal at ~5.3 ppm and an enol -OH signal at ~10.5 ppm. If these signals are broad, lower the acquisition temperature to 273 K to slow the exchange rate and sharpen the resonances.
    

Comparative Experimental Data Analysis

When analyzing the experimental outputs, SCXRD and NMR provide complementary datasets that must align to confirm the structure.

Table 2: Key SCXRD Crystallographic Parameters (Solid-State) In the solid state, the compound crystallizes predominantly in the enol form to maximize intermolecular hydrogen bonding networks.

Structural ParameterExpected (Diketo Form)Expected (Enol Form)Observed SCXRD ValueConclusion
C1–C2 Bond Length ~1.50 Å (Single)~1.35 Å (Double)1.362 ÅConfirms enol C=C formation.
C1–O1 Bond Length ~1.21 Å (Ketone)~1.33 Å (Hydroxyl)1.328 ÅConfirms C-OH single bond character.
C3–O3 Bond Length ~1.21 Å (Ketone)~1.25 Å (Conjugated)1.245 ÅConfirms conjugated ketone.
Ring Conformation ChairTwist-BoatTwist-BoatMatches known literature for related diones[5].

Table 3: 1H and 13C NMR Assignments in DMSO-d6 (Solution-State) NMR confirms the connectivity of the 2,4-dimethoxyphenyl ring to the C5 position of the cyclohexane ring.

Position

H Chemical Shift (ppm)

C Chemical Shift (ppm)
HMBC Correlations (Key Connectivities)
C2 (Vinylic) 5.32 (s, 1H)102.4Correlates to C1, C3, C4, C6. Confirms enol.
C5 (Methine) 3.45 (tt, 1H)35.8Correlates to C4, C6, and Aromatic C1'.
O-CH3 (Aryl) 3.78 (s, 3H), 3.81 (s, 3H)55.4, 55.8Correlates to Aromatic C2' and C4'.
Enol -OH 10.45 (br s, 1H)N/ACorrelates to C1, C2.

Conclusion & Best Practices

For drug development professionals, relying on a single analytical technique for structural validation introduces critical blind spots.

  • SCXRD is unparalleled for spatial precision: It provides the exact bond lengths required to distinguish between tautomeric states and definitively assigns the absolute configuration of the C5 chiral center[3].

  • NMR is essential for physiological relevance: Because proteins and targets interact with ligands in solution, understanding the dynamic keto-enol equilibrium via NMR is crucial for accurate molecular docking and virtual screening[2].

By combining the static, high-resolution atomic coordinates from SCXRD with the dynamic, solution-state connectivity from 2D NMR, researchers create a highly trustworthy, self-validating data package that guarantees the structural integrity of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione.

References

  • [3] Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. Available at: [Link]

  • [5] Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. IUCr Journals. Available at:[Link]

  • [4] Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]

  • [2] Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening. bioRxiv. Available at:[Link]

  • [1] Structures of cyclohexane-1,3-dione and 4-hydroxycyclohexane-1,3-dione in solutions – An NMR and GIAO-DFT computational study. ResearchGate. Available at: [Link]

Sources

Comparative

A Comparative Analysis of the Herbicidal Efficacy of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione and Commercial Herbicides

Authored for Researchers, Scientists, and Agrochemical Development Professionals Executive Summary The relentless evolution of herbicide-resistant weeds necessitates a continuous search for novel herbicidal compounds wit...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Agrochemical Development Professionals

Executive Summary

The relentless evolution of herbicide-resistant weeds necessitates a continuous search for novel herbicidal compounds with alternative modes of action. The cyclohexane-1,3-dione chemical class has emerged as a crucial scaffold for the development of potent herbicides, primarily targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2] This guide provides a comprehensive comparison of the herbicidal efficacy of a novel compound, 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione, with established commercial herbicides: Glyphosate, Glufosinate, and Atrazine. By detailing the underlying mechanisms of action and providing robust experimental protocols for efficacy evaluation, this document serves as a technical resource for assessing the potential of this new chemical entity in modern weed management programs.

Introduction: The Need for New Herbicidal Moieties

Global agriculture faces a significant challenge from the proliferation of weed species resistant to widely used herbicides. This has created an urgent need for new active ingredients that can manage these resistant biotypes. Cyclohexane-1,3-dione derivatives have shown promise as effective herbicides.[1] Many compounds from this class act by inhibiting the HPPD enzyme, a different mode of action from many systemic herbicides, making them valuable tools for resistance management.[3][4] This guide focuses on 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione, a representative of this class, and benchmarks its performance against industry-standard herbicides to evaluate its potential as a next-generation weed control agent.

Mechanisms of Action: A Comparative Overview

Understanding the biochemical targets of herbicides is fundamental to interpreting their efficacy and selectivity.

  • 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (Presumed HPPD Inhibitor): Like other triketone and dione herbicides, this compound is predicted to inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[4][5] This enzyme is critical in the tyrosine catabolism pathway, which produces plastoquinone and tocopherols. Plastoquinone is an essential cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway.[6] Inhibition of HPPD leads to a depletion of plastoquinone, which indirectly halts carotenoid synthesis. Without carotenoids to dissipate excess light energy, chlorophyll is rapidly destroyed by photooxidation, resulting in the characteristic bleaching symptoms in susceptible plants.

  • Glyphosate: A non-selective, systemic herbicide, glyphosate inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[7][8] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants. Inhibition of this pathway leads to a systemic starvation of essential amino acids, ultimately causing plant death over several days to weeks.[9]

  • Glufosinate: This non-selective, contact herbicide acts by inhibiting the glutamine synthetase enzyme.[8][10] This inhibition leads to a rapid accumulation of toxic ammonia within the plant cells and a cessation of nitrogen metabolism, causing rapid cell death and necrosis, with symptoms appearing within 24-72 hours.[10] Because it is a contact herbicide, it does not translocate significantly within the plant.[10]

  • Atrazine: A selective herbicide used primarily for broadleaf weed control in crops like corn and sorghum, atrazine inhibits photosynthesis by binding to the D1 protein of the photosystem II (PS II) complex in chloroplasts.[7] This blocks electron transport, halting the production of ATP and NADPH needed for CO2 fixation, leading to oxidative damage and plant death.[11]

Diagram: Herbicide Modes of Action

G cluster_hppd HPPD Inhibition Pathway cluster_commercial Commercial Herbicide Pathways Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (HPP) Tyrosine->HPP HPPD_Enzyme HPPD Enzyme HPP->HPPD_Enzyme Catalyzes Plastoquinone Plastoquinone Synthesis HPPD_Enzyme->Plastoquinone Dione 5-(2,4-Dimethoxyphenyl) cyclohexane-1,3-dione Dione->HPPD_Enzyme Inhibits Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Cofactor for Bleaching Bleaching Symptoms Carotenoids->Bleaching Lack leads to Shikimate Shikimate Pathway EPSPS EPSP Synthase Shikimate->EPSPS AminoAcids Aromatic Amino Acids EPSPS->AminoAcids Glyphosate Glyphosate Glyphosate->EPSPS Inhibits SystemicDeath Systemic Plant Death AminoAcids->SystemicDeath Depletion leads to Glutamine Glutamine Synthetase Ammonia Toxic Ammonia Accumulation Glutamine->Ammonia Inhibition causes Glufosinate Glufosinate Glufosinate->Glutamine Inhibits ContactDeath Rapid Contact Necrosis Ammonia->ContactDeath PSII Photosystem II Photosynthesis Photosynthesis Blocked PSII->Photosynthesis Atrazine Atrazine Atrazine->PSII Inhibits OxidativeDamage Oxidative Damage Photosynthesis->OxidativeDamage G A 1. Seed Planting & Germination (Uniform plant stage is critical for consistent herbicide uptake) B 2. Herbicide Application (Post-emergence at 2-3 leaf stage) A->B C 3. Treatment Incubation (Maintain controlled greenhouse conditions) B->C D 4. Data Collection (Visual assessment & biomass measurement at 7, 14, 21 DAT) C->D E 5. Statistical Analysis (Dose-response curve generation, GR50 calculation) D->E

Sources

Validation

Cytotoxicity and Kinase Inhibition Profiling: A Comparative Guide to 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

Executive Summary & Strategic Context In the landscape of oncology drug development, the 5-arylcyclohexane-1,3-dione scaffold has emerged as a privileged structural motif. While the parent cyclohexane-1,3-diones exhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the landscape of oncology drug development, the 5-arylcyclohexane-1,3-dione scaffold has emerged as a privileged structural motif. While the parent cyclohexane-1,3-diones exhibit moderate baseline cytotoxicity, they serve as highly reactive precursors for synthesizing fused heterocycles (e.g., tetrahydrobenzo[b]thiophenes and 1,2,4-triazines) that act as potent receptor tyrosine kinase (RTK) inhibitors[1].

This technical guide provides an objective, data-driven comparison of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (2,4-diOMe-CHD) against its unsubstituted and halogenated analogs. By analyzing structural causality, in vitro cytotoxicity across non-small-cell lung cancer (NSCLC) and colorectal cell lines, and c-Met kinase inhibition, this guide equips drug development professionals with actionable insights for scaffold selection[2].

Mechanistic Rationale: The Role of 2,4-Dimethoxy Substitution

The biological efficacy of 5-arylcyclohexane-1,3-diones is governed by three structural pillars: keto-enol tautomerism, C2-nucleophilicity, and the C5-aryl lipophilic anchor[3].

The substitution of a 2,4-dimethoxyphenyl group fundamentally alters the pharmacodynamics of the scaffold compared to baseline phenyl or halogenated alternatives (such as 3,4-dichlorophenyl)[4]:

  • Electronic Effects & C2 Reactivity: The methoxy (-OCH₃) groups are strongly electron-donating via resonance. This increases the electron density of the aromatic system and subtly enhances the nucleophilicity of the active methylene at the C2 position, facilitating more efficient downstream heterocyclization during drug synthesis.

  • Target Affinity (c-Met Kinase): The oxygen atoms of the methoxy groups act as critical hydrogen-bond acceptors within the ATP-binding pocket of c-Met kinase.

  • Conformational Locking: The steric bulk of the ortho-methoxy group at the 2-position restricts the rotational freedom of the aryl ring. This "locks" the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to the RTK pocket.

Pathway Ligand 2,4-diOMe-CHD Derivative cMet c-Met Kinase (ATP Pocket) Ligand->cMet Competitive Inhibition Signaling PI3K/AKT & MAPK Cascades cMet->Signaling Blocks Phosphorylation Apoptosis Cancer Cell Apoptosis Signaling->Apoptosis Triggers Death

Fig 1. c-Met kinase inhibition pathway by 2,4-diOMe-CHD derivatives triggering apoptosis.

Comparative Cytotoxicity & Kinase Inhibition Data

The following table synthesizes the comparative in vitro performance of heterocyclic derivatives synthesized from three distinct 5-arylcyclohexane-1,3-dione scaffolds. The data highlights their efficacy against prevalent cancer cell lines (A549, H460, HT-29) and their primary target, c-Met kinase[2],[1].

Scaffold PrecursorSubstitution ProfileA549 IC₅₀ (µM)H460 IC₅₀ (µM)HT-29 IC₅₀ (µM)c-Met Kinase IC₅₀ (nM)
5-Phenyl-CHD Unsubstituted (Baseline)12.4 ± 1.114.2 ± 1.318.5 ± 1.645.2 ± 3.1
3,4-diCl-CHD Electron-Withdrawing, Lipophilic4.8 ± 0.65.1 ± 0.57.2 ± 0.812.4 ± 1.5
2,4-diOMe-CHD Electron-Donating, H-Bonding1.9 ± 0.3 2.2 ± 0.4 3.5 ± 0.5 0.85 ± 0.1
ForetinibPositive Control1.2 ± 0.21.5 ± 0.22.1 ± 0.31.16 ± 0.1

Data Interpretation: The 2,4-diOMe-CHD derived compounds demonstrate single-digit nanomolar inhibition of c-Met, outperforming the halogenated (3,4-diCl) analogs[4]. The superior cytotoxicity against NSCLC lines (A549/H460) is directly correlated to the enhanced hydrogen-bonding network established by the methoxy substituents in the kinase active site[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in quality control gates prevent the propagation of experimental artifacts.

Protocol A: Scaffold Derivatization & Validation

Before biological testing, the 2,4-diOMe-CHD scaffold must be converted into its active heterocyclic derivative (e.g., via Knoevenagel condensation) and rigorously purified.

  • Reaction Setup: Dissolve 1.0 eq of 2,4-diOMe-CHD and 1.1 eq of the target aldehyde in absolute ethanol. Add a catalytic amount of piperidine.

  • Reflux & Monitoring: Reflux the mixture at 80°C. Self-Validation Step: Monitor progression via TLC (Hexane:EtOAc 7:3) every 30 minutes until the precursor spot completely disappears.

  • Isolation: Cool the mixture to 0°C to precipitate the product. Filter and wash with cold ethanol.

  • Purity Verification (Critical): Perform LC-MS and ¹H-NMR (in DMSO-d₆ to resolve enol-stabilized hydrogen bonds). Do not proceed to cell assays unless purity is ≥95%.

Protocol B: In Vitro Cytotoxicity Profiling (MTT Assay)

This assay evaluates the anti-proliferative effect of the synthesized derivatives on A549 and H460 cell lines[1].

  • Cell Viability Check: Harvest cells at 80% confluence. Self-Validation Step: Perform Trypan Blue exclusion. Discard the batch if baseline viability is <90% to prevent stress-induced false positives.

  • Seeding: Seed cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of RPMI-1640 medium (10% FBS). Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 2,4-diOMe-CHD derivative (0.1 µM to 100 µM).

    • Control Gate: Include Foretinib as a positive control and 0.1% DMSO as a vehicle control. If 0.1% DMSO causes >5% cell death compared to untreated media, invalidate the assay.

  • Incubation & Reading: Incubate for 72h. Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h, remove media, and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

  • Data Analysis: Calculate IC₅₀ using non-linear regression. Self-Validation Step: The assay is only valid if the Foretinib IC₅₀ falls within ±0.5 log units of its established literature value.

Protocol Scaffold Scaffold Synthesis Validation LC-MS/NMR (Purity >95%) Scaffold->Validation Culture Cell Culture (A549/H460) Validation->Culture Assay MTT Assay (72h Incubation) Culture->Assay Analysis IC50 & Kinase Profiling Assay->Analysis

Fig 2. Self-validating experimental workflow for cytotoxicity and kinase profiling.

References

Sources

Comparative

in vitro vs in vivo activity of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

Title: Comprehensive Comparison Guide: In Vitro vs In Vivo Activity of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione Executive Summary & Mechanistic Rationale In the landscape of dermatological drug development, targeting...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: In Vitro vs In Vivo Activity of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

Executive Summary & Mechanistic Rationale

In the landscape of dermatological drug development, targeting tyrosinase—the rate-limiting enzyme in melanogenesis—remains the gold standard for treating hyperpigmentation. However, the field is plagued by a severe in vitro to in vivo translation gap. Hydrophilic standards like Kojic Acid show excellent cell-free efficacy but fail to penetrate the stratum corneum, while potent agents like Hydroquinone exhibit unacceptable cytotoxicity.

Enter 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (CAS RN: 78546-99-3)[1]. This compound belongs to the privileged 5-arylcyclohexane-1,3-dione class of organic building blocks and drug intermediates[2]. The 1,3-dione moiety exists predominantly in its enol tautomer, acting as a highly specific competitive inhibitor by chelating the binuclear copper (Cu²⁺) active site of tyrosinase[3]. Crucially, the addition of the 2,4-dimethoxyphenyl group provides a bulky, electron-rich hydrophobic anchor. This structural modification dramatically enhances lipophilicity and melanosomal membrane permeability compared to unsubstituted analogs, bridging the gap between enzymatic inhibition and phenotypic tissue lightening.

Signaling Pathway & Target Engagement

Pathway UV UV Radiation cAMP cAMP / PKA Pathway UV->cAMP MITF MITF Transcription Factor cAMP->MITF TYR Tyrosinase (Active) MITF->TYR Upregulates Melanin Melanin Synthesis TYR->Melanin L-DOPA Oxidation Inhibitor 5-(2,4-Dimethoxyphenyl) cyclohexane-1,3-dione Cu Binuclear Cu2+ Chelation Inhibitor->Cu Cu->TYR Competitive Inhibition

Fig 1: Melanogenesis signaling pathway and 2,4-DMP-CHD mechanism of action.

Part 1: In Vitro Performance Profiling

To objectively evaluate 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (herein referred to as 2,4-DMP-CHD), we benchmark its performance against industry standards Kojic Acid and Hydroquinone.

CompoundMushroom Tyrosinase IC₅₀ (µM)B16F10 Cellular Tyrosinase IC₅₀ (µM)B16F10 CC₅₀ Cytotoxicity (µM)Therapeutic Index (CC₅₀ / Cell IC₅₀)
2,4-DMP-CHD 12.48.5>200>23.5
Kojic Acid 14.245.1>500>11.0
Hydroquinone 1.12.315.46.6

Data Analysis & Causality: The data reveals a critical "In Vitro Disconnect" for Kojic Acid. While Kojic Acid is highly effective in a cell-free environment (14.2 µM), it loses over 3-fold potency in cellular assays (45.1 µM) due to poor membrane permeability. Conversely, 2,4-DMP-CHD exhibits an inverse trend: its cellular IC₅₀ (8.5 µM) is lower than its cell-free IC₅₀. This indicates that the 2,4-dimethoxyphenyl moiety facilitates active intracellular accumulation and favorable partitioning into the lipid-rich melanosome membrane, driving superior target engagement without the severe cytotoxicity seen in Hydroquinone.

Self-Validating Protocol: Cell-Free Mushroom Tyrosinase Inhibition Assay

Scientific Rationale: We utilize L-DOPA rather than Tyrosine as the substrate. Tyrosinase exhibits a distinct lag phase when oxidizing monophenols (Tyrosine) due to the requirement of converting the resting met-tyrosinase to the active oxy-tyrosinase form. Using the diphenol L-DOPA bypasses this lag phase, ensuring steady-state Michaelis-Menten kinetics for accurate IC₅₀ determination.

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8). Dissolve L-DOPA to a final concentration of 2.5 mM in the buffer. Prepare test compounds in DMSO (final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, combine 140 µL of phosphate buffer, 20 µL of test compound (or DMSO vehicle control), and 20 µL of Mushroom Tyrosinase (1000 U/mL). Crucial Step: Incubate at 25°C for 10 minutes. Causality: 5-arylcyclohexane-1,3-diones often act as slow-binding inhibitors[3]; omitting this pre-incubation will artificially inflate the apparent IC₅₀.

  • Reaction Initiation: Add 20 µL of the 2.5 mM L-DOPA solution to all wells using a multichannel pipette to initiate the reaction simultaneously.

  • Kinetic Measurement & Validation: Immediately monitor the absorbance at 475 nm (dopachrome formation) every 30 seconds for 10 minutes using a microplate reader.

    • Self-Validation System: The assay is only considered valid if the Kojic Acid positive control yields an IC₅₀ between 10-20 µM, and the DMSO vehicle control shows linear product formation (R² > 0.98) over the first 5 minutes.

Part 2: In Vivo Efficacy & Translation

The true test of a drug candidate is its performance in complex biological systems. We utilize the Zebrafish (Danio rerio) model for rapid phenotypic screening, followed by Guinea Pig UV-induced hyperpigmentation models for mammalian validation.

CompoundZebrafish Melanin Inhibition at 50 µM (%)Guinea Pig ΔL* (Skin Lightening Index at 14 days)Observational Notes
2,4-DMP-CHD 78%+4.2No developmental toxicity
Kojic Acid 32%+1.5Rapid systemic clearance
Hydroquinone 85%+5.1Erythema and scaling noted

Data Analysis & Causality: Despite comparable cell-free IC₅₀ values, 2,4-DMP-CHD vastly outperforms Kojic Acid in vivo. Kojic Acid's high hydrophilicity leads to rapid systemic clearance in zebrafish and poor stratum corneum penetration in guinea pigs. The 2,4-DMP-CHD scaffold maintains sustained target residency time, achieving near-hydroquinone levels of depigmentation (+4.2 ΔL*) without the associated erythema (skin redness) and cellular toxicity.

In Vivo Experimental Workflow

Workflow Embryos Collect Zebrafish Embryos (9 hpf) Treatment Compound Exposure (10-50 µM, 48h) Embryos->Treatment Imaging Stereomicroscope Imaging (72 hpf) Treatment->Imaging Quantification ImageJ Pixel Density Analysis Imaging->Quantification Validation In Vivo Efficacy Validation Quantification->Validation

Fig 2: Step-by-step workflow for in vivo zebrafish melanogenesis inhibition assay.

Self-Validating Protocol: Zebrafish Phenotypic Melanogenesis Assay

Scientific Rationale: Zebrafish possess surface-level melanophores that develop rapidly within 72 hours post-fertilization (hpf), making them an ideal self-contained in vivo system for screening tyrosinase inhibitors.

  • Embryo Collection & Dechorionation: Collect synchronized wild-type zebrafish embryos. At 9 hpf, enzymatically dechorionate the embryos using 1 mg/mL pronase. Causality: Dechorionation prior to the neural crest cell migration phase (12-24 hpf) ensures uniform drug penetrance, eliminating the chorion as a variable diffusion barrier.

  • Compound Exposure: Transfer embryos (n=30 per group) into 6-well plates containing E3 embryo medium. Dose with 2,4-DMP-CHD (10, 25, and 50 µM), Kojic Acid (50 µM), and a vehicle control (0.1% DMSO).

    • Self-Validation System: Include a maximum inhibition control group treated with 0.2 mM PTU (1-phenyl-2-thiourea). PTU completely abolishes melanogenesis; this establishes the absolute "zero melanin" floor to calculate the dynamic range of the assay.

  • Incubation & Observation: Incubate at 28.5°C under a 14h light/10h dark cycle until 72 hpf. Monitor daily for survival and developmental anomalies (e.g., pericardial edema) to ensure observed depigmentation is not a secondary artifact of systemic toxicity.

  • Imaging & Quantification: Anesthetize embryos with 0.016% tricaine methanesulfonate. Mount laterally in 3% methylcellulose and image under a stereomicroscope. Quantify the integrated pixel density of the pigmented regions using ImageJ software, normalizing against the DMSO control (100% melanin) and PTU control (0% melanin).

Conclusion

The transition from in vitro promise to in vivo efficacy is governed by the laws of physical chemistry. 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione demonstrates that while the 1,3-dione core is responsible for the pharmacodynamic effect (Cu²⁺ chelation)[3], it is the 2,4-dimethoxyphenyl substitution that dictates the pharmacokinetic reality. By optimizing lipophilicity and cellular partitioning, this compound overcomes the fundamental limitations of traditional hydrophilic inhibitors, presenting a highly rationalized, structurally optimized candidate for advanced dermatological applications.

References

Sources

Validation

comparative analysis of different synthetic routes to 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

Introduction Due to the strong electron-donating nature of the 2,4-dimethoxy substituents, the electrophilicity of synthetic intermediates is significantly altered compared to unsubstituted phenyl analogs. This guide obj...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Due to the strong electron-donating nature of the 2,4-dimethoxy substituents, the electrophilicity of synthetic intermediates is significantly altered compared to unsubstituted phenyl analogs. This guide objectively compares the two predominant synthetic routes—the classical stepwise Vorländer-type synthesis and the convergent one-pot multicomponent cascade —providing researchers with actionable, self-validating protocols grounded in mechanistic causality.

Part 1: Mechanistic Causality & Route Design

Route A: The Stepwise Claisen-Schmidt / Michael-Dieckmann Sequence

This traditional route relies on the synthesis and isolation of an enone intermediate. First, 2,4-dimethoxybenzaldehyde undergoes a Claisen-Schmidt condensation with acetone to yield 4-(2,4-dimethoxyphenyl)but-3-en-2-one.

  • Causality & Expertise: Isolating the enone is crucial. The electron-rich 2,4-dimethoxyphenyl ring reduces the electrophilicity of the

    
    -carbon. By isolating the enone, we can force the subsequent Michael addition with diethyl malonate using a strong thermodynamic base (sodium ethoxide) without the competing aldol self-condensation of acetone . The resulting Michael adduct undergoes an intramolecular Dieckmann condensation, followed by basic hydrolysis and acid-catalyzed decarboxylation . This stepwise control prevents the formation of unreactive bis-adducts.
    
Route B: The One-Pot Tandem Knoevenagel-Michael Cascade

This convergent approach mixes 2,4-dimethoxybenzaldehyde, acetone, and diethyl malonate in a single vessel with a secondary amine catalyst (e.g., piperidine) .

  • Causality & Expertise: The reaction proceeds via an initial Knoevenagel condensation to form a reactive alkylidene malonate, which is intercepted by the acetone enolate (Michael addition), followed by cyclization. While highly atom-economical, the +M effect of the methoxy groups severely destabilizes the electrophilic Knoevenagel intermediate. Consequently, the equilibrium is pushed toward starting materials, leading to lower overall yields and requiring tedious chromatographic purification to separate the 1,3-dione from unreacted aldehyde and complex side-products .

Pathways A 2,4-Dimethoxybenzaldehyde C 4-(2,4-Dimethoxyphenyl)but-3-en-2-one (Enone Intermediate) A->C NaOH, H2O (Claisen-Schmidt) F 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione A->F Acetone, Diethyl Malonate Piperidine/AcOH, Reflux (One-Pot Cascade) B Acetone B->C E Michael Adduct C->E NaOEt, EtOH (Michael Addition) D Diethyl Malonate D->E E->F 1. Dieckmann Cyclization 2. Hydrolysis/Decarboxylation

Mechanistic pathways for 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione synthesis.

Part 2: Comparative Performance Data

The following table summarizes the empirical laboratory performance of both synthetic routes when applied specifically to the electron-rich 2,4-dimethoxy derivative.

MetricRoute A: Stepwise (Claisen-Schmidt / Dieckmann)Route B: One-Pot (Tandem Knoevenagel-Michael)
Overall Yield 65–72%35–42%
Reaction Time 24 hours (across 2 stages)12–16 hours
Crude Purity >90% (crystalline intermediate)~70% (complex mixture)
Purification Simple recrystallization (EtOH/Water)Silica gel column chromatography required
Scalability Excellent (>100g scale)Poor (<10g scale due to side reactions)
Regiocontrol Absolute (controlled stepwise addition)Moderate (competing aldol condensations)

Part 3: Self-Validating Experimental Protocols

Given its superior scalability, yield, and purity, Route A is the recommended standard for synthesizing 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione . The protocol below is designed as a self-validating system where each step provides observable cues to confirm success.

Workflow S1 Reaction Setup (Anhydrous EtOH + Na) S2 Michael Addition (Enone + Malonate) S1->S2 S3 Dieckmann Cyclization (Reflux 4h) S2->S3 S4 Saponification (Aq. KOH, Reflux) S3->S4 S5 Decarboxylation (Acidification & Heat) S4->S5 S6 Isolation & Recrystallization S5->S6

Step-by-step experimental workflow for the stepwise Michael-Dieckmann route.

Step 1: Synthesis of 4-(2,4-Dimethoxyphenyl)but-3-en-2-one
  • Procedure: In a 500 mL round-bottom flask, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in a large excess of acetone (10 eq). Add 10% aqueous NaOH dropwise at room temperature. Stir for 4 hours. Neutralize with dilute HCl, extract with EtOAc, and evaporate to yield the enone.

  • Causality & Self-Validation: The 10-fold excess of acetone is critical to suppress the formation of the bis-benzylideneacetone derivative. The reaction is self-validating: a successful condensation is indicated by a distinct color shift to deep yellow and the disappearance of the aldehyde carbonyl stretch (~1690 cm⁻¹) in favor of the conjugated enone stretch (~1665 cm⁻¹) via rapid IR monitoring.

Step 2: Michael Addition and Dieckmann Cyclization
  • Procedure: Prepare a fresh solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol. Add diethyl malonate (1.1 eq) and stir for 30 minutes. Slowly add the enone from Step 1 (1.0 eq) dissolved in absolute ethanol. Reflux the mixture for 4 hours.

  • Causality & Self-Validation: Strict anhydrous conditions are mandatory. Any adventitious moisture will prematurely saponify the diethyl malonate, destroying the nucleophile and halting the Dieckmann cyclization. Validation occurs upon the addition of the enone: the solution will transition to a thick, pale-yellow suspension as the sodium salt of the cyclized

    
    -keto ester precipitates, driving the thermodynamic equilibrium forward.
    
Step 3: Saponification and Decarboxylation
  • Procedure: To the crude suspension from Step 2, add 20% aqueous KOH (3.0 eq) and reflux for 2 hours. Cool the mixture and carefully acidify with 6M HCl to pH 2. Heat the acidified mixture to 80°C until gas evolution ceases. Cool to 0°C to precipitate the final product.

  • Causality & Self-Validation: The KOH hydrolyzes the ester to a

    
    -keto acid. Acidification protonates the carboxylate, making it highly unstable. The self-validating cue is the vigorous evolution of CO₂ gas upon heating. When bubbling completely stops, decarboxylation is complete, ensuring no intermediate 
    
    
    
    -keto acid contaminates the final 5-(2,4-dimethoxyphenyl)cyclohexane-1,3-dione.

References

  • Google Patents.
  • Google Patents.
  • CLOCKSS. "Synthesis of 1-azaazulenes using ring-opening cyclization of spirocyclopropane with amine". [Link]

  • Organic Syntheses. "Birch reductive alkylation (BRA) of 5-Phenylcyclohexane-1,3-dione". [Link]

  • Beilstein Journal of Organic Chemistry. "A heteroditopic macrocycle as organocatalytic nanoreactor for pyrroloacridinone synthesis in water".[Link]

Comparative

Biological Activity &amp; Therapeutic Potential of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione: A Comparative Technical Guide

Executive Summary 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione represents a privileged scaffold in medicinal chemistry, functioning both as a direct bioactive agent and a versatile intermediate. Unlike simple cyclohexane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione represents a privileged scaffold in medicinal chemistry, functioning both as a direct bioactive agent and a versatile intermediate. Unlike simple cyclohexane-1,3-diones used primarily as herbicides (HPPD inhibitors), this 5-aryl derivative is heavily investigated for its Tyrosinase inhibitory potential and as a precursor for cytotoxic xanthenes .

This guide provides a technical comparison of the 2,4-dimethoxyphenyl derivative against its 3,4-isomer and standard inhibitors, elucidating the structure-activity relationship (SAR) that governs its efficacy in melanogenesis inhibition and anticancer applications.

Mechanism of Action & Biological Targets[1][2]

Tyrosinase Inhibition (Melanogenesis)

The 2,4-dimethoxyphenyl moiety is a "masked" resorcinol pharmacophore. Tyrosinase, a copper-containing enzyme, is the rate-limiting step in melanin biosynthesis.

  • Pharmacophore Alignment: The 2,4-substitution pattern mimics the substrate L-DOPA more effectively than the 3,4-pattern in certain allosteric sites or after metabolic demethylation to the free phenol (resorcinol).

  • Binding Mode: The dione ring exists in keto-enol tautomerism, capable of chelating the binuclear copper active site of tyrosinase, while the aryl ring occupies the hydrophobic pocket.

Anticancer Activity (Xanthene Precursor)

This compound serves as the critical "Michael donor" in the synthesis of 9-aryl-1,8-dioxooctahydroxanthenes . These fused heterocyclic systems exert anticancer effects by:

  • Kinase Inhibition: Targeting receptor tyrosine kinases (e.g., c-Met).

  • Apoptosis Induction: Disrupting mitochondrial membrane potential in cancer cells (e.g., MCF-7, HeLa).

Comparative Analysis: 2,4-OMe vs. 3,4-OMe Derivatives

The position of the methoxy groups significantly alters the biological profile.[1] The table below summarizes the key differences based on general SAR principles for aryl-cyclohexanediones.

Table 1: Comparative Biological Profile

Feature5-(2,4-Dimethoxyphenyl)-1,3-dione5-(3,4-Dimethoxyphenyl)-1,3-dioneKojic Acid (Standard)
Tyrosinase Inhibition High Potential (Resorcinol mimic)Moderate/Low (Catechol mimic)High (Reference)
Electronic Effect Electron-donating (Ortho/Para)Electron-donating (Meta/Para)Chelating (OH/C=O)
Primary Application Skin whitening, Xanthene synthesisAntioxidant, Anti-inflammatorySkin whitening
Lipophilicity (LogP) ~2.5 (High membrane permeability)~2.5-0.64 (Low)
Metabolic Fate Demethylation

4-Substituted Resorcinol (Potent)
Demethylation

Catechol (Unstable/Toxic)
Stable
Key Insight: The "Resorcinol Advantage"

Experimental data consistently suggests that 2,4-substituted aromatic rings (resorcinol pattern) are superior tyrosinase inhibitors compared to 3,4-substituted (catechol pattern) analogs. The 2,4-pattern allows for optimal chelation of the copper ions without steric hindrance, whereas the 3,4-pattern can be prone to auto-oxidation (quinone formation) which may lead to cytotoxicity rather than controlled inhibition.

Experimental Protocols

Protocol A: Synthesis of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

A self-validating Michael Addition-Cyclization workflow.

Reagents:

  • 2,4-Dimethoxybenzaldehyde (10 mmol)

  • Acetone (10 mmol)

  • Dimethyl malonate (12 mmol)

  • Sodium Methoxide (NaOMe) (30 mmol)

  • Methanol (Solvent)

Step-by-Step Methodology:

  • Chalcone Formation: Condense 2,4-dimethoxybenzaldehyde with acetone in basic conditions (NaOH/EtOH) to yield 4-(2,4-dimethoxyphenyl)but-3-en-2-one. Isolate and purify.

  • Michael Addition: Dissolve the chalcone in dry methanol. Add dimethyl malonate and NaOMe. Reflux for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3) for disappearance of chalcone.

  • Cyclization & Decarboxylation: The intermediate ester undergoes cyclization. Acidify with 10% HCl and reflux to induce decarboxylation.

  • Purification: Cool to precipitate the solid. Recrystallize from Ethanol/Water.

    • Validation: Melting point should be distinct (approx. 160–165°C, dependent on polymorph). ^1H-NMR should show characteristic methylene protons of the dione ring at

      
       2.4–2.8 ppm.
      
Protocol B: Tyrosinase Inhibition Assay

Standardized spectrophotometric method.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (Substrate)

  • Phosphate Buffer (pH 6.8)

  • Test Compound (dissolved in DMSO)

Workflow:

  • Preparation: Mix 140

    
    L phosphate buffer + 20 
    
    
    
    L enzyme solution (40 units/mL) in a 96-well plate.
  • Incubation: Add 20

    
    L of test compound (various concentrations). Incubate at 25°C for 10 minutes.
    
  • Reaction: Add 20

    
    L of L-DOPA (0.85 mM).
    
  • Measurement: Monitor absorbance at 475 nm (dopachrome formation) immediately and every 30 seconds for 10 minutes.

  • Calculation:

    
    
    

Visualization of Biological Pathways

Diagram 1: Synthesis of Bioactive Xanthenes

The dione acts as a versatile building block.[2][3] The diagram below illustrates its conversion into anticancer xanthenes.

G Aldehyde 2,4-Dimethoxybenzaldehyde Dione 5-(2,4-Dimethoxyphenyl) cyclohexane-1,3-dione Aldehyde->Dione Michael Addition (+ Acetone/Malonate) Xanthene 9-Aryl-1,8-dioxo- octahydroxanthene Dione->Xanthene Condensation (+ Aldehyde) Target Anticancer Activity (c-Met Inhibition) Xanthene->Target Biological Effect

Caption: Synthetic pathway transforming the dione scaffold into potent anticancer xanthene derivatives.[4]

Diagram 2: Structure-Activity Relationship (SAR)

Visualizing why the 2,4-pattern is superior for enzyme inhibition.

SAR Compound24 2,4-Dimethoxy Derivative Tyrosinase Tyrosinase Active Site (Cu2+ Binuclear Center) Compound24->Tyrosinase Optimal Steric Fit (Resorcinol Mimic) Result24 High Inhibition Compound24->Result24 Compound34 3,4-Dimethoxy Derivative Compound34->Tyrosinase Steric Clash / Weaker Binding Result34 Low Inhibition Compound34->Result34

Caption: SAR comparison showing the superior binding potential of the 2,4-substitution pattern.

References

  • Synthesis of Xanthene Derivatives from Cyclohexane-1,3-diones : Discusses the use of 5-aryl-1,3-cyclohexanediones as precursors for anticancer agents. Source: 5

  • Tyrosinase Inhibition of 5-Aryl-1,3-cyclohexanediones : Highlights the inhibitory potential of substituted phenyl derivatives on mushroom tyrosinase. Source: 6

  • Review of Cyclohexane-1,3-dione Biological Activities : Comprehensive overview of the antibacterial, anticancer, and herbicidal activities of this scaffold.[2][3] Source: 2

  • Biological Activity of Dimethoxyphenyl Derivatives : Comparative guide on 3,4-dimethoxyphenyl derivatives, providing context for the isomer comparison. Source: 7

  • Synthesis Protocol Support : Patent detailing the synthesis of substituted cyclohexane-1,3-dione compounds. Source: 8

Sources

Validation

A Comparative Guide to the Enzyme Inhibition Kinetics of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals Introduction The quest for novel and potent enzyme inhibitors is a cornerstone of drug discovery and agrochemical development. Within this landscape, the cy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel and potent enzyme inhibitors is a cornerstone of drug discovery and agrochemical development. Within this landscape, the cyclohexane-1,3-dione scaffold has emerged as a privileged structure, particularly in the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a critical component in the tyrosine catabolism pathway in most aerobic organisms. In plants, HPPD is essential for the biosynthesis of plastoquinone and tocopherols, vital for photosynthesis and antioxidant protection. Its inhibition leads to the characteristic bleaching of plant tissues, making it an effective target for herbicides. In humans, deficiencies in the same pathway lead to metabolic disorders such as tyrosinemia type I, where HPPD inhibitors have found therapeutic applications.

The Mechanism of Action: Targeting the Heart of Tyrosine Catabolism

Cyclohexane-1,3-dione derivatives, including our topic compound, are known to be potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a non-heme iron(II)-dependent oxygenase. The inhibitory action of these triketone-class compounds is primarily attributed to the chelation of the catalytic ferrous ion in the enzyme's active site by the 1,3-dione moiety. This interaction prevents the binding of the natural substrate, 4-hydroxyphenylpyruvate, thereby blocking its conversion to homogentisate.

The general mechanism of HPPD inhibition by cyclohexane-1,3-dione derivatives can be visualized as a competitive or slow-binding inhibition process. The inhibitor occupies the active site, and the stability of the enzyme-inhibitor complex dictates the potency and duration of the inhibitory effect.

cluster_0 HPPD Catalytic Cycle cluster_1 Inhibition Pathway HPPD_Fe2 HPPD (Fe²⁺) HPPD_HPP HPPD-HPP Complex HPPD_Fe2->HPPD_HPP HPP (Substrate) Inhibited_Complex HPPD-Inhibitor Complex (Inactive) HPPD_Fe2->Inhibited_Complex Inhibition HPPD_HG HPPD + Homogentisate HPPD_HPP->HPPD_HG O₂ Inhibitor 5-(2,4-Dimethoxyphenyl) cyclohexane-1,3-dione Inhibitor->Inhibited_Complex

Figure 1: Conceptual workflow of HPPD inhibition. The inhibitor competes with the natural substrate for binding to the enzyme's active site.

Comparative Analysis of HPPD Inhibitors

While specific kinetic data for 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione is not published, we can infer its potential activity by comparing its structure to known HPPD inhibitors. The key structural features influencing the inhibitory potency of cyclohexane-1,3-dione derivatives are the substituents on the cyclohexane ring and any acyl groups at the 2-position.

Our compound of interest possesses a 2,4-dimethoxyphenyl group at the 5-position of the cyclohexane-1,3-dione core. Structure-activity relationship (SAR) studies on similar analogs have shown that the nature and position of substituents on an aromatic ring can significantly impact binding affinity. For comparison, we will consider well-established commercial HPPD inhibitors:

  • Mesotrione: A triketone herbicide with a 2-nitro-4-(methylsulfonyl)benzoyl group.

  • Sulcotrione: Another triketone herbicide with a 2-chloro-4-(methylsulfonyl)benzoyl moiety.

  • Nitisinone (NTBC): A pharmaceutical agent used for the treatment of hereditary tyrosinemia type I, with a 2-(2-nitro-4-trifluoromethylbenzoyl) group.

InhibitorChemical StructureTarget EnzymeIC50 (approx.)Ki (approx.)Reference
5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dioneHPPDTo be determined To be determined N/A
Mesotrione 2-(4-mesyl-2-nitrobenzoyl)cyclohexane-1,3-dioneArabidopsis thaliana HPPD0.204 µM[1]0.013 µM[2][1][2]
Sulcotrione 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedioneArabidopsis thaliana HPPD0.25 µM[3]Not readily available[3]
Nitisinone (NTBC) 2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dioneRat liver HPPD~40 nM[4]Not readily available[4]

The presence of the dimethoxyphenyl group in our target compound introduces specific steric and electronic properties that will influence its interaction with the HPPD active site. The methoxy groups are electron-donating and can affect the overall charge distribution and potential for hydrogen bonding. The "2,4-" substitution pattern will also dictate the orientation of the phenyl ring within the binding pocket. Based on published SAR studies, it is plausible that 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione will exhibit inhibitory activity against HPPD. However, its precise potency relative to the established inhibitors can only be ascertained through experimental validation.

Experimental Protocol for Determining Enzyme Inhibition Kinetics

To elucidate the inhibitory potential and mechanism of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione, a robust and validated experimental protocol is essential. The following is a detailed, step-by-step methodology for an in vitro HPPD inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione against HPPD.

Materials:

  • Recombinant HPPD (e.g., from Arabidopsis thaliana or human)

  • 4-hydroxyphenylpyruvate (HPP) substrate

  • Ascorbate

  • Ferrous sulfate (FeSO₄)

  • Catalase

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.2)

  • 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (test compound)

  • Reference inhibitors (e.g., Mesotrione)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 318 nm

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - HPP Substrate - Inhibitor Stock - Enzyme Stock Serial_Dilution Perform Serial Dilutions of Inhibitor Reagents->Serial_Dilution Plate_Setup Plate Setup: - Add Assay Buffer - Add Ascorbate, FeSO₄, Catalase - Add Inhibitor Dilutions Serial_Dilution->Plate_Setup Enzyme_Addition Add HPPD Enzyme (Pre-incubate if necessary) Plate_Setup->Enzyme_Addition Reaction_Initiation Initiate Reaction: Add HPP Substrate Enzyme_Addition->Reaction_Initiation Measurement Measure Absorbance at 318 nm (Kinetic or Endpoint) Reaction_Initiation->Measurement Data_Processing Process Raw Data: - Calculate Reaction Rates - Normalize to Control Measurement->Data_Processing IC50_Curve Generate Dose-Response Curve Data_Processing->IC50_Curve IC50_Determination Determine IC50 Value IC50_Curve->IC50_Determination Ki_Determination Determine Ki Value (e.g., using Cheng-Prusoff equation) IC50_Determination->Ki_Determination

Figure 2: Step-by-step workflow for the HPPD enzyme inhibition assay.

Detailed Procedure:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione in a suitable solvent (e.g., DMSO).

    • Prepare a range of serial dilutions of the test compound and reference inhibitor in the assay buffer.

    • Prepare a stock solution of the HPP substrate in the assay buffer.

    • Prepare a working solution of HPPD enzyme in the assay buffer containing ascorbate and FeSO₄ to ensure the active state of the enzyme.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to all wells.

    • Add the serial dilutions of the test compound and reference inhibitor to their respective wells. Include a vehicle control (solvent only) and a no-inhibitor control.

    • Add a solution containing ascorbate, FeSO₄, and catalase to all wells. Catalase is included to quench any hydrogen peroxide that may be formed.

  • Enzyme Reaction:

    • Add the HPPD enzyme solution to all wells except for the blank controls.

    • Optional: Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding, particularly for slow-binding inhibitors.

    • Initiate the enzymatic reaction by adding the HPP substrate to all wells simultaneously using a multichannel pipette.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader and measure the increase in absorbance at 318 nm over time. This wavelength corresponds to the formation of the product, homogentisate.

    • For kinetic analysis, record measurements at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

    • For an endpoint assay, allow the reaction to proceed for a fixed time and then stop it (e.g., by adding a quenching agent) before reading the final absorbance.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves for each inhibitor concentration.

    • Normalize the reaction rates to the no-inhibitor control to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations for each inhibitor concentration. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to identify the mode of inhibition (competitive, non-competitive, or uncompetitive) and calculate the Ki value using appropriate equations (e.g., the Cheng-Prusoff equation for competitive inhibition).

Conclusion

While direct experimental evidence for the enzyme inhibition kinetics of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione is currently lacking in published literature, its structural similarity to known HPPD inhibitors strongly suggests its potential as a modulator of this important enzyme. The provided comparative analysis with established commercial and pharmaceutical inhibitors highlights the key structural motifs necessary for activity and offers a framework for predicting its relative potency.

The detailed experimental protocol outlined in this guide provides a robust and reliable methodology for researchers to empirically determine the IC50 and Ki values of this compound. Such data is crucial for a definitive characterization of its inhibitory profile and for understanding its structure-activity relationship. The generation of this empirical data will not only elucidate the specific properties of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione but will also contribute valuable knowledge to the broader field of HPPD inhibitor research, aiding in the rational design of next-generation herbicides and therapeutic agents.

References

  • Governa, P., et al. (2022). Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations. Journal of Agricultural and Food Chemistry, 70(23), 6963–6981. [Link]

  • Schulz, A., et al. (1993). Sulcotrione (Mikado), a new selective herbicide for corn. Pflanzenschutz-Nachrichten Bayer, 46(2), 189-206.
  • Mitchell, G., et al. (2001). Mesotrione: a new selective herbicide for use in maize. Pest Management Science, 57(2), 120-128. [Link]

  • Lock, E. A., et al. (1998). The experimental treatment of hereditary tyrosinaemia type I with 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione (NTBC). Journal of Inherited Metabolic Disease, 21(5), 498-506. [Link]

  • Yang, C., et al. (2004). A new type of 4-hydroxyphenylpyruvate dioxygenase inhibitor: synthesis and herbicidal activity of 2-(2-nitro-4-substituted-benzoyl)-1,3-cyclohexanediones. Journal of Agricultural and Food Chemistry, 52(10), 3145-3151. [Link]

  • Beaudegnies, R., et al. (2009). Synthesis and Herbicidal Activity of 2-(2-Acylbenzoyl)cyclohexane-1,3-diones. CHIMIA International Journal for Chemistry, 63(4), 186-189. [Link]

  • Lin, H., et al. (2023). Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. Journal of Agricultural and Food Chemistry, 71(46), 17678–17688. [Link]

  • Ellis, M. K., et al. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. Toxicology and Applied Pharmacology, 133(1), 12-19. [Link]

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity &amp; Selectivity Profiling of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

This guide outlines the cross-reactivity and selectivity profiling for 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione , a privileged scaffold in medicinal chemistry often used as a precursor for kinase inhibitors (e.g., c-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the cross-reactivity and selectivity profiling for 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione , a privileged scaffold in medicinal chemistry often used as a precursor for kinase inhibitors (e.g., c-Met, VEGFR) and as a chemo-selective reagent.[1]

Executive Summary: The "Privileged Scaffold" Paradox

5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (hereafter 5-DMP-CHD ) is not merely a passive intermediate; it is a 1,3-dicarbonyl warhead capable of diverse chemical and biological interactions. While widely valued for synthesizing fused heterocycles (e.g., chromeno-pyrazoles) with potent anti-tumor activity, its intrinsic reactivity poses significant "cross-reactivity" risks in early-stage drug discovery.

The Core Challenge: The molecule exists in a tautomeric equilibrium between a diketone and an enol.[1] This duality allows it to participate in:

  • Chemical Cross-Reactivity: Non-specific condensation with biological aldehydes (Schiff base/Knoevenagel).[1]

  • Biological Cross-Reactivity: Off-target inhibition of metalloenzymes via chelation.

  • Assay Interference: False positives in screening due to redox cycling or aggregation.

This guide provides a rigorous framework to validate 5-DMP-CHD against these risks, comparing it with standard alternatives like Dimedone and Unsubstituted 1,3-Cyclohexanedione .

Comparative Performance Analysis

The following table contrasts 5-DMP-CHD with its structural analogs to highlight its specific reactivity profile.

Feature5-DMP-CHD (Subject)Dimedone (Standard)1,3-Cyclohexanedione (High Reactivity)
Structure 5-Aryl substituted (Steric bulk + Lipophilic)5,5-Dimethyl substituted (Steric bulk)Unsubstituted (Low steric hindrance)
Primary Reactivity Moderate/Selective. The 2,4-dimethoxy aryl group creates steric hindrance, reducing non-specific binding compared to unsubstituted analogs.[1]High. Standard reagent for aldehyde capture (formation of xanthenes).[1]Very High. Prone to rapid, non-selective condensation and polymerization.
Kinase Selectivity Tunable. Lipophilic tail (aryl) allows specific hydrophobic pocket targeting (e.g., c-Met).Poor. Too small/polar for specific kinase pocket occupancy.Poor. Promiscuous binder.
PAINS Liability Medium. Potential for aggregation due to lipophilicity; potential metal chelator.Low. Highly soluble, less prone to aggregation.Medium. Reactive Michael acceptor potential.[1]
Solubility (DMSO) High (>50 mM)High (>100 mM)High (>100 mM)
UV/Vis Interference Yes. Absorbance ~280-320 nm (aromatic overlap).No. Minimal overlap with standard assay fluorophores.No.

Mechanism of Action & Cross-Reactivity Pathways

To understand why cross-reactivity occurs, we must visualize the molecule's behavior in a biological system. The diagram below illustrates the three critical pathways: Specific Binding (Desired), Chemical Interference (Aldehyde trapping), and PAINS-type Inhibition (Chelation/Aggregation).[1]

G cluster_0 Desired Pathway (Specific) cluster_1 Cross-Reactivity (Off-Target) Compound 5-DMP-CHD (Enol/Keto Tautomer) Kinase Target Kinase (e.g., c-Met, VEGFR) Compound->Kinase Hydrophobic Interaction (2,4-dimethoxy aryl) Aldehydes Biological Aldehydes (e.g., PLP, Glyoxal) Compound->Aldehydes Knoevenagel Condensation Metals Assay Metals (Mg2+, Mn2+, Zn2+) Compound->Metals Bidentate Chelation Aggregates Colloidal Aggregates Compound->Aggregates Self-Assembly (High Conc.) Inhibition Allosteric/ATP Site Binding Kinase->Inhibition

Figure 1: Mechanistic pathways of 5-DMP-CHD interaction.[1] Green indicates the desired pharmacological effect; Red indicates potential cross-reactivity and assay interference mechanisms.

Experimental Protocols for Validation

To ensure scientific integrity, you must validate the selectivity of 5-DMP-CHD using the following self-validating protocols.

Protocol A: The "Triton-X" Counter-Screen (Aggregation Check)

Purpose: To distinguish between true specific inhibition and non-specific inhibition caused by colloidal aggregation (a common artifact for lipophilic scaffolds like 5-DMP-CHD).[1] Principle: Detergents like Triton X-100 disrupt colloidal aggregates but do not affect specific 1:1 ligand-protein binding.

  • Prepare Assay Buffer: Standard kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).[1]

  • Prepare Compound: Dilute 5-DMP-CHD to 10 µM, 30 µM, and 100 µM in DMSO.

  • Set Up Two Parallel Reactions:

    • Condition A (No Detergent): Enzyme + Substrate + Compound.

    • Condition B (+ Detergent): Enzyme + Substrate + Compound + 0.01% Triton X-100 (freshly prepared).

  • Incubate: 30 minutes at Room Temperature.

  • Measure Activity: Use standard readout (e.g., ADP-Glo or FRET).

  • Analysis:

    • If IC50 shifts significantly (>3-fold) between A and B

      
      Aggregation-based Cross-Reactivity (False Positive). 
      
    • If IC50 remains stable

      
      True Binding. 
      
Protocol B: The "Aldehyde Trap" Reactivity Assay

Purpose: To quantify chemical cross-reactivity with biological electrophiles (e.g., co-factors like Pyridoxal Phosphate - PLP).[1] Principle: Monitor the UV-Vis spectral shift associated with the formation of a Knoevenagel adduct.[1]

  • Reagents: 5-DMP-CHD (100 µM) and 4-Nitrobenzaldehyde (100 µM, surrogate for biological aldehydes) in PBS pH 7.4.

  • Blank: 5-DMP-CHD alone in PBS.

  • Measurement: Scan UV-Vis absorbance (250–500 nm) at t=0, 1h, 4h.

  • Criteria:

    • Appearance of a new peak at >350 nm indicates adduct formation.

    • Pass Criteria: <10% conversion after 4 hours implies acceptable stability for short-term biological assays.

Authoritative Grounding & References

The protocols and mechanistic insights above are grounded in the following authoritative methodologies for assay interference and scaffold validation:

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

    • Relevance: Defines the structural alerts for 1,3-dicarbonyls and the necessity of aggregation counter-screens.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.[1] Current Opinion in Chemical Biology.

    • Relevance: Explains the mechanisms of chelation and redox interference common to dione-based scaffolds.

  • Dahlin, J. L., et al. (2015). Nuisance Compounds in Cellular Assays.[1] Cell Chemical Biology.

    • Relevance: Provides the "Triton-X" protocol standard for distinguishing aggregation from specific binding.

  • El-Sawy, E. R., et al. (2018). Synthesis and biological evaluation of some new heterocyclic compounds derived from 5-(2,4-dimethoxyphenyl)cyclohexane-1,3-dione.[1] Journal of Chemical Research.

    • Relevance: Specific synthesis and biological context for the 5-DMP-CHD molecule.

Conclusion

5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione is a versatile but reactive scaffold. While the 2,4-dimethoxy substitution provides necessary lipophilicity for kinase targeting, it does not eliminate the intrinsic reactivity of the 1,3-dione moiety. Researchers must treat this molecule as a potential PAINS candidate until validated.

Final Recommendation:

  • Do not use this compound in biochemical screens without 0.01% Triton X-100.

  • Do perform the Aldehyde Reactivity Assay if the target protein contains critical surface lysines or requires PLP co-factors.

  • Do use the 5-DMP-CHD scaffold as a starting point for heterocycle synthesis (e.g., fusing the ring) rather than as a final drug candidate itself, to permanently "mask" the reactive dione warhead.

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

[1][2][3] Executive Summary 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione is a substituted cyclic β-diketone commonly used as a synthetic intermediate in pharmaceutical and agrochemical research.[1][2][3] While not classi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione is a substituted cyclic β-diketone commonly used as a synthetic intermediate in pharmaceutical and agrochemical research.[1][2][3] While not classified as a "P-listed" (acutely toxic) waste by the EPA, it falls under the category of Hazardous Organic Waste due to its potential bioactivity, irritant properties, and combustibility.[2][3]

Immediate Action Directive:

  • Do NOT flush down the drain.[2]

  • Do NOT dispose of in general trash.[2]

  • Segregate as "Non-Halogenated Organic Solid" (if pure) or compatible solvent stream.[2]

  • Disposal Method: High-temperature incineration with scrubber.[1][2][3]

Part 1: Chemical Characterization & Hazard Assessment[1][2]

Effective disposal requires understanding the chemical's behavior in the waste stream.[3] This compound possesses an acidic proton at the 2-position (between the carbonyls), making it reactive toward bases and affecting its solubility.[2][3]

Technical Data Table
ParameterSpecificationOperational Implication
CAS Number Analogous to 55579-77-6 (2-OMe) / 1774-12-5 (4-OMe)Use class-based safety data if specific CAS is unlisted in local EHS database.
Physical State Solid (Crystalline Powder)Dust generation hazard during transfer.[2][4]
Acidity (pKa) ~4.5 – 5.5 (Enolizable

-dione)
Critical: Soluble in basic aqueous solutions (forming enolate salts).[1][2] Precipitates upon acidification.
Solubility DMSO, Methanol, DCM, Ethyl AcetateCompatible with standard organic solvent waste streams.
Hazard Class Irritant (Skin/Eye), Acute Tox. 4 (Oral) Requires standard PPE (Nitrile gloves, safety glasses, lab coat).
Reactivity Sensitive to strong oxidizers and basesSegregate from nitric acid, perchlorates, and strong alkaline waste.
The "Hidden" Hazard: pH-Dependent Solubility

Because this molecule is a


-diketone, it exists in equilibrium with its enol form.[1][2][3] In basic conditions (pH > 8), it deprotonates to form a water-soluble anion.[2][3]
  • Risk: If you pour a basic solution of this compound into an acidic waste container, the compound will protonate and precipitate immediately , potentially clogging the container or creating a sludge that is difficult to pump.

  • Control: Neutralize basic waste streams containing this compound before adding them to the central organic waste carboy.

Part 2: Waste Segregation & Treatment Workflow[1][2]

Do not follow a "one bin fits all" approach. Use this decision logic to determine the correct waste stream.

Workflow: Waste Stream Decision Tree

DisposalLogic Start Waste Material Containing 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Dissolved StreamA STREAM A: Solid Hazardous Waste (Non-Halogenated) Solid->StreamA SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Organic Solvent Aqueous Aqueous Solution? SolventCheck->Aqueous Water Based StreamB STREAM B: Halogenated Solvent Waste Halogenated->StreamB Yes (DCM, etc.) StreamC STREAM C: Non-Halogenated Solvent Waste Halogenated->StreamC No (MeOH, DMSO) PrecipCheck pH Adjustment Required? (Prevent Precipitation) Aqueous->PrecipCheck PrecipCheck->StreamC Collect as Organic (Do not drain)

Caption: Operational logic for segregating 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione waste based on physical state and solvent composition.

Detailed Protocols
1. Solid Waste (Expired/Surplus Chemical)
  • Container: High-density polyethylene (HDPE) or glass jar with a screw-top lid.[1][2][3]

  • Labeling: "Hazardous Waste - Solid Organic."[1][2][3]

  • Constituents: List the full chemical name. Do not use abbreviations like "Dione derivative."

  • Disposal Path: Incineration.

2. Organic Solutions (Reaction Mixtures)
  • Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.

    • If dissolved in Acetone, Methanol, Ethanol, or DMSO : Use the Non-Halogenated Waste carboy.

  • Concentration: If the concentration is >10%, consider precipitating the solid (via rotary evaporation) and disposing of it as solid waste to reduce liquid waste volume/cost.

3. Aqueous Waste (The Trap)
  • Scenario: You have performed an extraction using NaOH or NaHCO₃. The compound is currently in the aqueous layer as a salt.

  • Procedure:

    • Do NOT pour down the sink. Even if water-soluble, it is an organic pollutant.[1][2][3]

    • Check the pH.[5][6]

    • Option A (Preferred): Collect the aqueous layer as is into a container labeled "Aqueous Waste with Organic Contaminants."

    • Option B (Volume Reduction): Acidify the aqueous layer carefully with HCl to pH ~3. The compound will precipitate. Filter the solid (dispose as Stream A) and neutralize the remaining filtrate before disposal (check local regulations for filtrate; if in doubt, collect all).

Part 3: Packaging & Labeling Compliance[1][2]

Proper labeling is the primary defense against downstream accidents.

Labeling Template (US DOT / EU CLP Compatible)
FieldEntry
Generator Name [Your Lab/Dept Name]
Chemical Name 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione
Hazards ☑ Irritant ☑ Toxic (Acute) ☑ Combustible
Waste Code (US) None (Non-listed) .[1][2][3] Use D001 if mixed with flammable solvents.
Waste Code (EU) 16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).
Start Date [Date accumulation began]

Packaging Rule of Thumb: Never fill liquid containers >90% full. Leave headspace for thermal expansion, especially for volatile solvent mixtures.

Part 4: Emergency Spill Procedures

In the event of a powder spill, dust control is the priority to prevent inhalation.

SpillResponse Alert 1. ALERT Notify personnel Evacuate immediate area PPE 2. PPE UP Nitrile Gloves, Goggles, N95/P100 Mask Alert->PPE Contain 3. CONTAIN Cover with wet paper towels to suppress dust PPE->Contain Clean 4. CLEAN Scoop into bag Wipe area with acetone Contain->Clean Dispose 5. DISPOSE Label as Hazardous Waste Fill out incident report Clean->Dispose

Caption: Step-by-step spill response workflow prioritizing dust suppression and personnel protection.

Decontamination Solution: After removing the solid, wipe the surface with a paper towel soaked in Acetone or Ethanol (to dissolve residues), followed by a soap and water wash.

Part 5: Professional Disposal (End-of-Life)[1][2][3]

The final destruction of this chemical must be performed by a licensed hazardous waste contractor.[3]

  • Method: Rotary Kiln Incineration .

  • Why: The high temperature (approx. 1000°C) ensures complete oxidation of the cyclohexane ring and methoxy groups into CO₂ and H₂O.[2]

  • Verification: Ensure your waste manifest tracks the container to an incineration facility, not a landfill. Leaching of dione derivatives can impact groundwater ecosystems.

References

  • Sigma-Aldrich. Safety Data Sheet: 5-(2-Methoxyphenyl)cyclohexane-1,3-dione (Analogous Hazard Data).[1][2][3]Link[2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. Link

  • PubChem. Compound Summary: 1,3-Cyclohexanedione (Core Structure Hazards).[2] National Library of Medicine. Link

  • US EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.Link

  • ChemicalBook. 5-(2-Methoxyphenyl)cyclohexane-1,3-dione MSDS.Link[2]

Sources

Handling

Personal protective equipment for handling 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently observe laboratories treating all organic building blocks with a generic, one-size-fits-all safety protocol. This is a c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently observe laboratories treating all organic building blocks with a generic, one-size-fits-all safety protocol. This is a critical operational error.

Handling specialized intermediates like 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione (CAS 78546-99-3) requires a highly nuanced approach. Widely utilized in drug development for synthesizing complex therapeutics such as tyrosine kinase inhibitors[1], this compound presents unique physicochemical hazards.

Below is the authoritative, step-by-step operational and safety guide designed to protect personnel, maintain compound integrity, and ensure compliance.

Part 1: Physicochemical Causality & Hazard Profile

To understand how to protect yourself, you must first understand why the chemical behaves the way it does.

1,3-cyclohexanedione derivatives exhibit a structural dynamic known as keto-enol tautomerism [2]. This allows the molecule to form complex intermolecular hydrogen bonds, resulting in a fine, easily aerosolized powder that poses a significant inhalation risk. Furthermore, the addition of the 2,4-dimethoxyphenyl group drastically increases the molecule's lipophilicity compared to a standard dione. If this powder contacts residual skin moisture or sweat, it can readily dissolve and penetrate the stratum corneum, causing severe irritation.

Table 1: Quantitative Hazard & Storage Profile

Parameter Classification / Value Operational Implication
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 Requires strict barrier protection and respiratory safeguards[3].
Physical State Off-white to yellowish powder High risk of static cling and aerosolization during transfer.
Storage Temp -20°C (Long-term) Must be equilibrated to room temperature before opening to prevent condensation[1].

| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidative degradation of the enol-reactive sites. |

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves or open-bench weighing. The lipophilic nature of this compound dictates the following specific PPE requirements.

Table 2: Required PPE and Causality Justification

PPE Category Required Specification Causality / Scientific Justification
Hand Protection Double-layered Nitrile (Min 0.11 mm thickness) Nitrile offers superior chemical resistance to lipophilic organic intermediates. Double-gloving ensures the inner glove remains uncontaminated during outer glove removal.
Eye Protection Snug-fitting Chemical Splash Goggles Standard safety glasses with side shields are insufficient. The fine powder can aerosolize and bypass loose-fitting frames, triggering Category 2 Serious Eye Irritation.
Body Protection Flame-retardant, static-dissipative lab coat 1,3-cyclohexanedione powders are prone to static charge accumulation. Static-dissipative fabrics prevent sudden discharges that could aerosolize the powder.

| Respiratory | Handled strictly in a certified Fume Hood | Prevents STOT SE 3 (Respiratory Tract Irritation). If a fume hood is unavailable, a NIOSH-approved N95/FFP2 particulate respirator is mandatory. |

Part 3: Step-by-Step Operational Workflow

Every protocol in your laboratory must be a self-validating system. Follow this methodology to ensure the safe handling of 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione.

Step 1: Environmental Validation Before opening the reagent bottle, validate the fume hood. Self-Validating Check: Tape a 1-inch strip of tissue paper to the bottom of the sash. If the tissue does not pull inward steadily at a 45-degree angle (indicating a face velocity of ~80-120 fpm), the environment is unsafe for powder handling. Abort the procedure.

Step 2: Thermal Equilibration Retrieve the sealed container from -20°C storage. Place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces ambient humidity, which reacts with the hygroscopic dione moiety, degrading the reagent and causing it to clump, which ruins stoichiometric accuracy.

Step 3: Active Handling & Weighing Utilize an anti-static U-shaped spatula. Weigh the material directly into a tared, sealable reaction vial inside the fume hood. Never transport unsealed powder across the laboratory space.

Step 4: Post-Handling Decontamination Seal the reaction vial and purge with Nitrogen. Wipe down the balance and fume hood surface with a damp paper towel (water/ethanol mix). Remove the outer pair of nitrile gloves inside the hood and dispose of them in a solid hazardous waste bin.

HandlingWorkflow A 1. Environmental Prep Verify Fume Hood >100 fpm B 2. Material Retrieval Equilibrate from -20°C to RT A->B Flow Verified C 3. Active Handling Weigh with Anti-Static Tools B->C Temp Stabilized D 4. Transfer & Seal Move to Inert N2 Atmosphere C->D Mass Confirmed E 5. Decontamination Wet-Wipe Surfaces & Dispose PPE D->E Reaction Secured

Fig 1. Step-by-step operational workflow for handling 1,3-cyclohexanedione derivatives safely.

Part 4: Spill Response & Disposal Logistics

If a spill occurs, dry sweeping is strictly prohibited. Sweeping introduces mechanical energy that aerosolizes the lipophilic powder, creating an immediate inhalation hazard across the lab[4].

Minor Spill Protocol (<50g, inside fume hood):

  • Contain: Leave the fume hood running. Do not lower the sash completely; leave it at the 18-inch working height to maintain negative pressure.

  • Wet-Wipe: Dampen absorbent pads with a 70% Ethanol/Water solution. Gently place the wet pads over the spilled powder to suppress dust.

  • Collect: Wipe inward from the edges to the center. Place all contaminated pads into a hazardous waste bag.

  • Decontaminate: Wash the area with soap and water to remove any residual lipophilic film.

Major Spill Protocol (>50g, or outside fume hood):

  • Evacuate: Immediately instruct all personnel to vacate the immediate area.

  • Isolate: Close laboratory doors to prevent the HVAC system from pulling aerosolized powder into corridors.

  • Escalate: Contact Environmental Health and Safety (EHS). Do not attempt to clean a major bench or floor spill without a fitted half-mask respirator equipped with P100 filters.

SpillResponse Spill Powder Spill Detected (CAS 78546-99-3) Assess Assess Spill Location & Volume Spill->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Major Major Spill (>50g) or Outside Hood Assess->Major CleanMinor Execute Wet-Wipe Protocol Avoid Dry Sweeping Minor->CleanMinor Evacuate Evacuate Lab & Alert EHS Secure Perimeter Major->Evacuate Dispose Double-Bag Waste Label as Hazardous CleanMinor->Dispose

Fig 2. Decision matrix and response protocol for 5-(2,4-Dimethoxyphenyl)cyclohexane-1,3-dione spills.

References

  • Calabrese, C., et al. "Keto–Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione from Its Free Jet Millimeter-Wave Absorption Spectrum". Source: The Journal of Physical Chemistry A. URL:[Link]

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